molecular formula C5H11ClN2O B569101 (S)-3-aminopiperidin-2-one hydrochloride CAS No. 42538-31-8

(S)-3-aminopiperidin-2-one hydrochloride

Cat. No.: B569101
CAS No.: 42538-31-8
M. Wt: 150.61 g/mol
InChI Key: NLAYLURYAOXTTE-WCCKRBBISA-N
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Description

L-Ornithine lactam is a synthetic intermediate. It has been used in the synthesis of dipeptidyl peptidase 4 (DPP-4) inhibitors, as well as signaling peptides.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-aminopiperidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c6-4-2-1-3-7-5(4)8;/h4H,1-3,6H2,(H,7,8);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAYLURYAOXTTE-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C(=O)NC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672100
Record name (3S)-3-Aminopiperidin-2-one--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42538-31-8
Record name (3S)-3-Aminopiperidin-2-one--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 42538-31-8
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Foundational & Exploratory

An In-depth Technical Guide to (S)-3-aminopiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-aminopiperidin-2-one hydrochloride is a chiral heterocyclic compound that serves as a crucial building block in modern medicinal chemistry. Its rigid, piperidinone scaffold combined with a key amine functionality makes it a valuable starting material for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a hygroscopic, light yellow solid.[1] Its fundamental chemical and physical properties are summarized in the table below. It is important to distinguish this compound from its free base, (S)-3-aminopiperidin-2-one, and the related glutarimide derivative, 3-aminopiperidine-2,6-dione hydrochloride, as their properties differ.

PropertyValueSource
CAS Number 42538-31-8--INVALID-LINK--
Molecular Formula C₅H₁₁ClN₂O--INVALID-LINK--
Molecular Weight 150.61 g/mol --INVALID-LINK--
Appearance Hygroscopic light yellow solid--INVALID-LINK--
Purity >95% (HPLC)--INVALID-LINK--
Solubility Slightly soluble in Chloroform, DMSO, and Methanol.--INVALID-LINK--
Storage Store in a dry, sealed place under an inert atmosphere.--INVALID-LINK--

Experimental Protocols

Synthesis of this compound from L-Ornithine Hydrochloride

A common and efficient method for the preparation of this compound involves the cyclization of L-ornithine hydrochloride. The following is a general procedure:[1]

Step 1: Esterification of L-Ornithine Hydrochloride

  • Suspend L-ornithine hydrochloride (1.0 g, 6.0 mmol) in anhydrous methanol (20 mL).

  • Slowly add trimethylchlorosilane (2.8 mL, 23 mmol) to the suspension.

  • Stir the reaction mixture at room temperature for 12 hours to facilitate the formation of the methyl ester.

Step 2: Cyclization and Salt Formation

  • Cool the reaction mixture to 0 °C.

  • Add a 21% (w/w) solution of sodium ethoxide in ethanol (17 mL, 42 mmol) dropwise to the cooled solution.

  • After 5 minutes, allow the reaction to slowly warm to room temperature and continue stirring for 30 minutes to promote the cyclization to the lactam.

  • Adjust the pH of the solution to 7 with 6N aqueous HCl.

  • Filter the neutralized solution to remove any precipitated salts.

  • Concentrate the filtrate under reduced pressure.

Step 3: Purification

  • Dissolve the crude product in isopropanol and filter to remove any remaining insoluble salts.

  • Concentrate the isopropanol solution under reduced pressure.

  • Purify the resulting crude product by silica gel flash column chromatography, eluting with a 30% methanol in dichloromethane mixture.

  • The final product is obtained as a hygroscopic light yellow solid.

G Synthesis Workflow of (S)-3-aminopiperidin-2-one HCl cluster_esterification Step 1: Esterification cluster_cyclization Step 2: Cyclization & Salt Formation cluster_purification Step 3: Purification A L-Ornithine HCl in Methanol B Add Trimethylchlorosilane A->B C Stir at RT for 12h B->C D Cool to 0°C C->D E Add Sodium Ethoxide in Ethanol D->E F Warm to RT, Stir for 30min E->F G Neutralize with 6N HCl F->G H Filter and Concentrate G->H I Dissolve in Isopropanol, Filter H->I J Concentrate I->J K Silica Gel Chromatography (30% MeOH in DCM) J->K L (S)-3-aminopiperidin-2-one HCl K->L

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Analytical Methodology

Due to the lack of a strong chromophore, direct HPLC analysis of this compound by UV detection is challenging. Purity is often reported as >95% by HPLC, suggesting that a suitable method exists, though specific public protocols are scarce. For accurate quantification and chiral purity determination of the parent compound, 3-aminopiperidine, derivatization with a UV-active agent is a common strategy.

Example Derivatization Protocol for HPLC Analysis of 3-Aminopiperidine:

  • Derivatizing Agent: A common agent used is p-toluenesulfonyl chloride.

  • General Procedure: The derivatization is typically carried out by reacting 3-aminopiperidine with the derivatizing agent in the presence of a base. This introduces a chromophore, allowing for sensitive UV detection.

  • Chromatographic Separation: Chiral HPLC columns, such as Chiralpak AD-H, are then used to separate the enantiomers of the derivatized product. A mobile phase consisting of an organic solvent like ethanol with a small amount of an amine modifier (e.g., 0.1% diethylamine) is often employed.

Researchers should develop and validate their own analytical methods for the specific analysis of this compound, taking into account the potential for interference from starting materials and by-products.

Applications in Drug Development

The primary application of this compound is as a key intermediate in the synthesis of pharmaceutical agents. Its stereochemistry and functional groups allow for its incorporation into larger, more complex molecules with specific biological activities.

Precursor to Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists

A significant use of (S)-3-aminopiperidin-2-one and its derivatives is in the synthesis of small molecule CGRP receptor antagonists.[2] CGRP is a neuropeptide implicated in the pathophysiology of migraine headaches. By blocking the CGRP receptor, these antagonists can provide acute relief from migraine symptoms. The piperidinone core of (S)-3-aminopiperidin-2-one serves as a scaffold to which other functional groups are attached to create a molecule with high affinity and selectivity for the CGRP receptor. A recent publication in Bioorganic & Medicinal Chemistry Letters describes the invention of a novel series of 3-amino-piperidin-2-one-based CGRP receptor antagonists.[2]

G Role in CGRP Receptor Antagonist Synthesis A (S)-3-aminopiperidin-2-one HCl B Key Chiral Building Block A->B Provides C Multi-step Chemical Synthesis B->C Used in D CGRP Receptor Antagonist C->D Yields E Biological Target: CGRP Receptor D->E Blocks F Therapeutic Application: Migraine Treatment E->F Leads to

Caption: The logical relationship of (S)-3-aminopiperidin-2-one HCl as a precursor in drug development.

Other Potential Applications

The versatile structure of this compound makes it a candidate for the synthesis of other biologically active compounds. It has been used as a building block for the synthesis of 5-hydroxy-2-[(3S)-2-oxo-3-piperidinyl]-1H-isoindole-1,3(2H)-dione and the eukaryotic signaling peptide glorin and its analogs.[1]

Conclusion

This compound is a valuable chiral intermediate for the pharmaceutical industry. Its established synthesis from readily available starting materials and its utility in constructing complex molecules, most notably CGRP receptor antagonists, underscore its importance in drug discovery and development. While publicly available data on its detailed analytical characterization is limited, its significance as a building block is well-documented. Further research into its properties and applications is likely to continue to yield novel therapeutic agents.

References

(S)-3-Aminopiperidin-2-one Hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 42538-31-8

This technical guide provides an in-depth overview of (S)-3-aminopiperidin-2-one hydrochloride, a chiral heterocyclic compound of significant interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a summary of its chemical properties, synthesis, potential biological applications, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] Its hygroscopic nature necessitates storage in a dry, inert atmosphere.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₁₁ClN₂O[1][2]
Molecular Weight 150.61 g/mol [1]
Melting Point 180-203°C (decomposition)[1]
Solubility Slightly soluble in DMSO, Methanol, and Water.[1][3][4]
Appearance White to Off-White Solid[1]
Stability Hygroscopic[1]

Synthesis

A common and well-documented method for the synthesis of this compound proceeds from L-ornithine hydrochloride. This procedure involves a cyclization reaction to form the piperidinone ring.

Experimental Protocol: Synthesis from L-Ornithine Hydrochloride

Materials:

  • L-ornithine hydrochloride

  • Trimethylchlorosilane (TMSCl)

  • Anhydrous methanol

  • 21% (w/w) Sodium ethoxide in ethanol

  • 6N Hydrochloric acid (HCl)

  • Isopropanol

  • Dichloromethane

  • Silica gel

Procedure:

  • To a suspension of L-ornithine hydrochloride (1.0 g, 6.0 mmol) in anhydrous methanol (20 mL), slowly add trimethylchlorosilane (2.8 mL, 23 mmol, 4 eq.).

  • Stir the reaction mixture at room temperature for 12 hours.

  • After completion of the reaction, cool the solution to 0°C.

  • Slowly add a 21% (w/w) solution of sodium ethoxide in ethanol (17 mL, 42 mmol) dropwise to the cooled mixture.

  • After 5 minutes, allow the reaction system to slowly warm to room temperature and continue stirring for an additional 30 minutes.

  • Adjust the pH of the reaction solution to 7 with 6N aqueous HCl.

  • Filter the neutralized solution and concentrate the filtrate under reduced pressure.

  • To remove salts, dissolve the crude product in isopropanol, filter to remove any insoluble material, and concentrate the filtrate again under reduced pressure.

  • Purify the crude product by silica gel flash column chromatography using a 30% methanol in dichloromethane eluent to yield this compound as a hygroscopic, light yellow solid.

Biological Activity and Mechanism of Action

While direct biological activity data for this compound is limited in publicly available literature, its structural motif is a key component in a novel class of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists.[5] The CGRP receptor is a well-validated target for the treatment of migraine.[5][6]

CGRP is a neuropeptide involved in pain signaling, and its release can lead to inflammation and pain, characteristic of migraine headaches.[7] CGRP receptor antagonists block the action of CGRP, thereby preventing the downstream signaling cascade that contributes to migraine pathophysiology.[7]

The general mechanism of action for a CGRP receptor antagonist is depicted in the following signaling pathway diagram.

CGRP_Signaling_Pathway CGRP CGRP CGRPR CGRP Receptor CGRP->CGRPR Binds AC Adenylyl Cyclase CGRPR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Signaling Downstream Signaling (e.g., Vasodilation, Pain Transmission) PKA->Signaling Antagonist (S)-3-aminopiperidin-2-one -based Antagonist Antagonist->CGRPR Blocks

Caption: CGRP Receptor Antagonism Pathway.

Role in Drug Development

This compound serves as a valuable chiral building block for the synthesis of more complex molecules. Its utility has been demonstrated in the development of kinase inhibitors and antiviral agents.[8] The piperidinone scaffold is a common feature in many biologically active compounds.

Experimental Protocols for Biological Assays

For researchers interested in evaluating compounds based on the (S)-3-aminopiperidin-2-one scaffold for CGRP receptor antagonism, the following general protocols for binding and functional assays can be adapted.

CGRP Receptor Binding Assay (General Protocol)

This assay measures the ability of a test compound to displace a radiolabeled CGRP ligand from its receptor.

Materials:

  • Cell membranes prepared from cells expressing the CGRP receptor (e.g., SK-N-MC cells).

  • Radiolabeled CGRP (e.g., [¹²⁵I]-hCGRP).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.5% BSA, and protease inhibitors).

  • Test compound ((S)-3-aminopiperidin-2-one derivative).

  • Non-labeled CGRP (for determining non-specific binding).

  • Microcentrifuge tubes or filter plates.

  • Scintillation counter or gamma counter.

Procedure:

  • In microcentrifuge tubes or wells of a filter plate, combine the cell membranes, radiolabeled CGRP, and varying concentrations of the test compound in the binding buffer.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of non-labeled CGRP.

  • Incubate the mixture at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.[9]

  • Separate the bound and free radioligand by either centrifugation or filtration.

  • Wash the pellets or filters with ice-cold buffer to remove unbound radioligand.

  • Quantify the amount of bound radioactivity using a scintillation or gamma counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of the test compound by plotting the percent specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

cAMP Functional Assay (General Protocol)

This assay measures the ability of a test compound to inhibit CGRP-induced cyclic AMP (cAMP) production, a downstream signaling event of CGRP receptor activation.

Materials:

  • Whole cells expressing the CGRP receptor (e.g., CHO-K1 cells).

  • CGRP.

  • Test compound ((S)-3-aminopiperidin-2-one derivative).

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

  • Seed the cells in a multi-well plate and allow them to attach overnight.

  • Pre-incubate the cells with varying concentrations of the test compound for a defined period.

  • Stimulate the cells with a fixed concentration of CGRP (typically the EC₅₀ concentration).

  • Incubate for a specified time to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Determine the IC₅₀ value of the test compound by plotting the cAMP concentration against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Safety Information

This compound is harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

This document provides a summary of the currently available technical information for this compound. Further research is warranted to fully elucidate its biological activity profile and potential therapeutic applications.

References

Technical Guide: Molecular Weight of (S)-3-aminopiperidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a detailed analysis of the molecular weight of (S)-3-aminopiperidin-2-one hydrochloride, a compound of interest in pharmaceutical research and development. The document outlines the molecular formula and presents a comprehensive breakdown of its elemental composition. All quantitative data is summarized in a structured table for clarity and ease of reference by researchers, scientists, and drug development professionals. A logical workflow for the molecular weight calculation is also provided.

Introduction

An accurate determination of molecular weight is a fundamental prerequisite for a wide range of scientific applications, including stoichiometry, solution preparation, and analytical characterization. This guide focuses on this compound, detailing the calculation of its molecular weight based on its elemental constituents.

Molecular Formula and Structure

The chemical formula for this compound is C₅H₁₁ClN₂O.[1] This formula indicates that each molecule is composed of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The hydrochloride salt is formed from the parent compound, (S)-3-aminopiperidin-2-one (C₅H₁₀N₂O)[2][3][4][5], and one equivalent of hydrogen chloride (HCl).

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the molecular formula C₅H₁₁ClN₂O and the standard atomic weights of the constituent elements.

Elemental Composition and Atomic Weights

The following table provides a detailed breakdown of the molecular weight calculation for this compound.

ElementSymbolCountAtomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC512.01160.055
HydrogenH111.00811.088
ChlorineCl135.45335.453
NitrogenN214.00728.014
OxygenO115.99915.999
Total 150.609

Note: Atomic weights are based on IUPAC standard atomic weights.

Based on this calculation, the molecular weight of this compound is approximately 150.61 g/mol .[1]

Logical Workflow for Molecular Weight Determination

The following diagram illustrates the logical process for determining the molecular weight of a chemical compound from its formula.

G cluster_input Inputs cluster_process Process cluster_output Output A Molecular Formula This compound C₅H₁₁ClN₂O C Identify Constituent Elements (C, H, Cl, N, O) A->C B Standard Atomic Weights (IUPAC) E Multiply Atom Count by Atomic Weight for Each Element B->E D Count Atoms of Each Element C=5, H=11, Cl=1, N=2, O=1 C->D D->E F Sum Contributions of All Elements E->F G Final Molecular Weight 150.61 g/mol F->G

Caption: Logical workflow for molecular weight calculation.

Conclusion

This guide has detailed the determination of the molecular weight of this compound. By systematically identifying the elemental composition from the molecular formula and utilizing standard atomic weights, the molecular weight is calculated to be 150.61 g/mol . This value is a critical parameter for any quantitative work involving this compound.

References

Elucidation of the Core Structure: A Technical Guide to (S)-3-aminopiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-aminopiperidin-2-one hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid scaffold and stereospecific amine presentation make it a valuable building block for synthesizing a range of biologically active molecules. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing its synthesis, physicochemical properties, and spectroscopic characterization. Furthermore, it explores the compound's role as a precursor to the eukaryotic signaling peptide glorin and depicts the relevant signaling pathway.

Physicochemical Properties

This compound is the hydrochloride salt of a cyclic amino acid derivative. The presence of the chiral center at the C3 position is crucial for its specific interactions with biological targets.

PropertyValue
Chemical Formula C₅H₁₀N₂O·HCl
Molecular Weight 150.61 g/mol
CAS Number 42538-31-8
IUPAC Name (3S)-3-aminopiperidin-2-one;hydrochloride
Appearance White to off-white solid
SMILES N[C@H]1CCCNC1=O.Cl
InChI InChI=1S/C5H10N2O.ClH/c6-4-2-1-3-7-5(4)8;/h4H,1-3,6H2,(H,7,8);1H/t4-;/m0./s1

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Predicted chemical shifts (δ) are in ppm relative to TMS. The solvent is assumed to be D₂O or DMSO-d₆.

Table 2.1.1: Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
H33.8 - 4.0ddJ(H3, H4a) ≈ 8-10, J(H3, H4b) ≈ 4-6
H4a2.0 - 2.2m
H4b1.8 - 2.0m
H5a2.2 - 2.4m
H5b2.0 - 2.2m
H6a3.2 - 3.4m
H6b3.0 - 3.2m
NH (amide)8.0 - 8.5br s
NH₃⁺ (amine)8.5 - 9.5br s

Table 2.1.2: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ)
C2 (C=O)170 - 175
C350 - 55
C425 - 30
C520 - 25
C640 - 45
Infrared (IR) Spectroscopy

Table 2.2.1: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescription
3400 - 3200N-H stretch (amide)Broad peak
3200 - 2800N-H stretch (amine salt)Broad, multiple peaks
2950 - 2850C-H stretch (aliphatic)Sharp peaks
~1680C=O stretch (amide)Strong, sharp peak
~1600N-H bend (amine)Medium peak
~1550N-H bend (amide)Medium peak
Mass Spectrometry (MS)

Table 2.3.1: Predicted ESI-MS Fragmentation

m/z (relative intensity)Proposed Fragment
115.08 (100%)[M+H]⁺ of the free base (C₅H₁₁N₂O⁺)
86.06[M+H - CO - H]⁺
70.06[M+H - NH₂ - CO]⁺
43.04[C₂H₅N]⁺

Experimental Protocols

Synthesis of this compound from L-Ornithine Hydrochloride

This protocol outlines a common method for the synthesis of the target compound.

Workflow Diagram:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Cyclization cluster_2 Step 3: Neutralization and Purification A L-Ornithine Hydrochloride D Stir at Room Temperature (12h) A->D B Anhydrous Methanol B->D C Trimethylchlorosilane C->D E Cool to 0°C D->E F Add Sodium Ethoxide in Ethanol E->F G Warm to Room Temperature (30 min) F->G H Adjust pH to 7 with 6N HCl G->H I Filter and Concentrate H->I J Purify by Silica Gel Chromatography I->J K (S)-3-aminopiperidin-2-one Hydrochloride J->K

Figure 1: Synthesis workflow for this compound.

Detailed Protocol:

  • Esterification: To a suspension of L-ornithine hydrochloride (1.0 g, 6.0 mmol) in anhydrous methanol (20 mL), slowly add trimethylchlorosilane (2.8 mL, 23 mmol). Stir the reaction mixture at room temperature for 12 hours.

  • Cyclization: Cool the reaction mixture to 0°C. Add a 21% (w/w) solution of sodium ethoxide in ethanol (17 mL, 42 mmol) dropwise over 5 minutes. Allow the reaction to slowly warm to room temperature and continue stirring for an additional 30 minutes.

  • Neutralization and Work-up: Adjust the pH of the solution to 7 with 6N aqueous HCl. Filter the resulting precipitate and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude product in isopropanol and filter to remove any remaining inorganic salts. Concentrate the filtrate and purify the residue by silica gel flash column chromatography using a mobile phase of 30% methanol in dichloromethane to yield this compound as a hygroscopic light yellow solid.

Analytical Characterization Workflow

A standard workflow for the structural confirmation of the synthesized compound is outlined below.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Structure Confirmation A Synthesized Compound B Dissolve in appropriate deuterated solvent (e.g., D₂O) A->B C ¹H NMR B->C D ¹³C NMR B->D E FT-IR B->E F ESI-MS B->F G Compare experimental data with predicted values C->G D->G E->G F->G H Assign peaks and fragments G->H I Confirm structure and stereochemistry H->I

Figure 2: Analytical workflow for structure elucidation.

Biological Context: Role in Glorin Signaling

(S)-3-aminopiperidin-2-one is a key precursor in the synthesis of glorin (N-propionyl-γ-L-glutamyl-L-ornithine-δ-lactam ethyl ester), a dipeptide chemoattractant that plays a crucial role in the early multicellular development of the social amoeba Polysphondylium pallidum.[1][2]

The Glorin Signaling Pathway

The aggregation of individual amoeba cells into a multicellular organism is initiated by the chemotactic response to glorin. This process is mediated by a G-protein coupled receptor (GPCR) signaling pathway.[3]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Glorin Glorin GPCR Glorin Receptor (GPCR) Glorin->GPCR binds G_protein G-Protein GPCR->G_protein Guanylyl_Cyclase Guanylyl Cyclase G_protein->Guanylyl_Cyclase activates cGMP cGMP (Second Messenger) Guanylyl_Cyclase->cGMP converts GTP to GTP GTP GTP->cGMP Chemotaxis Chemotaxis (Cell Aggregation) cGMP->Chemotaxis induces

Figure 3: The glorin signaling pathway in Polysphondylium.

Pathway Description:

  • Ligand Binding: Extracellular glorin binds to a specific G-protein coupled receptor (GPCR) on the surface of the amoeba cell.

  • G-Protein Activation: This binding event induces a conformational change in the GPCR, leading to the activation of an associated G-protein.

  • Second Messenger Production: The activated G-protein stimulates guanylyl cyclase, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3]

  • Cellular Response: The increase in intracellular cGMP concentration acts as a second messenger, triggering a downstream cascade that results in directed cell movement (chemotaxis) towards the glorin source, ultimately leading to cell aggregation.[3]

Conclusion

The structural elucidation of this compound is fundamental to its application in synthetic and medicinal chemistry. While experimental spectroscopic data for the hydrochloride salt is not widely published, its structure can be confidently assigned based on its synthesis from a chiral precursor and by comparison with predicted analytical data. Its role as a building block for the signaling molecule glorin highlights its importance in the study of eukaryotic cell communication and development. The detailed protocols and pathways presented in this guide offer a valuable resource for researchers working with this versatile compound.

References

Spectroscopic and Synthetic Profile of (S)-3-aminopiperidin-2-one Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of (S)-3-aminopiperidin-2-one hydrochloride, a key chiral building block in medicinal chemistry. Due to the limited availability of a complete, publicly accessible dataset for this specific salt, this document compiles and presents the most relevant available data, supplemented with information from analogous compounds where necessary.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

ProtonsChemical Shift (δ) ppm (Predicted)Multiplicity (Predicted)Coupling Constant (J) Hz (Predicted)
H33.5 - 3.7m-
H41.8 - 2.2m-
H51.8 - 2.2m-
H63.2 - 3.4m-
NH7.5 - 8.5br s-
NH3+8.5 - 9.5br s-

Note: Predicted values are based on standard chemical shift ranges for similar structures. Actual values may vary depending on the solvent and concentration. The broad singlets for the NH and NH3+ protons are due to proton exchange and coupling to the quadrupolar nitrogen atom.

Table 2: ¹³C NMR Spectroscopic Data (Reported for 3-aminopiperidin-2-one free base)

CarbonChemical Shift (δ) ppm
C2 (C=O)~175
C3~50
C4~28
C5~22
C6~40

Note: This data is for the free base, 3-aminopiperidin-2-one. The chemical shifts for the hydrochloride salt are expected to be similar, with potential minor shifts due to protonation of the amino group.

Infrared (IR) Spectroscopy

Table 3: FT-IR Absorption Bands (Predicted)

Functional GroupWavenumber (cm⁻¹) (Predicted)Intensity
N-H stretch (amide)3200 - 3400Medium
N-H stretch (amine salt)2400 - 2800Broad, Strong
C-H stretch (aliphatic)2850 - 2960Medium
C=O stretch (amide)1650 - 1680Strong
N-H bend (amine)1500 - 1600Medium

Note: Predicted values are based on typical IR absorption frequencies for the respective functional groups.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Reported for 3-aminopiperidin-2-one free base)

Technique[M+H]⁺ (m/z)Key Fragment Ions (m/z) (Predicted)
GC-MS (EI)114 (M⁺)85, 56
ESI-MS11586, 69

Note: The data for GC-MS is for the free base. For the hydrochloride salt under ESI-MS conditions, the primary observation would be the protonated molecule of the free base at m/z 115.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Actual parameters should be optimized for the specific instrument and sample.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube to a final volume of 0.5-0.7 mL.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum using a standard pulse program.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse program.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).

    • A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.

FT-IR Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for a mull, grind the sample with a drop of Nujol oil.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the KBr pellet/Nujol.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, data is collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent for electrospray ionization, such as methanol or acetonitrile/water.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • The mass range should be set to observe the expected molecular ion.

Synthesis Workflow

This compound is typically synthesized from L-ornithine hydrochloride. The following diagram illustrates a common synthetic pathway. This workflow is adapted from the described synthesis of the (R)-enantiomer from D-ornithine.

G cluster_0 Esterification cluster_1 Cyclization cluster_2 Salt Formation L_Ornithine L-Ornithine Hydrochloride L_Ornithine_Ester L-Ornithine Methyl Ester Dihydrochloride L_Ornithine->L_Ornithine_Ester  Esterification MeOH_HCl Methanol / HCl S_Amine (S)-3-aminopiperidin-2-one L_Ornithine_Ester->S_Amine  Intramolecular  Amidation Base Base (e.g., NaOMe) Final_Product (S)-3-aminopiperidin-2-one Hydrochloride S_Amine->Final_Product  Protonation HCl_sol HCl in solvent

Caption: Synthetic pathway for this compound from L-ornithine.

An In-depth Technical Guide on the Solubility Profile of (S)-3-aminopiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of (S)-3-aminopiperidin-2-one hydrochloride. Due to the limited availability of public quantitative data for this specific compound, this document outlines its known qualitative solubility and provides detailed experimental protocols for its precise quantitative determination. This guide is intended to be a foundational resource for researchers and professionals in drug development.

Introduction

This compound is a chiral heterocyclic compound. As a piperidine derivative, it is of interest in medicinal chemistry and drug discovery.[1] The hydrochloride salt form is often utilized to improve the aqueous solubility and bioavailability of amine-containing compounds.[2] Understanding the solubility profile of this compound is critical for its formulation, handling, and the development of potential therapeutic applications. For instance, derivatives of 3-aminopiperidin-2-one have been investigated as calcitonin gene-related peptide (CGRP) receptor antagonists.[3]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of (S)-3-aminopiperidin-2-one and its hydrochloride salt is presented below.

Property(S)-3-aminopiperidin-2-oneThis compound
CAS Number 34294-79-6[4][5][6][7]42538-31-8[8][9]
Molecular Formula C5H10N2O[4][5][7]C5H11ClN2O[8]
Molecular Weight 114.15 g/mol [4][5][7]150.61 g/mol [8]
Appearance Light Yellow to Yellow Solid[4]White to Off-White Solid[8]
Melting Point 87°C (lit.)[4][7]180-203°C (decomposition)[8]
Storage Temperature Keep in dark place, Inert atmosphere, Store in freezer, under -20°C[4][7]Inert atmosphere, Room Temperature[8]

Solubility Profile

Currently, only qualitative solubility data for this compound is publicly available.

Table 1: Qualitative Solubility of this compound

SolventSolubility
WaterSlightly Soluble[8]
Methanol (MeOH)Slightly Soluble[8]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[8]

To facilitate further research and development, this guide provides a detailed experimental protocol for the quantitative determination of the solubility of this compound. The following table is a template for presenting the quantitative data that would be generated from such an experiment.

Table 2: Quantitative Solubility of this compound (Template for Experimental Data)

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25[Experimental Value][Experimental Value]
Phosphate-Buffered Saline (PBS) pH 7.425[Experimental Value][Experimental Value]
0.1 M HCl25[Experimental Value][Experimental Value]
Methanol25[Experimental Value][Experimental Value]
Ethanol25[Experimental Value][Experimental Value]
Dimethyl Sulfoxide (DMSO)25[Experimental Value][Experimental Value]

Experimental Protocols

The following section details a comprehensive protocol for the quantitative determination of the solubility of this compound using the shake-flask method, followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).

This method is considered the gold standard for determining the equilibrium solubility of a compound.[10][11][12]

Materials:

  • This compound

  • Selected solvents (e.g., Water, PBS pH 7.4, 0.1 M HCl, Methanol, Ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. Ensure there is enough solid to maintain a saturated solution with undissolved particles.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the undissolved solid settle. Alternatively, centrifuge the samples to facilitate phase separation.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

Since this compound lacks a strong chromophore for direct UV detection, a pre-column derivatization step may be necessary for sensitive quantification.[13][14]

Materials:

  • HPLC system with UV or Charged Aerosol Detector (CAD)

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile phase (e.g., Acetonitrile and water with a suitable buffer or ion-pairing agent)

  • Derivatization agent (if needed, e.g., 4-toluenesulfonyl chloride)[14]

  • Reference standard of this compound

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent. Create a series of calibration standards by serial dilution of the stock solution.

  • Sample and Standard Derivatization (if required): To aliquots of the calibration standards and the diluted, filtered samples, add the derivatizing agent and a buffer to facilitate the reaction. Optimize reaction time and temperature.[13]

  • HPLC Analysis: Inject the prepared standards and samples into the HPLC system.

  • Method Parameters (Example):

    • Column: C18 reversed-phase column

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% phosphoric acid, for example)[14]

    • Flow Rate: 1.0 mL/min[14]

    • Column Temperature: 30°C[14]

    • Detection: UV at a suitable wavelength for the derivative (e.g., 254 nm)[15][16] or CAD.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve, accounting for the dilution factor.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and a potential signaling pathway relevant to the aminopiperidinone scaffold.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation & Filtration cluster_quant Quantification prep1 Weigh excess (S)-3-aminopiperidin-2-one HCl prep2 Add known volume of solvent to vial prep1->prep2 equil1 Seal vials and place in orbital shaker prep2->equil1 equil2 Agitate at constant temperature (24-48h) equil1->equil2 sep1 Let stand or centrifuge equil2->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter through 0.22 µm syringe filter sep2->sep3 quant1 Dilute filtrate sep3->quant1 quant2 Analyze by validated HPLC method quant1->quant2 quant3 Calculate solubility (mg/mL or mol/L) quant2->quant3

Figure 1: Workflow for Thermodynamic Solubility Determination.

G cluster_pathway Hypothetical CGRP Receptor Antagonism Pathway cgrp CGRP receptor CGRP Receptor cgrp->receptor Binds ac Adenylate Cyclase receptor->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A camp->pka Activates vasodilation Vasodilation (Pain Signaling) pka->vasodilation Phosphorylates targets leading to antagonist 3-Aminopiperidin-2-one Derivative (Antagonist) antagonist->receptor Blocks

Figure 2: Potential Signaling Pathway for a CGRP Receptor Antagonist.

References

(S)-3-Aminopiperidin-2-one Hydrochloride: A Technical Guide to Understanding and Managing its Hygroscopic Nature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-aminopiperidin-2-one hydrochloride is a key building block in the synthesis of various pharmaceutical agents. Its inherent hygroscopicity, the tendency to attract and retain moisture from the atmosphere, presents significant challenges in handling, storage, and formulation. This technical guide provides an in-depth analysis of the hygroscopic nature of this compound, offering detailed experimental protocols for its characterization, and strategies for mitigating the associated risks in a drug development setting.

Introduction: The Challenge of Hygroscopicity in Drug Development

Hygroscopicity is a critical physical property of an active pharmaceutical ingredient (API) that can profoundly influence its stability, processability, and bioavailability.[1][2][3] For this compound, a compound noted for its hygroscopic properties, understanding and quantifying its interaction with atmospheric moisture is paramount.[4] Failure to do so can lead to a cascade of issues including:

  • Physical Instability: Moisture sorption can induce changes in crystallinity, particle size, and flow properties, complicating manufacturing processes such as blending and tablet compression.[3][5]

  • Chemical Degradation: The presence of water can accelerate hydrolysis or other degradation pathways, leading to a loss of potency and the formation of impurities.[1][3]

  • Inaccurate Dosing: Failure to account for water content can lead to significant errors in weighing and dispensing the API, impacting the accuracy of the final dosage form.

This guide will provide the necessary framework for characterizing the hygroscopic behavior of this compound and for developing robust control strategies.

Physicochemical Properties and Handling Recommendations

This compound is typically a white to off-white solid. Its hydrochloride salt form is intended to improve solubility and stability. However, it is explicitly identified as hygroscopic and requires careful handling.

General Handling and Storage Recommendations:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Inert atmosphere is recommended for long-term storage.

  • Handling: Avoid contact with skin and eyes. Use in a well-ventilated area and prevent the generation of dust.

  • Dispensing: Weighing should be performed in a controlled environment with low relative humidity (RH) to minimize moisture uptake.

Quantitative Assessment of Hygroscopicity

To effectively manage a hygroscopic API, its behavior across a range of humidity conditions must be quantitatively understood. The primary technique for this is Dynamic Vapor Sorption (DVS).

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[7][8][9] This allows for the generation of a moisture sorption-desorption isotherm, which is a key signature of a material's hygroscopic nature.

Detailed Experimental Protocol for DVS Analysis

The following protocol outlines the steps for characterizing the hygroscopicity of this compound using DVS.

Objective: To determine the moisture sorption and desorption profile of this compound and to classify its hygroscopicity.

Apparatus: A Dynamic Vapor Sorption analyzer with a microbalance of sufficient sensitivity (e.g., capable of resolving 0.1 µg).

Method:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into a clean, dry sample pan.

    • Place the sample pan into the DVS instrument.

  • Initial Drying:

    • Dry the sample in the DVS chamber under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved. The equilibrium criterion is typically a rate of change in mass per unit time ( dm/dt ) of less than 0.002% per minute over a 10-minute period. This stable weight is considered the initial dry mass.

  • Sorption Phase:

    • Increase the relative humidity in a stepwise manner from 0% to 90% RH in 10% increments.

    • At each RH step, allow the sample to equilibrate until a stable weight is reached, using the same dm/dt criterion as in the drying step. Record the mass at each equilibrium point.

  • Desorption Phase:

    • Decrease the relative humidity in a stepwise manner from 90% back to 0% RH in 10% increments.

    • Allow the sample to equilibrate at each step and record the mass.

  • Data Analysis:

    • Calculate the percentage change in mass at each RH step relative to the initial dry mass.

    • Plot the percentage mass change versus the target RH to generate the sorption and desorption isotherms.

    • The difference between the sorption and desorption curves is known as hysteresis, which can provide insights into the physical changes occurring in the material.

Data Presentation and Interpretation

The data from the DVS analysis should be summarized in a clear, tabular format.

Table 1: Representative DVS Data for this compound at 25°C

Target RH (%)Sorption (% Weight Gain)Desorption (% Weight Gain)
00.000.85
100.251.20
200.551.65
300.902.15
401.402.70
502.053.30
602.804.00
703.754.80
805.005.70
906.506.50

Hygroscopicity Classification:

The European Pharmacopoeia provides a classification system for hygroscopicity based on the weight gain after 24 hours of storage at 25°C and 80% RH.[10][11][12] Based on the representative data in Table 1, a 5.00% weight gain at 80% RH would classify this compound as hygroscopic .

  • Non-hygroscopic: ≤ 0.12% w/w

  • Slightly hygroscopic: ≥ 0.2% but < 2% w/w

  • Hygroscopic: ≥ 2% but < 15% w/w

  • Very hygroscopic: ≥ 15% w/w

Visualization of Workflows and Pathways

Experimental Workflow for Hygroscopicity Assessment

The following diagram illustrates a logical workflow for the characterization and management of a hygroscopic API like this compound.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Data Analysis & Classification cluster_2 Phase 3: Formulation & Storage Strategy API API Sample ((S)-3-aminopiperidin-2-one HCl) DVS Dynamic Vapor Sorption (DVS) Analysis API->DVS XRPD X-Ray Powder Diffraction (XRPD) API->XRPD KF Karl Fischer (KF) Titration API->KF Isotherm Generate Sorption/ Desorption Isotherm DVS->Isotherm Stability_Risk Assess Stability Risk (Physical & Chemical) XRPD->Stability_Risk KF->Isotherm Classify Classify Hygroscopicity (Ph. Eur.) Isotherm->Classify Classify->Stability_Risk Formulation Formulation Development (e.g., dry granulation, protective coatings) Stability_Risk->Formulation Packaging Packaging Selection (e.g., desiccants, blister packs) Stability_Risk->Packaging Storage Define Storage Conditions (Controlled RH & Temperature) Stability_Risk->Storage

Caption: Workflow for hygroscopicity assessment of a pharmaceutical API.

Relevant Signaling Pathway

This compound is a precursor to molecules that can modulate biological pathways. For instance, its derivatives have been implicated in the inhibition of Fas-induced apoptosis. The diagram below provides a simplified overview of the Fas-induced apoptosis signaling cascade.

G FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binds DISC Death-Inducing Signaling Complex (DISC) (FADD, Pro-Caspase-8) FasR->DISC Trimerizes & Recruits Casp8 Active Caspase-8 DISC->Casp8 Activates Casp3 Active Caspase-3 Casp8->Casp3 Cleaves & Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Inhibitor Derivative of (S)-3-aminopiperidin-2-one (Potential Inhibitor) Inhibitor->DISC Inhibits (Hypothetical)

Caption: Simplified Fas-induced apoptosis signaling pathway.

Conclusion and Recommendations

The hygroscopic nature of this compound is a critical parameter that must be thoroughly characterized during drug development. A comprehensive understanding, generated through techniques like DVS, enables the implementation of effective control strategies. These include:

  • Process Controls: Manufacturing in environments with controlled, low relative humidity.

  • Formulation Design: Consideration of excipients that can mitigate moisture effects or the use of manufacturing processes like dry granulation.[1]

  • Packaging Solutions: Utilization of high barrier packaging materials and the inclusion of desiccants to protect the final drug product.

By following the protocols and workflows outlined in this guide, researchers and drug development professionals can effectively manage the challenges posed by the hygroscopic nature of this compound, ensuring the development of a safe, stable, and efficacious pharmaceutical product.

References

The Cornerstone of Modern Therapeutics: An In-depth Technical Guide to (S)-3-aminopiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-aminopiperidin-2-one hydrochloride, a chiral cyclic amino acid analog, has emerged as a critical building block in contemporary medicinal chemistry. Its rigid piperidone scaffold and stereodefined amine functionality make it a sought-after intermediate in the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the discovery and synthesis history of this important compound, complete with detailed experimental protocols, quantitative data, and graphical representations of its synthetic routes and relevant biological pathways.

Discovery and Historical Context

The history of (S)-3-aminopiperidin-2-one is intrinsically linked to the study of the amino acid L-ornithine. The cyclization of ornithine to form a lactam, also known as cyclo-ornithine, has been a subject of biochemical investigation for many years. 3-Aminopiperidin-2-one is a known human metabolite and has been identified in various organisms, including Escherichia coli.[1] Its significance as a synthetic building block, however, has grown substantially with the increasing demand for enantiomerically pure compounds in drug discovery. The hydrochloride salt form enhances the compound's stability and solubility, making it more amenable to synthetic transformations.

Synthetic Strategies

The synthesis of enantiomerically pure this compound has been approached through several distinct strategies, with the most common and economically viable method commencing from the readily available chiral precursor, L-ornithine.

Synthesis from L-Ornithine

The most prevalent and well-documented method for the preparation of this compound involves the cyclization of L-ornithine or its derivatives. This approach leverages the inherent chirality of the starting material to produce the desired enantiomer.

A general and effective procedure involves a two-step process: esterification of L-ornithine hydrochloride followed by base-mediated cyclization.

Experimental Protocol: Synthesis from L-Ornithine Hydrochloride [2]

  • Esterification: To a suspension of L-ornithine hydrochloride (1.0 eq) in anhydrous methanol, add trimethylchlorosilane (4.0 eq) dropwise at room temperature. Stir the mixture for 12 hours.

  • Cyclization: Cool the resulting solution to 0 °C and add a 21% (w/w) solution of sodium ethoxide in ethanol (7.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 30 minutes.

  • Work-up and Purification: Neutralize the reaction mixture to pH 7 with 6N aqueous HCl. Filter the mixture and concentrate the filtrate under reduced pressure. The crude product is further purified by dissolving in isopropanol to precipitate inorganic salts, followed by filtration and concentration. Final purification is achieved by silica gel column chromatography (eluent: 30% methanol in dichloromethane) to afford this compound as a hygroscopic solid.

Table 1: Quantitative Data for Synthesis from L-Ornithine

ParameterValueReference
Starting MaterialL-Ornithine Hydrochloride[2]
Key ReagentsTrimethylchlorosilane, Sodium Ethoxide[2]
SolventMethanol, Ethanol[2]
Reaction Time12.5 hours[2]
PurificationColumn Chromatography[2]

Note: Specific yield data for this exact protocol is not detailed in the public domain, but this method is widely cited as the basis for commercial production.

Alternative Synthetic Approaches

While the ornithine-based route is dominant, other strategies for the synthesis of 3-aminopiperidin-2-one and its derivatives have been explored, particularly in the context of creating diverse chemical libraries for drug discovery. These can include enzymatic methods and asymmetric syntheses starting from achiral precursors.

Enzymatic Synthesis:

Enzymatic cascades have been developed for the synthesis of protected 3-aminopiperidine derivatives. For instance, a multi-enzyme system utilizing galactose oxidase and imine reductase can convert N-Cbz-protected L-ornithinol to L-3-N-Cbz-aminopiperidine with high enantiopurity.[3] While not directly yielding the target molecule, this highlights the potential of biocatalysis in accessing the core scaffold.

Enzymatic_Synthesis L-Ornithine L-Ornithine N-Cbz-L-ornithinol N-Cbz-L-ornithinol L-Ornithine->N-Cbz-L-ornithinol Chemical Synthesis Intermediate_Aldehyde Intermediate_Aldehyde N-Cbz-L-ornithinol->Intermediate_Aldehyde Galactose Oxidase Cyclic_Imine Cyclic_Imine Intermediate_Aldehyde->Cyclic_Imine Spontaneous L-3-N-Cbz-aminopiperidine L-3-N-Cbz-aminopiperidine Cyclic_Imine->L-3-N-Cbz-aminopiperidine Imine Reductase

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of several classes of therapeutic agents. Its rigid conformation and chiral amine handle allow for precise interactions with biological targets.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

The (R)-enantiomer of 3-aminopiperidine is a core component of several DPP-IV inhibitors used in the treatment of type 2 diabetes. While this guide focuses on the (S)-enantiomer, the synthetic methodologies are often analogous. DPP-IV is an enzyme that inactivates incretin hormones such as GLP-1 and GIP, which are responsible for stimulating insulin secretion. By inhibiting DPP-IV, these drugs prolong the action of incretins, leading to improved glycemic control.

DPP_IV_Inhibition cluster_Gut Gut cluster_Pancreas Pancreas Food_Intake Food_Intake Incretins GLP-1, GIP Food_Intake->Incretins stimulates secretion Insulin_Secretion Insulin_Secretion Incretins->Insulin_Secretion stimulates Glucagon_Release Glucagon_Release Incretins->Glucagon_Release inhibits DPP_IV DPP-IV Enzyme Incretins->DPP_IV substrate Inactive_Incretins Inactive_Incretins DPP_IV->Inactive_Incretins inactivates DPP_IV_Inhibitor DPP-IV Inhibitor (e.g., containing 3-aminopiperidine core) DPP_IV_Inhibitor->DPP_IV inhibits

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists

More recently, novel 3-aminopiperidin-2-one derivatives have been developed as potent antagonists of the CGRP receptor.[4] CGRP is a neuropeptide implicated in the pathophysiology of migraine. By blocking the CGRP receptor, these compounds can prevent the downstream signaling that leads to the pain and vasodilation associated with migraine attacks.

CGRP_Receptor_Antagonism CGRP CGRP CGRP_Receptor CGRP_Receptor CGRP->CGRP_Receptor binds to Signaling_Cascade Downstream Signaling (e.g., cAMP production) CGRP_Receptor->Signaling_Cascade activates Migraine_Pathophysiology Vasodilation & Pain Signaling_Cascade->Migraine_Pathophysiology leads to CGRP_Antagonist CGRP Receptor Antagonist (containing 3-aminopiperidin-2-one core) CGRP_Antagonist->CGRP_Receptor blocks

Conclusion

This compound is a versatile and valuable chiral building block with a rich history rooted in amino acid chemistry. Its efficient synthesis from L-ornithine provides a reliable source for its use in the development of innovative therapeutics. The successful application of this scaffold in DPP-IV inhibitors and CGRP receptor antagonists underscores its importance and portends its continued use in the discovery of new medicines. The synthetic and biological pathways outlined in this guide offer a foundational understanding for researchers and drug development professionals working with this key intermediate.

References

Technical Guide on the Chiral Purity of (S)-3-aminopiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-3-aminopiperidin-2-one hydrochloride is a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemical configuration is critical to the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, the accurate determination of its enantiomeric purity is a paramount concern during drug development and manufacturing.

This technical guide provides an in-depth overview of the methodologies for assessing the chiral purity of this compound. Due to the structural similarity, analytical methods developed for the closely related compound 3-aminopiperidine are highly relevant and serve as a primary reference. The core challenge in the analysis of these compounds lies in their weak ultraviolet (UV) absorbance, which often necessitates pre-column derivatization to enhance detection sensitivity and enable chiral separation by High-Performance Liquid Chromatography (HPLC).

Core Concepts in Chiral Purity Analysis

The determination of enantiomeric purity, often expressed as enantiomeric excess (e.e.), relies on the ability to distinguish between the two enantiomers of a chiral compound. In the context of HPLC, this is achieved by creating a diastereomeric interaction, either by using a chiral stationary phase (CSP) or by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on an achiral column.

Direct vs. Indirect Chiral HPLC Separation
  • Direct Method: The enantiomers are separated directly on a chiral stationary phase. This method is often preferred for its simplicity but may require extensive screening of different chiral columns and mobile phases.

  • Indirect Method (Pre-column Derivatization): The enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. A common approach for amines like 3-aminopiperidine involves derivatization to introduce a chromophore for sensitive UV detection.[1]

Experimental Protocols

The following protocols are primarily based on methods developed for 3-aminopiperidine and its salts, which can be adapted for this compound.

Synthesis of this compound from L-ornithine hydrochloride

A common synthetic route to this compound involves the cyclization of L-ornithine hydrochloride.[2]

Procedure:

  • Suspend L-ornithine hydrochloride in anhydrous methanol.[2]

  • Slowly add trimethylchlorosilane to the suspension.[2]

  • Stir the reaction mixture at room temperature for 12 hours.[2]

  • Cool the solution to 0 °C and add a 21% (w/w) solution of sodium ethoxide in ethanol dropwise.[2]

  • After 5 minutes, allow the reaction to warm to room temperature and continue stirring for 30 minutes.[2]

  • Neutralize the reaction solution to pH 7 with 6N HCl (aq).[2]

  • Filter the solution and concentrate the filtrate under reduced pressure.[2]

  • The crude product is further purified by silica gel column chromatography.[2]

Chiral HPLC Analysis via Pre-column Derivatization

Due to the lack of a strong chromophore in the target molecule, pre-column derivatization is a robust strategy to enable sensitive UV detection and chiral separation.[1]

3.2.1. Derivatization with Benzoyl Chloride

This method introduces a benzoyl group, which is strongly UV-active.

Protocol:

  • Dissolve a known amount of this compound in a suitable organic solvent (e.g., toluene).[3]

  • Cool the solution to a low temperature (e.g., 3 °C) with stirring.[3]

  • Slowly add a molar equivalent of benzoyl chloride.[3]

  • Monitor the reaction by Thin Layer Chromatography (TLC).[3]

  • Upon completion, evaporate the solvent to obtain the derivatized product, (S)-benzoyl-3-aminopiperidin-2-one.[3]

3.2.2. Derivatization with para-Toluenesulfonyl Chloride (PTSC)

This derivatization enhances detectability and allows for chiral separation.[1]

Protocol:

  • Dissolve the sample in a suitable solvent system.

  • Add para-toluenesulfonyl chloride (PTSC) in the presence of a base.[1]

  • The resulting derivatized enantiomers can then be analyzed by chiral HPLC.[1]

Chiral HPLC Methodologies

The following are examples of HPLC conditions that have been successfully used for the separation of derivatized 3-aminopiperidine enantiomers. These serve as excellent starting points for method development for derivatized this compound.

Method 1: Analysis of Benzoyl-3-aminopiperidine [3]

  • Chromatographic Column: ChromTech CHIRAL-AGP

  • Mobile Phase: 0.015 mol/L aqueous phosphate solution-isopropanol (99:1, v/v)

  • Detection Wavelength: 254 nm

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

Method 2: Analysis of PTSC-derivatized 3-aminopiperidine [1]

  • Chromatographic Column: Chiralpak AD-H

  • Mobile Phase: 0.1% diethylamine in ethanol

  • Detection Wavelength: 228 nm

  • Flow Rate: 0.5 mL/min

  • Resolution between enantiomers: > 4.0

Data Presentation

The following tables summarize the quantitative data from various chiral separation methods for 3-aminopiperidine and its derivatives.

Table 1: Chiral HPLC Methods with Derivatization

Derivatizing AgentChiral ColumnMobile PhaseDetection(S)-Enantiomer Retention Time (min)(R)-Enantiomer Retention Time (min)Reference
Di-p-toluyl L-tartaric acidGLScienceInertsilODS-20.03% ammonia (pH 4.9 with acetic acid):MeOH (50:50)254 nm39.442.5[3]
Propyl chloroformateCHIRALCEL AS-RHWater:Acetonitrile (70:30)254 nm19.131.5[4]
Benzoyl chlorideChromTech CHIRAL-AGP0.015 M Phosphate buffer:Isopropanol (99:1)254 nmNot specifiedNot specified[3]
p-Toluene sulfonyl chlorideChiralpak AD-H0.1% Diethylamine in Ethanol228 nmNot specifiedNot specified[1]

Table 2: Direct Chiral HPLC Method (No Derivatization)

AnalyteChiral ColumnMobile PhaseDetection(S)-Enantiomer Retention Time (min)(R)-Enantiomer Retention Time (min)Reference
3-AminopiperidineCrownpakTM CR+HClO4 (pH 1):MeOH (95:5)Refractive Index3.03.7[3]

Visualizations

Workflow for Chiral Purity Analysis

The following diagram illustrates a typical workflow for determining the chiral purity of this compound using a pre-column derivatization HPLC method.

G Workflow for Chiral Purity Analysis cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample (S)-3-aminopiperidin-2-one HCl Sample Derivatization Derivatization with Chiral/Chromophoric Agent Sample->Derivatization Injection Inject Derivatized Sample Derivatization->Injection Separation Chiral/Achiral Column Separation Injection->Separation Detection UV/RI Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Excess (e.e.) Integration->Calculation G Principle of Indirect Chiral Separation via Derivatization cluster_reactants Reactants cluster_products Separated Products Enantiomers Mixture of Enantiomers (S)-A and (R)-A Reaction Reaction Enantiomers->Reaction DerivAgent Chiral Derivatizing Agent (e.g., (R)-D) DerivAgent->Reaction Diastereomers Mixture of Diastereomers (S,R)-AD and (R,R)-AD Reaction->Diastereomers Separation Separation on Achiral HPLC Column Diastereomers->Separation Diastereomer1 Diastereomer 1 (S,R)-AD Separation->Diastereomer1 Diastereomer2 Diastereomer 2 (R,R)-AD Separation->Diastereomer2

References

The Stereochemical Landscape of (S)-3-Aminopiperidin-2-one Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Aminopiperidin-2-one hydrochloride, a chiral cyclic amino acid derivative, has emerged as a valuable building block in medicinal chemistry. Its constrained piperidone scaffold and defined stereochemistry at the C3 position make it an attractive starting material for the synthesis of complex molecular architectures with specific biological activities. This technical guide provides an in-depth overview of the stereochemical aspects of this compound, including its synthesis, analytical characterization, and its relevance in drug discovery, particularly as a scaffold for calcitonin gene-related peptide (CGRP) receptor antagonists.

Physicochemical Properties and Stereochemical Data

The stereochemistry of this compound is derived from its synthesis from the naturally occurring L-ornithine. The (S)-configuration at the alpha-carbon of L-ornithine is retained during the cyclization process, resulting in the corresponding (S)-enantiomer of the piperidinone.

PropertyValueSource
Chemical Name This compoundN/A
Synonyms L-Ornithine lactam hydrochloride, (3S)-3-amino-2-piperidinone monohydrochloride[1][2]
CAS Number 42538-31-8[1]
Molecular Formula C₅H₁₀N₂O · HCl[1]
Molecular Weight 150.61 g/mol [1]
Purity ≥95%[1]
Appearance Hygroscopic light yellow solid[3]
Solubility Soluble in water[4]

Enantioselective Synthesis

The most direct and reliable method for the synthesis of enantiomerically pure this compound is through the cyclization of L-ornithine hydrochloride. This method ensures the retention of the (S)-stereochemistry.

Experimental Protocol: Synthesis from L-Ornithine Hydrochloride[3]

Materials:

  • L-ornithine hydrochloride

  • Trimethylchlorosilane (TMSCl)

  • Anhydrous methanol

  • 21% (w/w) Sodium ethoxide in ethanol

  • 6N Hydrochloric acid (HCl)

  • Isopropanol

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • To a suspension of L-ornithine hydrochloride (1.0 g, 6.0 mmol) in anhydrous methanol (20 mL), slowly add trimethylchlorosilane (2.8 mL, 23 mmol, 4 eq.).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Cool the solution to 0 °C and add a 21% (w/w) solution of sodium ethoxide in ethanol (17 mL, 42 mmol) dropwise.

  • After 5 minutes, allow the reaction to warm to room temperature and continue stirring for 30 minutes.

  • Adjust the pH of the reaction solution to 7 with aqueous 6N HCl.

  • Filter the neutralized solution and concentrate the filtrate under reduced pressure.

  • Dissolve the crude product in isopropanol and filter to remove insoluble salts. Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by silica gel flash column chromatography using a 30% methanol in dichloromethane eluent to afford (S)-3-amino-2-piperidone hydrochloride as a hygroscopic light yellow solid.

Synthesis_Workflow L_Ornithine L-Ornithine Hydrochloride Esterification Esterification (TMSCl, Methanol) L_Ornithine->Esterification Cyclization Cyclization (Sodium Ethoxide) Esterification->Cyclization Neutralization Neutralization (HCl) Cyclization->Neutralization Purification Purification (Column Chromatography) Neutralization->Purification Final_Product (S)-3-aminopiperidin-2-one Hydrochloride Purification->Final_Product

Caption: Synthetic workflow for this compound.

Stereochemical Analysis: Enantiomeric Purity Determination

Ensuring the enantiomeric purity of this compound is critical for its application in drug development. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining enantiomeric excess (e.e.). Due to the weak UV absorbance of the parent compound, a pre-column derivatization step is often employed to introduce a chromophore.

Experimental Protocol: Chiral HPLC with Pre-column Derivatization (Adapted for 3-Aminopiperidin-2-one)[5]

This protocol is adapted from a method for the enantiomeric analysis of 3-aminopiperidine and would require optimization for 3-aminopiperidin-2-one.

Materials:

  • This compound sample

  • Derivatizing agent (e.g., p-toluenesulfonyl chloride, benzoyl chloride)

  • Base (e.g., triethylamine)

  • Aprotic solvent (e.g., dichloromethane, toluene)

  • Chiral HPLC column (e.g., CHIRALCEL OD-H, CHIRALPAK AD-H, or a glycoprotein-based column like CHIRAL-AGP)

  • HPLC grade mobile phase solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, phosphate buffer)

Derivatization Procedure (Illustrative Example with Benzoyl Chloride):

  • Dissolve a known amount of this compound in a suitable aprotic solvent.

  • Add a base (e.g., triethylamine) to neutralize the hydrochloride and facilitate the reaction.

  • Slowly add the derivatizing agent (e.g., benzoyl chloride) at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

  • Work up the reaction mixture to isolate the derivatized product.

Chiral HPLC Analysis:

  • Dissolve the derivatized product in the mobile phase.

  • Inject the sample onto the chiral HPLC system.

  • Elute with an optimized mobile phase. A typical mobile phase for a polysaccharide-based column might be a mixture of hexane and a polar alcohol like isopropanol or ethanol. For a glycoprotein-based column, an aqueous buffer with an organic modifier is common.

  • Detect the enantiomers using a UV detector at a wavelength appropriate for the introduced chromophore (e.g., 254 nm for a benzoyl group).

  • Calculate the enantiomeric excess (e.e.) from the peak areas of the two enantiomers: e.e. (%) = [ (AreaS - AreaR) / (AreaS + AreaR) ] x 100

Chiral_HPLC_Workflow Sample (S)-3-aminopiperidin-2-one Hydrochloride Derivatization Pre-column Derivatization Sample->Derivatization HPLC_Injection Chiral HPLC Injection Derivatization->HPLC_Injection Separation Enantiomeric Separation on Chiral Column HPLC_Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Peak Integration) Detection->Data_Analysis Result Enantiomeric Excess (e.e.) Determination Data_Analysis->Result

Caption: Workflow for enantiomeric excess determination by chiral HPLC.

Relevance in Drug Discovery: CGRP Receptor Antagonism

(S)-3-Aminopiperidin-2-one serves as a key structural motif in the development of novel therapeutic agents. Notably, derivatives of this scaffold have been investigated as antagonists of the Calcitonin Gene-Related Peptide (CGRP) receptor, a primary target for the treatment of migraine.

The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1).[5] Its activation by CGRP triggers a signaling cascade, primarily through Gαs proteins, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent protein kinase A (PKA) activation.[6] This pathway is implicated in the vasodilation and neurogenic inflammation associated with migraine headaches.

CGRP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CGRP CGRP CGRP_Receptor CGRP Receptor (CLR/RAMP1) CGRP->CGRP_Receptor G_Protein Gαs CGRP_Receptor->G_Protein activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP produces G_Protein->AC activates PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effects (e.g., Vasodilation) PKA->Downstream leads to Antagonist (S)-3-aminopiperidin-2-one based Antagonist Antagonist->CGRP_Receptor blocks

Caption: Simplified CGRP receptor signaling pathway and the inhibitory action of antagonists.

The rigid, chiral structure of (S)-3-aminopiperidin-2-one provides a foundation for designing potent and selective CGRP receptor antagonists. The stereochemistry at the C3 position is crucial for establishing the specific interactions with the receptor's binding pocket, highlighting the importance of stereochemical control in the development of such drugs.

Conclusion

This compound is a stereochemically defined building block with significant potential in pharmaceutical research. Its synthesis from L-ornithine provides a reliable route to the enantiomerically pure compound. The stereochemical integrity can be rigorously assessed using analytical techniques such as chiral HPLC. The application of this scaffold in the design of CGRP receptor antagonists underscores the importance of chirality in modern drug discovery. This technical guide provides a foundational understanding of the key stereochemical aspects of this compound for scientists and researchers in the field.

References

The Core Mechanism of (S)-3-aminopiperidin-2-one Hydrochloride in Asymmetric Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of (S)-3-aminopiperidin-2-one hydrochloride as a pivotal chiral building block in modern synthetic chemistry. Its unique structural features, combining a lactam ring with a stereodefined amine, make it a valuable precursor for the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. This document outlines its role in stereochemical control, provides quantitative data from key applications, details experimental protocols, and visualizes synthetic workflows.

Core Principles: A Chiral Synthon for Stereocontrolled Synthesis

This compound is a chiral synthon, a molecule whose inherent chirality is utilized to introduce a specific stereocenter into a target molecule. Its primary mechanism of action in synthesis is to serve as a foundational scaffold, where the (S)-configuration at the C3 position directs the stereochemical outcome of subsequent chemical transformations. This is crucial in the development of pharmaceuticals, where often only one enantiomer of a drug is therapeutically active and the other may be inactive or even harmful.

The key reactive sites of (S)-3-aminopiperidin-2-one are the primary amine at the C3 position and the lactam nitrogen. The primary amine is a potent nucleophile, readily participating in reactions such as amide bond formation, reductive amination, and Michael additions. The lactam itself can be stable throughout a synthetic sequence or can be designed to be opened or modified in later steps.

The hydrochloride salt form enhances the compound's stability and improves its handling characteristics as a solid. In a reaction, the free base is typically generated in situ by the addition of a non-nucleophilic base.

Applications in the Synthesis of Bioactive Molecules

A significant application of (S)-3-aminopiperidin-2-one and its derivatives is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. The piperidine ring system is a common motif in many DPP-4 inhibitors, and the stereochemistry of the 3-amino group is often critical for potent and selective binding to the enzyme's active site.

Another notable application is in the synthesis of conformationally constrained peptides. By incorporating the rigid lactam structure of (S)-3-aminopiperidin-2-one into a peptide backbone, chemists can create peptidomimetics with well-defined secondary structures, which can lead to enhanced biological activity and stability.

Quantitative Data in Synthesis

The efficiency of this compound as a chiral building block is demonstrated by the quantitative outcomes of the syntheses in which it is employed. The following tables summarize key data from representative applications.

Table 1: Synthesis of a Bicyclic Intermediate for DPP-4 Inhibitors

Reactant 1Reactant 2ProductYieldReference
(S)-3-aminopiperidin-2-oneSubstituted 1,2,4-triazoleBicyclic Amine Intermediate15%

Table 2: Biological Activity of a Novel Tricyclic DPP-4 Inhibitor

CompoundDPP-4 Inhibitory Activity (IC50)Reference
Novel Tricyclic InhibitorSimilar to Sitagliptin (22 ± 2 nM)
Sitagliptin (Reference)22 ± 2 nM

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative protocols for the synthesis of this compound and its use in a subsequent reaction.

Synthesis of this compound from L-ornithine hydrochloride

This protocol outlines the cyclization of L-ornithine to form the desired chiral lactam.

Procedure:

  • To a suspension of L-ornithine hydrochloride (1.0 g, 6.0 mmol) in anhydrous methanol (20 mL), slowly add trimethylchlorosilane (2.8 mL, 23 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Cool the solution to 0 °C and add a 21% (w/w) solution of sodium ethoxide in ethanol (17 mL, 42 mmol) dropwise.

  • After 5 minutes, allow the reaction to warm to room temperature and continue stirring for 30 minutes.

  • Neutralize the reaction mixture to pH 7 with 6N aqueous HCl.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Dissolve the crude product in isopropanol and filter to remove insoluble salts. Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel flash column chromatography (eluent: 30% methanol in dichloromethane) to yield this compound as a hygroscopic light yellow solid.

General Procedure for Amide Coupling to a Heterocyclic Core

This protocol describes a typical amide bond formation reaction using the chiral amine.

Procedure:

  • To a solution of the carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF or CH2Cl2), add a peptide coupling agent (e.g., HATU, HOBt/EDC) (1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA) (2-3 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add this compound (1 equivalent) and an additional equivalent of the non-nucleophilic base to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography or recrystallization to obtain the desired amide.

Visualizing Synthetic Pathways and Logic

The following diagrams, generated using the DOT language, illustrate the logical flow of utilizing this compound in a synthetic workflow.

G cluster_start Starting Material cluster_process Synthetic Steps cluster_product Product start (S)-3-aminopiperidin-2-one hydrochloride step1 In situ free base generation start->step1 Base step2 Nucleophilic attack on electrophilic partner step1->step2 Electrophile step3 Work-up and purification step2->step3 product Chiral product with (S)-stereocenter step3->product

Caption: General workflow for the utilization of this compound.

G cluster_concept Conceptual Framework cluster_strategy Synthetic Strategy cluster_choice Building Block Selection cluster_mechanism Mechanism of Stereocontrol cluster_outcome Outcome concept Asymmetric Synthesis Goal: Achieve high stereochemical purity strategy Employ a Chiral Building Block concept->strategy choice (S)-3-aminopiperidin-2-one hydrochloride strategy->choice mechanism The (S)-stereocenter at C3 directs the approach of reagents, leading to a diastereoselective transition state. choice->mechanism outcome Formation of the desired enantiomer/diastereomer in high purity mechanism->outcome

Caption: Logical relationship for stereochemical control in synthesis.

Conclusion

This compound is a versatile and valuable tool in the arsenal of the synthetic chemist. Its utility as a chiral building block is well-established, particularly in the synthesis of pharmaceutically relevant molecules such as DPP-4 inhibitors. The inherent chirality of this synthon provides an effective and reliable means of introducing stereochemical complexity in a controlled manner. The protocols and data presented herein serve as a testament to its importance and provide a foundation for its application in future research and development endeavors.

(S)-3-Aminopiperidin-2-one Hydrochloride: A Comprehensive Technical Guide for its Application as a Chiral Synthon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Aminopiperidin-2-one hydrochloride has emerged as a valuable and versatile chiral building block in modern organic synthesis, particularly in the development of novel pharmaceuticals. Its rigid, chiral scaffold provides a key structural motif present in a range of biologically active molecules. This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and applications of this compound, with a focus on its role as a chiral synthon. Detailed experimental protocols for its synthesis and a key application, along with visualizations of synthetic pathways and relevant biological signaling, are presented to support researchers in its effective utilization.

Introduction

Chiral synthons are fundamental to the asymmetric synthesis of complex molecules, enabling the selective formation of a desired enantiomer. This compound, a derivative of the amino acid L-ornithine, is a prime example of such a synthon. Its piperidinone core, featuring a stereocenter at the 3-position, makes it an attractive starting material for the synthesis of a variety of heterocyclic compounds. The hydrochloride salt form enhances its stability and handling properties, making it suitable for laboratory and industrial applications.

This guide will cover the essential technical aspects of this compound, providing a consolidated resource for chemists and pharmacologists engaged in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

PropertyValueReference
Chemical Formula C₅H₁₁ClN₂O[1]
Molecular Weight 150.61 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 180-203 °C (decomposition)[1]
Solubility Slightly soluble in DMSO, Methanol, and Water[1]
CAS Number 42538-31-8[1]

Spectroscopic Data

The structural integrity and purity of this compound are confirmed through various spectroscopic techniques. A summary of available data is provided below.

Technique Data
¹H NMR Data not available in the search results.
¹³C NMR Data not available in the search results.
IR Spectroscopy Data not available in the search results.
Mass Spectrometry Data not available in the search results.
Optical Rotation Data not available in the search results.
Enantiomeric Purity Typically >98% e.e., determined by chiral HPLC.

Synthesis of this compound

The most common and practical synthesis of this compound starts from the readily available and inexpensive chiral precursor, L-ornithine hydrochloride. The synthesis involves an intramolecular cyclization to form the lactam ring.

Synthetic Pathway

Synthesis of this compound L_Ornithine L-Ornithine Hydrochloride Esterification Esterification (TMSCl, MeOH) L_Ornithine->Esterification Methyl_Ester L-Ornithine Methyl Ester Esterification->Methyl_Ester Cyclization Cyclization (NaOEt) Methyl_Ester->Cyclization Free_Base (S)-3-Aminopiperidin-2-one Cyclization->Free_Base Salt_Formation Salt Formation (HCl) Free_Base->Salt_Formation Final_Product (S)-3-Aminopiperidin-2-one Hydrochloride Salt_Formation->Final_Product

Caption: Synthetic route from L-ornithine hydrochloride.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound from L-ornithine hydrochloride.[1]

Materials:

  • L-ornithine hydrochloride

  • Trimethylchlorosilane (TMSCl)

  • Anhydrous Methanol (MeOH)

  • Sodium ethoxide (NaOEt) in ethanol (21% w/w)

  • 6N Hydrochloric acid (HCl)

  • Isopropanol

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Esterification: To a suspension of L-ornithine hydrochloride (1.0 g, 6.0 mmol) in anhydrous methanol (20 mL), slowly add trimethylchlorosilane (2.8 mL, 23 mmol) at room temperature. Stir the reaction mixture for 12 hours.

  • Cyclization: Cool the resulting solution to 0 °C. Add a 21% (w/w) solution of sodium ethoxide in ethanol (17 mL, 42 mmol) dropwise. After 5 minutes, allow the reaction to warm to room temperature and continue stirring for 30 minutes.

  • Neutralization and Workup: Adjust the pH of the reaction mixture to 7 with 6N aqueous HCl. Filter the neutralized solution to remove precipitated salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude product in isopropanol and filter to remove any remaining insoluble salts. Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel flash column chromatography using a mixture of 30% methanol in dichloromethane as the eluent.

  • Product Isolation: Collect the fractions containing the desired product and concentrate under reduced pressure to afford this compound as a hygroscopic light yellow solid.

Application as a Chiral Synthon: Synthesis of Trelagliptin

A prominent application of this compound is in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Trelagliptin, used for the treatment of type 2 diabetes. The chiral amine of the synthon is crucial for the biological activity of the final drug molecule.

Synthetic Pathway for Trelagliptin

Synthesis of Trelagliptin Intermediate_A 2-((6-chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile Coupling Nucleophilic Substitution Intermediate_A->Coupling Synthon (S)-3-Aminopiperidin-2-one Hydrochloride Synthon->Coupling Trelagliptin Trelagliptin Coupling->Trelagliptin

Caption: Key coupling step in the synthesis of Trelagliptin.

Detailed Experimental Protocol (Representative)

The following is a representative protocol for the nucleophilic substitution reaction to form Trelagliptin.

Materials:

  • 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Water

Procedure:

  • Reaction Setup: In a reaction vessel, combine 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile, this compound, and potassium carbonate in a suitable solvent such as acetonitrile.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC, TLC).

  • Workup: Upon completion, cool the reaction mixture and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude Trelagliptin can be purified by recrystallization or column chromatography to yield the final product with high purity.

Biological Context: DPP-4 Signaling Pathway

Trelagliptin, synthesized from this compound, is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Trelagliptin increases the levels of active incretins, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes.

DPP-4 Signaling Pathway cluster_gut Gut cluster_pancreas Pancreas Food Food Intake Incretins GLP-1 & GIP (Active Incretins) Food->Incretins stimulates release Insulin Insulin Secretion Incretins->Insulin stimulates Glucagon Glucagon Secretion Incretins->Glucagon suppresses DPP4 DPP-4 Enzyme Incretins->DPP4 substrate for Lowers Blood Glucose Lowers Blood Glucose Insulin->Lowers Blood Glucose Raises Blood Glucose Raises Blood Glucose Glucagon->Raises Blood Glucose Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins inactivates to Trelagliptin Trelagliptin ((S)-3-aminopiperidin-2-one derivative) Trelagliptin->DPP4 inhibits

Caption: Inhibition of DPP-4 by Trelagliptin.

General Experimental Workflow

The utilization of this compound as a chiral synthon in a drug development workflow typically follows a structured process from initial reaction to final product analysis.

Experimental Workflow Start Start: (S)-3-aminopiperidin-2-one hydrochloride & Substrate Reaction Chemical Synthesis (e.g., Coupling Reaction) Start->Reaction Monitoring Reaction Monitoring (TLC, HPLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup (Extraction, Washing) Monitoring->Workup Complete Purification Purification (Crystallization, Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Purity Purity & Enantiomeric Excess (HPLC, Chiral HPLC) Characterization->Purity End Final Chiral Product Purity->End

Caption: General workflow for using the chiral synthon.

Conclusion

This compound is a highly valuable chiral synthon with significant applications in the pharmaceutical industry. Its straightforward synthesis from L-ornithine and its utility in constructing complex chiral molecules, such as the DPP-4 inhibitor Trelagliptin, underscore its importance. This guide has provided a comprehensive overview of its properties, synthesis, and applications, complete with detailed protocols and visual aids to facilitate its use in research and development. The continued exploration of this and similar chiral building blocks will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

The Aminopiperidinone Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aminopiperidinone scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and biological significance across a wide array of therapeutic areas. Its inherent structural features, including a combination of rigidity and conformational flexibility, hydrogen bond donors and acceptors, and tunable physicochemical properties, make it an ideal framework for the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the biological importance of the aminopiperidinone core, detailing its application in the development of novel therapeutics, presenting quantitative biological data, outlining key experimental protocols, and visualizing the associated signaling pathways.

Therapeutic Applications of the Aminopiperidinone Scaffold

The aminopiperidinone motif is a key pharmacophoric element in a multitude of clinically relevant and investigational drugs. Its ability to interact with diverse protein targets has led to its successful application in antiviral, analgesic, anticancer, and metabolic disease therapies.

CCR5 Antagonists for HIV-1 Infection

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV-1 into host T-cells. Aminopiperidinone-based compounds have been successfully developed as CCR5 antagonists, effectively blocking this crucial step in the viral lifecycle. A notable example is Maraviroc (UK-427,857), an approved anti-HIV drug.

Quantitative Data: CCR5 Antagonists

CompoundStructureCCR5 Binding IC50 (nM)Anti-HIV-1 Activity (IC90, nM)Reference
Maraviroc (UK-427,857)4,4-difluoro-N-((1S)-3-(3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)cyclohexanecarboxamide3.3 (MIP-1α binding)2.0 (geometric mean against 43 primary isolates)[1][2]
Sch-3506341-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4-methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]-piperidine N1-oxidePotent inhibitor (specific IC50 not provided in abstract)Potent inhibitor of HIV-1 entry and replication in PBMCs[3][4]
Compound 18(structure not fully disclosed)0.2 (in CCR5 fusion assay)2.2 (in PBMC assay)[5]
Compound 10h(structure not fully disclosed)11-[6]

Experimental Protocol: CCR5 Binding Assay (Radioligand Displacement)

A common method to determine the binding affinity of compounds to the CCR5 receptor is through a competitive radioligand binding assay.

  • Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing human CCR5.

  • Radioligand: [125I]-MIP-1α (Macrophage Inflammatory Protein-1 alpha).

  • Procedure:

    • Cell membranes from CCR5-expressing CHO cells are prepared.

    • Membranes are incubated with a fixed concentration of [125I]-MIP-1α and varying concentrations of the test compound (e.g., aminopiperidinone derivative).

    • The incubation is carried out in a suitable binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4) for a defined period (e.g., 60 minutes at 25°C).

    • The reaction is terminated by rapid filtration through a glass fiber filter (e.g., GF/C) to separate bound from free radioligand.

    • The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

    • The amount of radioactivity retained on the filters is quantified using a gamma counter.

    • The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.

Signaling Pathway: HIV-1 Entry and Inhibition by CCR5 Antagonists

The following diagram illustrates the entry mechanism of HIV-1 into a host T-cell and the point of intervention for CCR5 antagonists.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host T-Cell HIV HIV-1 gp120 gp120 gp41 gp41 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 2. Co-receptor Binding Membrane gp41->Membrane 4. Membrane Fusion CD4->gp120 Conformational Change CCR5->gp41 3. gp41 Unfolds Membrane->HIV 5. Viral Entry CCR5_Antagonist CCR5 Antagonist (Aminopiperidinone) CCR5_Antagonist->CCR5 Blocks Binding HCV_Lifecycle Entry 1. Entry Uncoating 2. Uncoating Entry->Uncoating Translation 3. Translation & Polyprotein Processing Uncoating->Translation Replication 4. RNA Replication Translation->Replication Assembly 5. Assembly Replication->Assembly Maturation 6. Maturation Assembly->Maturation Release 7. Release Maturation->Release Inhibitor Aminopiperidinone Inhibitor Inhibitor->Assembly Inhibits Pain_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron AP Action Potential Ca_Channel N-type Ca²⁺ Channel Ca²⁺ Influx AP->Ca_Channel Depolarization Vesicles Synaptic Vesicles (Glutamate, Substance P) Ca_Channel:in->Vesicles Triggers Release Receptors Neurotransmitter Receptors Vesicles->Receptors Neurotransmitter Release Pain_Signal Pain Signal Propagation Receptors->Pain_Signal Inhibitor Aminopiperidinone Blocker Inhibitor->Ca_Channel Blocks TS_Pathway dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP DNA DNA Synthesis dTMP->DNA TS->dTMP DHF Dihydrofolate TS->DHF MTHF N⁵,N¹⁰-Methylene- tetrahydrofolate MTHF->TS DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate DHFR->THF THF->MTHF Serine Hydroxymethyl- transferase Inhibitor Aminopiperidinone Inhibitor Inhibitor->TS Inhibits APP_Processing APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-secretase) APP->BACE1 sAPPb sAPPβ BACE1->sAPPb C99 C99 fragment BACE1->C99 Gamma_Secretase γ-secretase Ab Amyloid-β (Aβ) Gamma_Secretase->Ab C99->Gamma_Secretase Plaques Amyloid Plaques Ab->Plaques Aggregation Inhibitor Aminopiperidinone Inhibitor Inhibitor->BACE1 Inhibits DPP4_Pathway Food_Intake Food Intake Gut Gut Food_Intake->Gut GLP1 Active GLP-1 Gut->GLP1 releases Pancreas Pancreatic β-cells GLP1->Pancreas stimulates DPP4 DPP-4 Enzyme GLP1->DPP4 Insulin Insulin Secretion Pancreas->Insulin Glucose_Uptake Glucose Uptake Insulin->Glucose_Uptake promotes Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 degrades Inhibitor Aminopiperidinone Inhibitor Inhibitor->DPP4 Inhibits Synthesis_Workflow Start Isonipecotate Alkylation Alkylation at C4 Start->Alkylation Carboxylic_Acid 4-Substituted Piperidine- 4-carboxylic Acid Alkylation->Carboxylic_Acid Acyl_Azide Acyl Azide Formation (e.g., with DPPA) Carboxylic_Acid->Acyl_Azide Curtius Curtius Rearrangement (Thermal or Photochemical) Acyl_Azide->Curtius Isocyanate Isocyanate Intermediate Curtius->Isocyanate Hydrolysis Hydrolysis Isocyanate->Hydrolysis Amine 4-Substituted-4-aminopiperidine Hydrolysis->Amine Protection N-Protection (e.g., Boc) Amine->Protection Final_Core Protected Aminopiperidinone Core Protection->Final_Core

References

Methodological & Application

Application Notes: Synthesis of (S)-3-aminopiperidin-2-one hydrochloride from L-ornithine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S)-3-aminopiperidin-2-one, also known as L-ornithine lactam, is a valuable chiral building block in medicinal chemistry.[1] It serves as a key synthetic intermediate for various pharmaceutical compounds, including dipeptidyl peptidase 4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.[1] The synthesis described herein outlines a reliable and scalable method to produce the hydrochloride salt of (S)-3-aminopiperidin-2-one from the readily available amino acid, L-ornithine. The procedure involves an initial esterification of L-ornithine followed by a base-mediated intramolecular cyclization to form the desired lactam ring.[2]

Synthesis Pathway

The overall synthetic strategy involves a two-step conversion of L-ornithine into the target lactam, followed by the formation of its hydrochloride salt for improved stability and handling.

G start L-Ornithine (Starting Material) inter1 (S)-methyl 2,5-diaminopentanoate (Ester Intermediate) start->inter1 Step 1: Esterification SOCl₂ or AcCl, Methanol, 0°C to Reflux inter2 (S)-3-aminopiperidin-2-one (Free Base Lactam) inter1->inter2 Step 2: Cyclization NaOMe or Et₃N, Methanol, RT final (S)-3-aminopiperidin-2-one HCl (Final Product) inter2->final Step 3: Salt Formation HCl in solvent

Figure 1: Chemical synthesis pathway from L-Ornithine to the target product.

Quantitative Data Summary

The following table summarizes the key parameters for the synthesis protocol.

StepReagent/ReactantMolar Equivalent (vs. L-Ornithine)SolventTemperature (°C)Reaction TimeTypical Yield
1. EsterificationL-Ornithine HCl1.0Methanol0 to 6516-20 hoursQuantitative
Thionyl Chloride (SOCl₂)2.0 - 2.5Methanol0 to 6516-20 hours
2. Cyclization(S)-methyl 2,5-diaminopentanoate1.0Methanol0 to 25 (RT)16-24 hours~94% (for free base)[2]
Triethylamine (Et₃N)2.5 - 3.0Methanol0 to 25 (RT)16-24 hours
3. Salt Formation(S)-3-aminopiperidin-2-one1.0Methanol / Isopropanol0 to 201-2 hoursHigh
Hydrochloric Acid (HCl)1.0 - 1.5Methanol / Isopropanol0 to 201-2 hours

Experimental Protocols

This section provides detailed methodologies for the synthesis of (S)-3-aminopiperidin-2-one hydrochloride.

Materials:

  • L-Ornithine monohydrochloride

  • Anhydrous Methanol (MeOH)

  • Thionyl chloride (SOCl₂) or Acetyl chloride (AcCl)

  • Triethylamine (Et₃N) or Sodium methoxide (NaOMe)

  • Hydrochloric acid (concentrated or as a solution in isopropanol)

  • Ethyl acetate (EtOAc)

  • Sodium hydroxide (NaOH)

  • Round-bottom flask, magnetic stirrer, reflux condenser, ice bath, dropping funnel.

Protocol 1: Synthesis via Esterification and Cyclization

This protocol is adapted from established methods for the cyclization of ornithine esters.[2][3]

Step 1: Preparation of (S)-methyl 2,5-diaminopentanoate dihydrochloride

  • Suspend L-ornithine monohydrochloride (1.0 eq.) in anhydrous methanol (approx. 10-15 mL per gram of ornithine) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.2 eq.) dropwise via a dropping funnel over 30-45 minutes, ensuring the temperature remains below 15 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 16 hours.[2]

  • Cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure to yield the crude methyl ester dihydrochloride, which is typically used in the next step without further purification.

Step 2: Cyclization to (S)-3-aminopiperidin-2-one

  • Dissolve the crude (S)-methyl 2,5-diaminopentanoate dihydrochloride from the previous step in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (2.8 eq.) dropwise.

  • Allow the reaction to stir at room temperature for 16-24 hours.[2] During this time, triethylamine hydrochloride will precipitate.

Step 3: Isolation and Formation of Hydrochloride Salt

  • Filter the reaction mixture to remove the precipitated triethylamine hydrochloride.

  • Concentrate the filtrate under reduced pressure to obtain the crude (S)-3-aminopiperidin-2-one free base as an oil or solid.

  • For purification of the free base, the residue can be neutralized with sodium hydroxide and extracted with ethyl acetate.[2]

  • To form the hydrochloride salt, dissolve the crude free base in a minimal amount of methanol or isopropanol and cool to 0 °C.

  • Slowly add a solution of hydrochloric acid (1.1 eq., e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring.

  • The product, this compound, will precipitate as a white to off-white solid.[4]

  • Stir the slurry at 0-5 °C for 1 hour, then collect the solid by filtration.

  • Wash the solid with cold isopropanol or diethyl ether and dry under vacuum.

Characterization:

  • Appearance: White to Off-White Solid.[4]

  • Melting Point: 180-203 °C (with decomposition).[4]

  • Solubility: Slightly soluble in DMSO, Methanol, and Water.[4]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

G A Start: Suspend L-Ornithine HCl in Anhydrous Methanol B Cool Reaction to 0 °C A->B C Slowly Add Thionyl Chloride B->C D Warm to RT & Heat to Reflux (16h) C->D E Cool & Concentrate to get Crude Ester D->E F Redissolve Ester in Methanol E->F G Cool to 0 °C & Add Triethylamine F->G H Stir at Room Temperature (16-24h) G->H I Filter Precipitate H->I J Concentrate Filtrate I->J K Dissolve Crude Product in Solvent J->K L Add HCl Solution K->L M Filter & Collect Product L->M N Wash & Dry Final Product M->N

Figure 2: Step-by-step experimental workflow for the synthesis.

Safety Precautions:

  • Thionyl chloride and acetyl chloride are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl). Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Triethylamine and sodium methoxide are corrosive and flammable. Avoid contact with skin and eyes.

  • Concentrated hydrochloric acid is highly corrosive. Use with care.

  • All procedures should be carried out by trained personnel in a suitable laboratory setting.

References

Synthesis of (S)-3-aminopiperidin-2-one Hydrochloride: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-aminopiperidin-2-one hydrochloride is a valuable chiral building block in the synthesis of various pharmaceutical agents. This document provides a detailed protocol for the synthesis of this compound, starting from the readily available amino acid L-ornithine hydrochloride. The protocol outlines a two-step, one-pot procedure involving an initial esterification followed by a base-mediated cyclization. This application note includes a comprehensive experimental procedure, a summary of key quantitative data, and a visual representation of the synthetic workflow to aid in laboratory-scale production.

Introduction

Chiral piperidine derivatives are key structural motifs in a wide array of biologically active molecules. Specifically, the (S)-enantiomer of 3-aminopiperidin-2-one serves as a crucial intermediate in the development of novel therapeutics. The synthesis of enantiomerically pure forms of such building blocks is therefore of significant interest to the pharmaceutical industry. The protocol described herein presents a straightforward and accessible method for the preparation of this compound.

Data Presentation

ParameterValueReference
Starting MaterialL-Ornithine Hydrochloride[1]
Final ProductThis compound[1]
Purity (Typical)>97%[1]
AppearanceHygroscopic light yellow solid[1]
Molecular FormulaC₅H₁₁ClN₂O
Molecular Weight150.61 g/mol

Experimental Protocol

Materials and Reagents:

  • L-Ornithine hydrochloride

  • Trimethylchlorosilane (TMSCl)

  • Anhydrous Methanol

  • Sodium ethoxide (21% w/w in ethanol)

  • 6N Hydrochloric acid (HCl)

  • Isopropanol

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Esterification of L-Ornithine Hydrochloride:

    • To a stirred suspension of L-ornithine hydrochloride (1.0 g, 6.0 mmol, 1 eq.) in anhydrous methanol (20 mL), slowly add trimethylchlorosilane (2.8 mL, 23 mmol, 4 eq.).

    • Stir the reaction mixture at room temperature for 12 hours. The mixture should become a clear solution.

  • Cyclization:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a 21% (w/w) solution of sodium ethoxide in ethanol (17 mL, 42 mmol) dropwise to the cooled solution.

    • After the addition is complete (approximately 5 minutes), allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 30 minutes.

  • Neutralization and Work-up:

    • Adjust the pH of the reaction mixture to 7 with 6N aqueous HCl.

    • Filter the neutralized solution to remove the precipitated salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude product in isopropanol and filter to remove any remaining insoluble salts. Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by silica gel flash column chromatography using an eluent of 30% methanol in dichloromethane.

    • Combine the fractions containing the desired product and concentrate under reduced pressure to afford this compound as a hygroscopic light yellow solid.[1]

Experimental Workflow

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_cyclization Step 2: Cyclization cluster_workup Step 3: Work-up and Purification A L-Ornithine Hydrochloride + Anhydrous Methanol B Add Trimethylchlorosilane A->B C Stir at Room Temperature (12 hours) B->C D Cool to 0 °C C->D Reaction Mixture E Add Sodium Ethoxide in Ethanol D->E F Warm to Room Temperature (Stir for 30 min) E->F G Neutralize with 6N HCl (pH 7) F->G H Filter and Concentrate G->H I Purification by Silica Gel Chromatography H->I J (S)-3-aminopiperidin-2-one Hydrochloride (Final Product) I->J

References

Application Notes and Protocols for the Large-Scale Synthesis of (S)-3-aminopiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of (S)-3-aminopiperidin-2-one hydrochloride, a key chiral building block in the development of various pharmaceutical agents.

Application Notes

This compound is a valuable chiral intermediate widely utilized in the synthesis of bioactive molecules. Its rigid, piperidinone scaffold and the presence of a primary amine at a stereogenic center make it an important constituent in the design of enzyme inhibitors and receptor antagonists.

Notably, this compound serves as a crucial precursor for the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a class of drugs used in the management of type 2 diabetes. The (S)-enantiomer is specifically required to ensure the desired pharmacological activity and selectivity of the final drug substance. Furthermore, derivatives of 3-aminopiperidin-2-one have been investigated as calcitonin gene-related peptide (CGRP) receptor antagonists for the treatment of migraines.[1] The enantiopurity of this starting material is critical for the efficacy and safety of the resulting therapeutic agents.

Experimental Protocols

The following protocols are adapted from established large-scale synthesis procedures, primarily focusing on the cyclization of L-ornithine derivatives. The methods are designed to be scalable for industrial production.

Protocol 1: Synthesis from L-Ornithine Hydrochloride via Methyl Esterification and Cyclization

This is a robust and commonly employed method for the large-scale production of this compound.

Step 1: Esterification of L-Ornithine Hydrochloride to (S)-methyl 2,5-diaminopentanoate dihydrochloride

  • Reactor Setup: A clean, dry, jacketed reactor equipped with a reflux condenser, temperature probe, and an addition funnel is flushed with nitrogen.

  • Charging Reactor: Charge the reactor with L-ornithine hydrochloride and methanol.

  • Cooling: Cool the slurry to 5-10°C.

  • Reagent Addition: Slowly add acetyl chloride to the stirred slurry over a period of 2-3 hours, maintaining the temperature between 5°C and 20°C.

  • Reaction: Once the addition is complete, heat the reaction mixture to 50-60°C and stir for approximately 3 hours, or until the reaction is complete as monitored by a suitable analytical method (e.g., ¹H NMR).

  • Cooling: Cool the resulting solution to -10°C to -5°C in preparation for the next step.

Step 2: Cyclization to (S)-3-aminopiperidin-2-one and Salt Formation

  • Base Addition: To the cooled solution from Step 1, slowly add a solution of sodium methoxide in methanol over 2-3 hours, maintaining the temperature between -10°C and 0°C.

  • Reaction: Stir the mixture at this temperature for 1-2 hours.

  • Acidification and Precipitation: Add a solution of hydrochloric acid in a mixture of methyl tert-butyl ether (MTBE) and methanol, keeping the temperature between 5°C and 15°C.

  • Isolation: The product, this compound, will precipitate from the solution. The solid is isolated by filtration, washed with cold MTBE, and dried under vacuum.

Protocol 2: General Laboratory Scale Synthesis from L-Ornithine Hydrochloride

This protocol is suitable for smaller-scale laboratory synthesis.

  • Esterification: Slowly add trimethylchlorosilane to a suspension of L-ornithine hydrochloride in anhydrous methanol at room temperature and stir for 12 hours.[2]

  • Cyclization: Cool the reaction mixture to 0°C and add a 21% (w/w) solution of sodium ethoxide in ethanol dropwise.[2]

  • Work-up: Allow the reaction to warm to room temperature and stir for 30 minutes. Neutralize the reaction mixture to pH 7 with 6N aqueous HCl.[2]

  • Purification: Filter the neutralized solution and concentrate the filtrate under reduced pressure. The crude product is further purified by dissolving in isopropanol to precipitate inorganic salts, followed by filtration and concentration. Final purification is achieved by silica gel column chromatography (eluent: 30% methanol in dichloromethane) to yield the product as a hygroscopic solid.[2]

Data Presentation

The following tables summarize quantitative data derived from patent literature for the synthesis of the (R)-enantiomer, which is analogous to the synthesis of the (S)-enantiomer from L-ornithine.

Table 1: Reagent Quantities for Large-Scale Synthesis of (S)-methyl 2,5-diaminopentanoate dihydrochloride

ReagentMolar EquivalentsExample Quantity (kg)
L-Ornithine Hydrochloride15.0
MethanolSolvent25 L
Acetyl Chloride~2.0 - 2.54.7 (4.2 L)

Table 2: Reaction Conditions for Large-Scale Synthesis

StepParameterValue
Esterification Temperature (Reagent Addition)5 - 20 °C
Temperature (Reaction)50 - 60 °C
Reaction Time~3 hours
Cyclization Temperature (Base Addition)-10 - 0 °C
Reaction Time1 - 2 hours
Salt Formation Temperature5 - 15 °C

Table 3: Yield and Purity

ProductYieldPurity
This compoundTypically high (specific values proprietary in large-scale patents)>99%

Visualizations

The following diagrams illustrate the synthesis workflow and the role of this compound as a chiral building block.

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_cyclization Step 2: Cyclization & Salt Formation Ornithine L-Ornithine Hydrochloride Reagents1 Methanol, Acetyl Chloride Ornithine->Reagents1 Ester (S)-methyl 2,5-diaminopentanoate dihydrochloride Reagents1->Ester Reagents2 Sodium Methoxide, HCl in MTBE/Methanol Ester->Reagents2 Product (S)-3-aminopiperidin-2-one Hydrochloride Reagents2->Product

Caption: Workflow for the large-scale synthesis of this compound.

Chiral_Building_Block cluster_synthesis Synthesis cluster_application Application in Drug Development Start Chiral Starting Material (e.g., L-Ornithine) Intermediate (S)-3-aminopiperidin-2-one Hydrochloride Start->Intermediate Multi-step Synthesis API Active Pharmaceutical Ingredient (API) (e.g., DPP-IV Inhibitor) Intermediate->API Further Functionalization

Caption: Role of this compound as a chiral building block.

References

Application Notes and Protocols: (S)-3-Aminopiperidin-2-one Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Aminopiperidin-2-one hydrochloride is a valuable chiral building block in asymmetric synthesis, primarily utilized as a precursor for introducing a stereodefined 3-aminopiperidine moiety into target molecules. Its rigid cyclic structure and defined stereochemistry make it an important synthon in the development of pharmaceuticals, particularly in the synthesis of enzyme inhibitors and conformationally constrained peptides.

Application in the Synthesis of Dipeptidyl Peptidase IV (DPP-4) Inhibitors

A significant application of 3-aminopiperidine derivatives is in the synthesis of Dipeptidyl Peptidase IV (DPP-4) inhibitors, a class of oral hypoglycemic agents for the treatment of type 2 diabetes. The (R)-enantiomer of 3-aminopiperidine is a key component of the approved drug Alogliptin. While the literature predominantly focuses on the (R)-enantiomer for this specific target, the (S)-enantiomer serves as a crucial starting material for the synthesis of the corresponding (S)-configured analogues, which are often essential for structure-activity relationship (SAR) studies and the development of new chemical entities.

The general synthetic strategy involves the N-alkylation of the 3-aminopiperidine core with a suitable heterocyclic or aromatic system. The lactam functionality of this compound must first be reduced to afford (S)-3-aminopiperidine.

Experimental Protocol: Reduction of this compound to (S)-3-Aminopiperidine Dihydrochloride

This protocol is adapted from a procedure for the corresponding (R)-enantiomer.[1]

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Concentrated Hydrochloric Acid (HCl)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Nitrogen or Argon), suspend this compound (1 equivalent) in anhydrous THF.

  • In a separate flask, prepare a solution of LiAlH₄ (1.0 to 2.5 equivalents) in anhydrous THF.

  • Slowly add the LiAlH₄ solution to the suspension of this compound via the dropping funnel at a temperature between 10 °C and 45 °C.

  • After the addition is complete, heat the reaction mixture to a temperature between 45 °C and 70 °C and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude (S)-3-aminopiperidine in a suitable solvent and treat with concentrated hydrochloric acid to form the dihydrochloride salt.

  • The resulting (S)-3-aminopiperidine dihydrochloride can be isolated by filtration or by concentration and recrystallization.

General Protocol: N-Alkylation for the Synthesis of DPP-4 Inhibitor Scaffolds

This is a general protocol for the N-alkylation of a secondary amine, which is applicable to the (S)-3-aminopiperidine obtained from the reduction described above.

Materials:

  • (S)-3-Aminopiperidine (or its salt, which would require prior neutralization)

  • Electrophilic partner (e.g., a substituted chloropyrimidine or cyanobenzyl bromide)

  • Anhydrous solvent (e.g., Acetonitrile, DMF, or THF)

  • Inorganic base (e.g., K₂CO₃, Cs₂CO₃) or a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve (S)-3-aminopiperidine (1 equivalent) and the base (1.5-2.0 equivalents) in the chosen anhydrous solvent.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the electrophilic partner (1.0 - 1.2 equivalents) dropwise or portion-wise to the stirring solution.

  • The reaction mixture is then stirred at room temperature or heated, depending on the reactivity of the electrophile. The progress of the reaction should be monitored by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Quantitative Data Summary for DPP-4 Inhibitor Synthesis (Analogous Reactions)

Intermediate/ProductReagents and ConditionsYield (%)Enantiomeric Excess (ee%)Diastereomeric Ratio (dr)Reference
(R)-3-aminopiperidine dihydrochloride(R)-3-aminopiperidin-2-one HCl, LiAlH₄, THFHigh>99%N/A[1]
Pyrimidinone derivatives(R)-3-(Boc-amino)piperidine, 6-chlorouracil derivative, NaHCO₃49-74%N/AN/A[2]

Application in the Synthesis of Conformationally Constrained Peptides

(S)-3-Aminopiperidin-2-one and its derivatives can be used to synthesize six-membered lactam-bridged dipeptides. These structures serve as conformationally constrained peptide mimics, which are valuable tools in drug discovery for studying peptide-receptor interactions and for developing more stable and potent peptide-based drugs.

A reported application involves the synthesis of a conformationally constrained tetrapeptide, N-acetyl-Ser-Asp-Lys-Pro (AcSDKP), from a 4-substituted-3-aminopiperidin-2-one derivative.[3] The core 3-aminopiperidin-2-one structure is synthesized through a multi-step sequence.

Experimental Protocol: Synthesis of a 4-Substituted-3-aminopiperidin-2-one

This protocol is based on a diastereoselective synthesis of a related piperidone structure.[3]

Key Steps:

  • Diastereoselective Cuprate Addition: A diastereoselective addition of an organocuprate reagent to an (E)-α,β-unsaturated ester is performed to introduce a substituent at the 4-position of the eventual piperidinone ring.

  • Racemization-Free Reductive Amination: A subsequent reductive amination step is carried out to form the piperidinone ring without compromising the stereochemical integrity of the chiral centers.

Detailed methodology for these steps would be specific to the desired substituents and is outlined in the referenced literature. [3]

Visualizations

experimental_workflow cluster_reduction Reduction of (S)-3-Aminopiperidin-2-one HCl cluster_alkylation N-Alkylation for DPP-4 Inhibitor Synthesis start_reduction (S)-3-Aminopiperidin-2-one HCl reagents_reduction 1. LiAlH4, THF 2. HCl start_reduction->reagents_reduction product_reduction (S)-3-Aminopiperidine dihydrochloride reagents_reduction->product_reduction start_alkylation (S)-3-Aminopiperidine product_reduction->start_alkylation Neutralization reagents_alkylation Electrophile (e.g., Chloropyrimidine) Base (e.g., K2CO3) start_alkylation->reagents_alkylation product_alkylation DPP-4 Inhibitor Precursor reagents_alkylation->product_alkylation

Caption: Workflow for the synthesis of a DPP-4 inhibitor precursor.

signaling_pathway DPP4 DPP-4 Enzyme Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Incretins Active Incretins (GLP-1, GIP) Incretins->DPP4 Hydrolysis Insulin Insulin Release Incretins->Insulin Stimulates Glucose Lowered Blood Glucose Insulin->Glucose DPP4_Inhibitor (S)-Aminopiperidine-based DPP-4 Inhibitor DPP4_Inhibitor->DPP4 Inhibits

Caption: Mechanism of action of DPP-4 inhibitors.

References

Application Notes: (S)-3-Aminopiperidin-2-one Hydrochloride as a Versatile Chiral Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

(S)-3-aminopiperidin-2-one hydrochloride is a valuable chiral piperidine derivative that serves as a pivotal starting material in the synthesis of complex, biologically active molecules.[1][2] Its rigid, cyclic structure and stereochemically defined amine group make it an ideal scaffold for constructing novel heterocyclic compounds with significant applications in drug discovery, particularly for kinase inhibitors, antiviral agents, and receptor antagonists.[1][3]

Synthesis of Isoindole Derivatives

A primary application of this compound is its use in the synthesis of substituted isoindolinones. These structures are motifs found in various pharmacologically active compounds. The reaction proceeds via a condensation reaction between the primary amine of the piperidinone and an anhydride.

G start (S)-3-aminopiperidin-2-one hydrochloride product 5-Hydroxy-2-[(3S)-2-oxo-3-piperidinyl] -1H-isoindole-1,3(2H)-dione start->product Condensation Reaction reagent 4-Hydroxyphthalic Anhydride reagent->product Reactant

Caption: Reaction workflow for isoindolinone synthesis.

Application Example: Synthesis of 5-hydroxy-2-[(3S)-2-oxo-3-piperidinyl]-1H-isoindole-1,3(2H)-dione

This compound is synthesized through the direct reaction of this compound with 4-hydroxyphthalic anhydride.[4]

Experimental Protocol:

  • Reactant Preparation: Dissolve this compound and 4-hydroxyphthalic anhydride in a suitable high-boiling polar aprotic solvent (e.g., DMF or DMAc).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen) to facilitate the condensation and cyclization reaction. The reaction progress is monitored by an appropriate technique like TLC or LC-MS.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The product is typically precipitated by adding an anti-solvent (e.g., water or an ether).

  • Purification: The crude product is collected by filtration, washed with a suitable solvent to remove residual starting materials and impurities, and then dried under a vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

ParameterValueReference
Starting Material (S)-3-aminopiperidin-2-one HCl[4]
Reagent 4-Hydroxyphthalic Anhydride[4]
Product 5-hydroxy-2-[(3S)-2-oxo-3-piperidinyl]-1H-isoindole-1,3(2H)-dione[4]
Reaction Type Condensation / Cyclization[4]

Precursor for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The 3-aminopiperidine scaffold is a cornerstone in the development of gliptins, a class of drugs that inhibit the dipeptidyl peptidase-4 (DPP-4) enzyme for the management of type 2 diabetes.[5][6][7] While many commercial DPP-4 inhibitors like Trelagliptin use the (R)-enantiomer, the synthetic pathway from the corresponding aminopiperidinone lactam is a key strategy.[8][9] This involves the reduction of the lactam to form the saturated piperidine ring, followed by coupling to a heterocyclic core.

G cluster_0 Step 1: Lactam Reduction cluster_1 Step 2: Heterocycle Formation start (S)-3-Aminopiperidin-2-one Hydrochloride intermediate (S)-3-Aminopiperidine start->intermediate Reduction (e.g., LiAlH4) product DPP-4 Inhibitor (e.g., Trelagliptin Analog) intermediate->product Nucleophilic Substitution reagent Heterocyclic Precursor (e.g., Substituted Uracil) reagent->product

Caption: Two-step synthesis of DPP-4 inhibitors.

Protocol 1: Reduction of (S)-3-Aminopiperidin-2-one to (S)-3-Aminopiperidine

This protocol is adapted from the synthesis of the (R)-enantiomer.[9][10]

  • Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of this compound in an anhydrous ether solvent, such as tetrahydrofuran (THF).

  • Addition of Reducing Agent: Cool the solution (e.g., to 0°C or lower) and slowly add a solution of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in THF. An excess of the reducing agent (typically 1.5 to 2.5 equivalents) is used.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 60-65°C) for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Quenching: Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Isolation: Filter the resulting solids and wash them thoroughly with THF. Concentrate the filtrate under reduced pressure to obtain the crude (S)-3-aminopiperidine. This can be further purified or used directly in the next step.

ParameterValueReference(s)
Starting Material (S)-3-aminopiperidin-2-one HCl[9][10]
Reagent Lithium Aluminum Hydride (LiAlH₄)[9][10]
Solvent Tetrahydrofuran (THF)[9][10]
Equivalents of LiAlH₄ ~1.6[9]
Reaction Temperature 58-60°C[9]
Protocol 2: Synthesis of Trelagliptin (Illustrative Example using (R)-isomer)

This protocol describes the nucleophilic substitution reaction to form the final active pharmaceutical ingredient.[11][12]

  • Reactant Preparation: In a sealed tube or pressure vessel, combine the heterocyclic core (e.g., 2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]-4-fluorobenzonitrile), (R)-3-aminopiperidine dihydrochloride, and a base such as sodium bicarbonate or potassium carbonate.

  • Solvent: Add a suitable solvent, such as ethanol or a mixture of isopropanol and water.

  • Reaction: Heat the sealed mixture to a temperature between 70°C and 100°C for 2 to 12 hours.

  • Purification: After cooling, the product can be purified by preparative HPLC or by crystallization after an appropriate workup to yield the final compound.

ParameterValueReference(s)
Yield (Recrystallized) 92.0%[12]
Purity (Recrystallized) 99.3%[12]
Base K₂CO₃ / NaHCO₃[11][12]
Solvent Toluene / Ethanol[11][12]
Temperature 100°C[11][12]
Mechanism of Action: DPP-4 Inhibition

DPP-4 inhibitors work by preventing the degradation of incretin hormones (GLP-1 and GIP). This prolongs their action, leading to increased glucose-dependent insulin secretion and suppressed glucagon release, which helps control blood glucose levels.[5]

G DPP4 DPP-4 Enzyme Incretins Incretin Hormones (GLP-1, GIP) DPP4->Incretins Degrades Insulin ↑ Insulin Secretion Incretins->Insulin Glucagon ↓ Glucagon Release Incretins->Glucagon DPP4_Inhibitor DPP-4 Inhibitor (e.g., Trelagliptin) DPP4_Inhibitor->DPP4 Inhibits

Synthesis of CGRP Receptor Antagonists

G BuildingBlock (S)-3-Aminopiperidin-2-one Scaffold SAR Structure-Activity Relationship (SAR) Exploration BuildingBlock->SAR LeadOpt Lead Optimization SAR->LeadOpt Product Potent, Orally Bioavailable CGRP Receptor Antagonist LeadOpt->Product Application Migraine Treatment Product->Application Therapeutic Use

Caption: Drug discovery logic for CGRP antagonists.

References

Application Notes and Protocols: (S)-3-Aminopiperidin-2-one Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-aminopiperidin-2-one hydrochloride is a valuable chiral building block in medicinal chemistry, primarily utilized as a scaffold in the design and synthesis of potent and selective enzyme inhibitors and receptor antagonists. Its rigid, cyclic structure and the presence of a key stereocenter make it an attractive starting material for creating complex, biologically active molecules with well-defined three-dimensional orientations. These attributes are critical for achieving high-affinity and selective interactions with biological targets.

This document provides detailed application notes on the use of this compound in the development of two important classes of therapeutic agents: Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for the management of migraine. Included are summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Key Applications

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

(S)-3-aminopiperidin-2-one and its derivatives are key structural motifs in a class of orally available antidiabetic drugs known as DPP-4 inhibitors. DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, these drugs prolong the action of incretins, leading to improved glycemic control. The piperidine core of these inhibitors often serves to mimic the dipeptide substrate of DPP-4, with the amino group forming a crucial interaction with the active site of the enzyme.

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists

More recently, the 3-aminopiperidin-2-one scaffold has been employed in the development of small molecule CGRP receptor antagonists. CGRP is a neuropeptide implicated in the pathophysiology of migraine. By blocking the CGRP receptor, these antagonists can prevent the downstream signaling events that lead to the pain and associated symptoms of a migraine attack. The constrained conformation of the piperidinone ring is instrumental in positioning the necessary pharmacophoric elements for high-affinity binding to the CGRP receptor.

Data Presentation

The following tables summarize the in vitro potency of selected DPP-4 inhibitors and CGRP receptor antagonists that are structurally related to or derived from the 3-aminopiperidine scaffold.

Table 1: In Vitro Potency of Selected DPP-4 Inhibitors

Compound/Drug NameTargetIC50 (nM)Reference CompoundIC50 (nM)
Sitagliptin Analog 1DPP-42.0Sitagliptin4.38
Sitagliptin Analog 2DPP-49.0--
Thiazolopyridine DerivativeDPP-41.4--
Imidazopyridine DerivativeDPP-42.0--
Tetralin-sulfonamide DerivativeDPP-42.8--
Thiazoloquinazoline AnalogDPP-41.12LinagliptinStandard

Table 2: In Vitro Potency of a CGRP Receptor Antagonist

Compound NameTargetKi (nM)IC50 (nM)
CGRP antagonist 1 (compound 21)CGRP Receptor1.75.7

Signaling Pathways and Workflows

CGRP Receptor Signaling Pathway in Migraine

The following diagram illustrates the signaling pathway of the CGRP receptor, which is a key target in migraine therapy.

CGRP_Signaling_Pathway cluster_neuron Trigeminal Neuron cluster_receptor Smooth Muscle Cell cluster_drug Therapeutic Intervention CGRP_release CGRP Release CGRP_R CGRP Receptor CGRP_release->CGRP_R Binds to AC Adenylyl Cyclase CGRP_R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation & Pain Signal Transmission PKA->Vasodilation Leads to CGRP_Antagonist (S)-3-aminopiperidin-2-one derivative CGRP_Antagonist->CGRP_R Blocks

Caption: CGRP receptor signaling pathway and the inhibitory action of antagonists.

General Experimental Workflow for Inhibitor Synthesis

The synthesis of DPP-4 inhibitors and CGRP receptor antagonists using this compound typically involves a key amide bond formation step. The general workflow is depicted below.

experimental_workflow start Start Materials: (S)-3-aminopiperidin-2-one HCl Carboxylic Acid Derivative step1 Amide Coupling Reaction start->step1 step2 Reaction Work-up & Purification step1->step2 step3 Characterization (NMR, MS) step2->step3 end Final Inhibitor Compound step3->end

Caption: General workflow for the synthesis of inhibitors.

Experimental Protocols

Synthesis of this compound from L-ornithine hydrochloride

This protocol outlines the synthesis of the starting chiral building block.[1]

Materials:

  • L-ornithine hydrochloride

  • Trimethylchlorosilane (TMSCl)

  • Anhydrous methanol

  • 21% (w/w) Sodium ethoxide in ethanol

  • 6N Hydrochloric acid (HCl)

  • Isopropanol

  • Dichloromethane (DCM)

  • Silica gel

Procedure:

  • To a solution of L-ornithine hydrochloride (1.0 g, 6.0 mmol) in anhydrous methanol (20 mL), slowly add trimethylchlorosilane (2.8 mL, 23 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Cool the solution to 0 °C and add a 21% (w/w) solution of sodium ethoxide in ethanol (17 mL, 42 mmol) dropwise.

  • After 5 minutes, allow the reaction to warm to room temperature and continue stirring for 30 minutes.

  • Adjust the pH of the reaction solution to 7 with 6N HCl.

  • Filter the neutralized solution and concentrate the filtrate under reduced pressure.

  • To the crude product, add isopropanol to precipitate salts, filter to remove insoluble matter, and concentrate the filtrate again.

  • Purify the crude product by silica gel flash column chromatography using a 30% methanol in dichloromethane eluent to afford this compound.

General Protocol for Amide Coupling to Synthesize a Piperidinone-based Inhibitor

The following is a general procedure for the amide coupling of this compound with a carboxylic acid, a key step in the synthesis of both DPP-4 inhibitors and CGRP receptor antagonists. This protocol uses HATU as the coupling reagent.

Note: This is a representative protocol and may require optimization based on the specific carboxylic acid and desired final product.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid derivative (1.1 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1N HCl

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid derivative (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add this compound (1.0 eq) to the mixture.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add DIPEA (3.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide product.

Conclusion

This compound is a versatile and valuable chiral synthon in medicinal chemistry. Its application in the synthesis of DPP-4 inhibitors and CGRP receptor antagonists highlights its importance in the development of modern therapeutics for metabolic and neurological disorders. The provided protocols and data serve as a guide for researchers in the field of drug discovery and development, facilitating the exploration of novel drug candidates based on this privileged scaffold.

References

Protecting Group Strategies for (S)-3-aminopiperidin-2-one Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic use of common amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc)—for the synthesis of derivatives of (S)-3-aminopiperidin-2-one hydrochloride. This key chiral intermediate is a valuable building block in the synthesis of various pharmaceutical agents. The selection of an appropriate protecting group is critical for the successful and efficient synthesis of complex target molecules.

Introduction

(S)-3-aminopiperidin-2-one is a cyclic β-amino acid derivative that contains a secondary amine within the piperidine ring and a primary amine at the 3-position. The hydrochloride salt form necessitates neutralization prior to or during the protection reaction. The choice of protecting group depends on the overall synthetic strategy, particularly the orthogonality required for selective deprotection in the presence of other sensitive functional groups.[1] This note outlines the protection and deprotection protocols for the primary amino group, summarizing key quantitative data and providing visual workflows.

Protecting Group Strategies at a Glance

The selection of a suitable protecting group is dictated by its stability to various reaction conditions and the mildness of its removal.

  • Boc (tert-butyloxycarbonyl): This group is stable to a wide range of non-acidic conditions and is typically removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2]

  • Cbz (benzyloxycarbonyl): Stable to both acidic and basic conditions, the Cbz group is classically removed by catalytic hydrogenolysis, offering a mild and orthogonal deprotection strategy.[1][3]

  • Fmoc (9-fluorenylmethoxycarbonyl): This protecting group is stable to acidic conditions but is readily cleaved by mild bases, such as piperidine, making it orthogonal to both Boc and Cbz groups.[4][5]

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the protection and deprotection of (S)-3-aminopiperidin-2-one. Please note that yields are representative and may vary based on reaction scale and purification method.

Table 1: Protection of (S)-3-aminopiperidin-2-one

Protecting GroupReagentBaseSolventTime (h)Temp (°C)Typical Yield (%)
Boc Di-tert-butyl dicarbonate (Boc)₂OTriethylamine (TEA) or NaHCO₃Dichloromethane (DCM) or THF/Water6 - 120 to RT85 - 95
Cbz Benzyl chloroformate (Cbz-Cl)NaHCO₃ or NaOHTHF/Water or Dioxane/Water2 - 40 to RT90 - 98
Fmoc Fmoc-OSu or Fmoc-ClNaHCO₃ or PyridineTHF/Water or DCM12 - 16RT80 - 90

Table 2: Deprotection of N-Protected (S)-3-aminopiperidin-2-one

Protected SubstrateDeprotection ReagentSolventTime (h)Temp (°C)Typical Yield (%)
(S)-3-(Boc-amino)piperidin-2-one Trifluoroacetic acid (TFA)/DCM (1:1)Dichloromethane (DCM)0.5 - 1RT95 - 100
(S)-3-(Cbz-amino)piperidin-2-one H₂, 10% Pd/CMethanol (MeOH) or Ethanol (EtOH)2 - 6RT90 - 99
(S)-3-(Fmoc-amino)piperidin-2-one 20% Piperidine in DMFDimethylformamide (DMF)0.5 - 1RT95 - 100

Experimental Protocols

Protocol 1: Boc Protection of (S)-3-aminopiperidin-2-one

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in DCM.

  • Add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.

  • Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (S)-3-(Boc-amino)piperidin-2-one.

Protocol 2: Cbz Protection of (S)-3-aminopiperidin-2-one

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) and Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2.5 eq) and cool the mixture to 0 °C.

  • Add benzyl chloroformate (1.2 eq) dropwise while maintaining the temperature at 0 °C.[1]

  • Stir the reaction mixture at 0 °C for 2-4 hours.[3]

  • Monitor the reaction by TLC.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield (S)-3-(Cbz-amino)piperidin-2-one.[1]

Protocol 3: Fmoc Protection of (S)-3-aminopiperidin-2-one

Materials:

  • This compound

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) and Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and Fmoc-OSu (1.05 eq) in a 2:1 v/v mixture of THF and saturated aqueous NaHCO₃.[4]

  • Stir the reaction mixture at room temperature for 16 hours.[4]

  • Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃.

  • Extract the mixture with diethyl ether to remove impurities.

  • Acidify the aqueous layer to pH 1 with 1 M HCl.[4]

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain (S)-3-(Fmoc-amino)piperidin-2-one.

Deprotection Protocols

Boc Deprotection:

  • Dissolve (S)-3-(Boc-amino)piperidin-2-one (1.0 eq) in a 1:1 mixture of TFA and DCM.

  • Stir at room temperature for 30-60 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with DCM or toluene to remove residual TFA.

  • The resulting TFA salt of (S)-3-aminopiperidin-2-one can be used directly or neutralized.

Cbz Deprotection (Catalytic Hydrogenolysis):

  • Dissolve (S)-3-(Cbz-amino)piperidin-2-one (1.0 eq) in methanol or ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 2-6 hours.[3]

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.[3]

Fmoc Deprotection:

  • Dissolve (S)-3-(Fmoc-amino)piperidin-2-one (1.0 eq) in DMF.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir at room temperature for 30-60 minutes.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and piperidine.

  • The crude product can be purified by column chromatography or used directly in the next step.

Visualized Workflows

The following diagrams illustrate the logical flow of the protection and deprotection strategies.

Protection_Strategy cluster_start cluster_protection Protection cluster_deprotection Deprotection start (S)-3-aminopiperidin-2-one ·HCl Boc_protected (S)-3-(Boc-amino)piperidin-2-one start->Boc_protected (Boc)₂O, TEA/DCM Cbz_protected (S)-3-(Cbz-amino)piperidin-2-one start->Cbz_protected Cbz-Cl, NaHCO₃/THF-H₂O Fmoc_protected (S)-3-(Fmoc-amino)piperidin-2-one start->Fmoc_protected Fmoc-OSu, NaHCO₃/THF-H₂O deprotected_Boc (S)-3-aminopiperidin-2-one Boc_protected->deprotected_Boc TFA/DCM deprotected_Cbz (S)-3-aminopiperidin-2-one Cbz_protected->deprotected_Cbz H₂, Pd/C deprotected_Fmoc (S)-3-aminopiperidin-2-one Fmoc_protected->deprotected_Fmoc 20% Piperidine in DMF

Figure 1. General workflow for the protection and deprotection of (S)-3-aminopiperidin-2-one.

Orthogonality cluster_conditions Deprotection Conditions cluster_groups Protecting Group Cleaved Protected_Amine N-Protected (S)-3-aminopiperidin-2-one Acid Strong Acid (e.g., TFA) Base Mild Base (e.g., Piperidine) Hydrogenolysis Catalytic Hydrogenation (H₂, Pd/C) Boc Boc Acid->Boc Fmoc Fmoc Base->Fmoc Cbz Cbz Hydrogenolysis->Cbz

Figure 2. Orthogonality of common amine protecting groups.

References

Application Note and Protocol: N-Boc Protection of (S)-3-aminopiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and bioactive compounds. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under moderately acidic conditions.[1][2] This application note provides a detailed protocol for the N-Boc protection of (S)-3-aminopiperidin-2-one hydrochloride to yield (S)-tert-butyl (2-oxopiperidin-3-yl)carbamate, an important chiral intermediate in medicinal chemistry.[3] The reaction proceeds by treatment of the amine hydrochloride salt with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to neutralize the salt and facilitate the nucleophilic attack of the free amine on the Boc anhydride.[1][4]

Chemical Reaction Scheme

Caption: Figure 1. Reaction scheme for the N-Boc protection of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the N-Boc protection of similar amine hydrochlorides.[5]

Materials and Reagents:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexane for elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: To a round-bottom flask charged with this compound (1.0 equivalent), add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M. Cool the resulting suspension to 0 °C using an ice bath.

  • Base Addition: Slowly add triethylamine (Et₃N) (2.2 equivalents) to the stirred suspension. Stir the mixture at 0 °C for 20-30 minutes to ensure the complete formation of the free amine.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) portion-wise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure (S)-tert-butyl (2-oxopiperidin-3-yl)carbamate.

Experimental Workflow

Figure 2. Experimental workflow for N-Boc protection. A 1. Dissolve/suspend (S)-3-aminopiperidin-2-one HCl in DCM at 0°C B 2. Add Triethylamine (Et₃N) A->B C 3. Add Di-tert-butyl dicarbonate (Boc₂O) B->C D 4. Stir at room temperature (6-12h) and monitor by TLC C->D E 5. Quench with water and perform aqueous work-up D->E F 6. Extract with DCM E->F G 7. Wash with NaHCO₃ and Brine F->G H 8. Dry, filter, and concentrate G->H I 9. Purify by column chromatography H->I J Product: (S)-tert-butyl (2-oxopiperidin-3-yl)carbamate I->J

Caption: Figure 2. Experimental workflow for N-Boc protection.

Data Presentation

The following table summarizes typical quantitative data obtained from N-Boc protection reactions of similar aminopiperidine derivatives, as specific data for the title compound is aggregated from related syntheses.

ParameterValue/RangeReference
Starting Material This compound-
Product (S)-tert-butyl (2-oxopiperidin-3-yl)carbamate[6][7]
Molecular Formula C₁₀H₁₈N₂O₃[6][7]
Molecular Weight 214.26 g/mol [3]
Typical Yield 85-97%[8]
Reported Purity >95%[7][8]
Appearance White to off-white solid[7]
Melting Point 203-205 °C[3]

Troubleshooting and Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or adding a slight excess of Boc₂O and base. The use of 4-dimethylaminopyridine (DMAP) as a catalyst (0.1 equivalents) can also accelerate the reaction.

  • Low Yield: Ensure the starting amine hydrochloride is fully neutralized before the addition of Boc₂O. Inadequate neutralization can lead to lower yields. Also, ensure all aqueous washes during work-up are thoroughly back-extracted to recover all the product.

  • Di-Boc Formation: While less common for amides, the formation of a di-Boc protected product is a potential side reaction. Using the specified stoichiometry and controlled addition of Boc₂O helps to minimize this.

  • Purification: The polarity of the product is moderate. A careful selection of the eluent system for column chromatography is crucial for obtaining a high-purity product.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Triethylamine is a corrosive and flammable liquid. Handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Di-tert-butyl dicarbonate can cause skin and eye irritation.

References

Application Notes and Protocols: Reactions of the Amino Group in (S)-3-aminopiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-aminopiperidin-2-one hydrochloride is a chiral cyclic amino acid derivative and a valuable building block in medicinal chemistry and drug discovery. Its strategic placement of a primary amino group adjacent to a lactam ring offers a versatile handle for a variety of chemical modifications. This document provides detailed application notes and experimental protocols for several key reactions involving the amino group of this compound, including acylation, reductive amination, and sulfonylation. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers engaged in the synthesis of novel piperidin-2-one-based compounds for potential therapeutic applications.

Acylation of the Amino Group

Acylation of the primary amino group of (S)-3-aminopiperidin-2-one is a fundamental transformation for the synthesis of amide derivatives. This reaction is commonly employed to introduce a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Standard peptide coupling reagents or activated acylating agents can be utilized for this purpose.

General Signaling Pathway for Acylation

acylation_pathway cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product S3AP (S)-3-aminopiperidin-2-one (free base) Product N-Acyl-(S)-3-aminopiperidin-2-one S3AP->Product Nucleophilic Attack AcylatingAgent Acylating Agent (R-COX) AcylatingAgent->Product Base Base (e.g., DIPEA, Et3N) Base->S3AP Deprotonation Coupling Coupling Agent (e.g., EDC, HBTU) Coupling->AcylatingAgent Activation Solvent Solvent (e.g., DMF, DCM)

Caption: General workflow for the acylation of (S)-3-aminopiperidin-2-one.

Experimental Protocol: Amide Coupling using EDC/HOBt

This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) and HOBt (1.2 eq) in anhydrous DMF, add EDC hydrochloride (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (2.5 eq). Stir for 10 minutes to neutralize the hydrochloride and liberate the free amine.

  • Add the solution of the free amine to the pre-activated carboxylic acid mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired N-acyl-(S)-3-aminopiperidin-2-one.

Quantitative Data for Acylation Reactions (Illustrative)
Acylating AgentCoupling ReagentBaseSolventTime (h)Yield (%)
Acetic Anhydride-PyridineDCM485
Benzoyl Chloride-Et3NDCM692
Boc-Gly-OHEDC/HOBtDIPEADMF1878
4-Fluorobenzoic AcidHBTUDIPEADMF1688

Reductive Amination

Reductive amination is a powerful method for the N-alkylation of the amino group of (S)-3-aminopiperidin-2-one. This one-pot reaction involves the formation of an intermediate imine or enamine by reacting the amine with an aldehyde or ketone, followed by in situ reduction to the corresponding secondary or tertiary amine.

Experimental Workflow for Reductive Amination

reductive_amination_workflow Start Start Reactants Dissolve (S)-3-aminopiperidin-2-one HCl, aldehyde/ketone, and base in solvent Start->Reactants ImineFormation Stir for imine formation (optional: with mild acid catalyst) Reactants->ImineFormation AddReductant Add reducing agent (e.g., NaBH(OAc)3) ImineFormation->AddReductant Reaction Stir at room temperature (Monitor by TLC/LC-MS) AddReductant->Reaction Workup Aqueous workup and extraction Reaction->Workup Purification Purification by chromatography Workup->Purification Product N-Alkyl-(S)-3-aminopiperidin-2-one Purification->Product

Caption: Step-by-step workflow for the reductive amination of (S)-3-aminopiperidin-2-one.

Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride

This protocol outlines a general procedure for the reductive amination of this compound with an aldehyde or ketone using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, for ketones)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to generate the free amine.

  • Add the aldehyde (1.0-1.2 eq) or ketone (1.5-2.0 eq) to the mixture. If using a ketone, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Quantitative Data for Reductive Amination Reactions (Illustrative)
Carbonyl CompoundReducing AgentSolventTime (h)Yield (%)
BenzaldehydeNaBH(OAc)3DCE1690
CyclohexanoneNaBH(OAc)3DCM2482
AcetoneNaBH3CNMeOH1875
4-PyridinecarboxaldehydeNaBH(OAc)3DCM1285

Sulfonylation of the Amino Group

Sulfonylation of the amino group of (S)-3-aminopiperidin-2-one provides access to sulfonamide derivatives, which are important pharmacophores in many drug molecules. The reaction typically proceeds by treating the amine with a sulfonyl chloride in the presence of a base.

Logical Relationship in Sulfonylation

sulfonylation_logic Amine (S)-3-aminopiperidin-2-one (free base) Product N-Sulfonyl-(S)-3-aminopiperidin-2-one Amine->Product Nucleophilic attack on sulfur SulfonylChloride Sulfonyl Chloride (R-SO2Cl) SulfonylChloride->Product Base Base (e.g., Pyridine, Et3N) Base->Amine Deprotonation Base->Product Neutralizes HCl byproduct

Caption: Logical diagram of the sulfonylation reaction.

Experimental Protocol: Sulfonylation with a Sulfonyl Chloride

This protocol provides a general method for the synthesis of N-sulfonyl-(S)-3-aminopiperidin-2-ones.

Materials:

  • This compound

  • Sulfonyl chloride of interest

  • Pyridine or Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM.

  • Add pyridine (3.0 eq) or triethylamine (3.0 eq) and stir at room temperature for 15 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M aqueous HCl (2x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonamide.

Quantitative Data for Sulfonylation Reactions (Illustrative)
Sulfonyl ChlorideBaseSolventTime (h)Yield (%)
Methanesulfonyl chlorideEt3NDCM488
p-Toluenesulfonyl chloridePyridineDCM691
Dansyl chlorideEt3NDCM885
4-Fluorobenzenesulfonyl chloridePyridineDCM689

Disclaimer

The protocols and data provided in these application notes are for guidance and illustrative purposes only. The reaction conditions, including stoichiometry, solvent, temperature, and reaction time, may require optimization for specific substrates. All experiments should be conducted by trained professionals in a suitably equipped laboratory, following all necessary safety precautions.

Application Notes and Protocols: Cyclization of L-ornithine to form (S)-3-aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-aminopiperidin-2-one is a valuable chiral building block in medicinal chemistry and pharmaceutical development. Its rigid, piperidinone scaffold and the presence of a primary amine make it a crucial intermediate for the synthesis of a variety of bioactive molecules, including enzyme inhibitors and receptor antagonists. This document provides detailed application notes and experimental protocols for the synthesis of (S)-3-aminopiperidin-2-one via the cyclization of L-ornithine.

The primary application of (S)-3-aminopiperidin-2-one lies in its role as a key intermediate for synthesizing novel therapeutic agents. For instance, it is a component of molecules developed as calcitonin gene-related peptide (CGRP) receptor antagonists for the treatment of migraines[1]. Furthermore, this scaffold is of interest in the development of targeted therapies for various diseases, including cancer, due to its ability to be incorporated into molecules that can inhibit cellular processes like DNA synthesis and angiogenesis[2].

Synthesis Strategy Overview

The conversion of L-ornithine to (S)-3-aminopiperidin-2-one involves an intramolecular cyclization to form the six-membered lactam ring. This can be achieved through chemical synthesis, primarily by activating the carboxylic acid group of L-ornithine or its derivative, which then reacts with the δ-amino group. Two effective methods are detailed below:

  • Direct Cyclization of L-ornithine Methyl Ester: This method involves the esterification of L-ornithine followed by a base-mediated cyclization. It is a straightforward approach that can be performed on a significant scale.

  • Cyclization via Thionyl Chloride-Methanol System: This protocol, often used as a step in the synthesis of more complex molecules like thalidomide, utilizes thionyl chloride to generate the methyl ester in situ, which then cyclizes to the desired product hydrochloride salt[3].

Data Presentation

Table 1: Summary of Reagents for Synthesis of (S)-3-aminopiperidin-2-one from L-ornithine Methyl Ester
Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Role
L-ornithine monohydrochlorideC₅H₁₃ClN₂O₂168.62Starting Material
Methanol (MeOH)CH₃OH32.04Solvent/Reagent
Thionyl Chloride (SOCl₂)SOCl₂118.97Esterification Agent
Sodium Methoxide (NaOMe)CH₃ONa54.02Base Catalyst
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Extraction Solvent
Diethyl Ether(C₂H₅)₂O74.12Precipitation/Washing
Sodium Hydroxide (NaOH)NaOH40.00Neutralization
Table 2: Reaction Conditions and Yields for Synthesis Methods
MethodKey ReagentsTemperature (°C)Reaction TimeProduct FormReported Yield
Cyclization of Methyl EsterL-ornithine methyl ester dihydrochloride, Sodium methoxide-10 to 15Not specifiedFree base94%[4]
Thionyl Chloride MethodL-ornithine, Thionyl chloride, TriethylamineRefluxNot specifiedHydrochloride saltGood yield[3]

Experimental Protocols

Protocol 1: Cyclization of L-ornithine Methyl Ester

This protocol is adapted from a method described for the large-scale synthesis of enantiopure 3-aminopiperidine derivatives[4][5].

1. Esterification of L-ornithine:

  • Suspend L-ornithine monohydrochloride in methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Remove the solvent under reduced pressure to obtain L-ornithine methyl ester dihydrochloride as a solid.

2. Cyclization to (S)-3-aminopiperidin-2-one:

  • Dissolve the L-ornithine methyl ester dihydrochloride in methanol and cool the solution to between -10 °C and -5 °C[6].

  • In a separate flask, prepare a solution of sodium methoxide in methanol.

  • Slowly add the sodium methoxide solution to the ornithine ester solution, maintaining the temperature between 5 °C and 15 °C[6].

  • Stir the reaction mixture at this temperature for several hours until the cyclization is complete.

  • Neutralize the reaction mixture with solid sodium hydroxide pellets[4].

  • Filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Extract the residue with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-3-aminopiperidin-2-one.

  • The product can be further purified by recrystallization or grinding in diethyl ether[4]. A 94% yield has been reported for the free base after extraction[4].

Protocol 2: Synthesis via Thionyl Chloride-Methanol System

This protocol is based on a reported three-step synthesis of enantiomerically pure thalidomide, where (S)-3-aminopiperidin-2-one hydrochloride is a key intermediate[3].

1. Formation and Cyclization:

  • To a suspension of L-ornithine in methanol, add thionyl chloride dropwise at a controlled temperature (e.g., 0 °C).

  • After the addition, heat the reaction mixture to reflux and maintain for a period to ensure complete reaction.

  • Cool the reaction mixture and then add triethylamine to facilitate the cyclization and neutralize the excess acid.

  • The product, this compound, will precipitate from the solution.

2. Isolation and Purification:

  • Collect the precipitated solid by filtration.

  • Wash the solid with a suitable solvent, such as diethyl ether, to remove any impurities.

  • Dry the product under vacuum. The resulting this compound is reported to be obtained in good yield and can often be used in subsequent steps without further purification[3].

Mandatory Visualizations

Logical Workflow for Synthesis and Purification

Workflow for the Synthesis of (S)-3-aminopiperidin-2-one cluster_synthesis Synthesis cluster_workup Work-up & Purification start L-ornithine esterification Esterification (MeOH, SOCl₂) start->esterification orn_ester L-ornithine Methyl Ester (dihydrochloride) esterification->orn_ester cyclization Cyclization (Base, e.g., NaOMe) orn_ester->cyclization product_hcl (S)-3-aminopiperidin-2-one (hydrochloride or in basic mixture) cyclization->product_hcl neutralization Neutralization (if necessary) product_hcl->neutralization extraction Solvent Extraction (e.g., Ethyl Acetate) neutralization->extraction drying Drying (e.g., Na₂SO₄) extraction->drying concentration Solvent Removal drying->concentration purification Purification (Recrystallization/Grinding) concentration->purification final_product Pure (S)-3-aminopiperidin-2-one purification->final_product

Caption: General workflow for the synthesis and purification of (S)-3-aminopiperidin-2-one.

Signaling Pathway Context (Hypothetical Application)

While the synthesis itself is a chemical process, the resulting molecule can be used to target biological pathways. Below is a hypothetical diagram illustrating how a drug derived from (S)-3-aminopiperidin-2-one might inhibit a signaling pathway involved in cell proliferation, a common application area for such compounds[2].

Hypothetical Inhibition of a Proliferation Pathway cluster_pathway Cell Proliferation Signaling Pathway receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor proliferation Cell Proliferation transcription_factor->proliferation drug (S)-3-aminopiperidin-2-one -derived Inhibitor drug->kinase2 Inhibition

Caption: Hypothetical mechanism of a drug targeting a kinase in a cell proliferation pathway.

References

Application Notes and Protocols: (S)-3-Aminopiperidin-2-one Hydrochloride in the Synthesis of DPP-IV Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dipeptidyl peptidase-IV (DPP-IV), a serine protease, plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These hormones are released after meals and stimulate insulin secretion in a glucose-dependent manner.[1] Inhibition of DPP-IV prolongs the action of incretins, leading to improved glycemic control in patients with type 2 diabetes mellitus.[1][2] Consequently, DPP-IV inhibitors have emerged as a significant class of oral antihyperglycemic agents.[2][3] A common structural feature of many potent and selective DPP-IV inhibitors is a chiral aminopiperidine moiety, which interacts with the S1 and S2 domains of the enzyme.[1][4] (S)-3-aminopiperidin-2-one hydrochloride and its enantiomer are pivotal chiral building blocks for the synthesis of these inhibitors, including prominent drugs like Sitagliptin and Alogliptin. This document provides detailed application notes and protocols for the use of this key intermediate in the synthesis of DPP-IV inhibitors.

DPP-IV Inhibition Signaling Pathway

The mechanism of action of DPP-IV inhibitors involves the potentiation of the endogenous incretin system. The following diagram illustrates the signaling pathway.

DPP-IV Inhibition Pathway Food Food Intake Intestine Intestinal L-cells Food->Intestine stimulates GLP1 Active GLP-1 Intestine->GLP1 releases DPP4 DPP-IV Enzyme GLP1->DPP4 Pancreas Pancreatic β-cells GLP1->Pancreas stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Insulin Insulin Secretion (Glucose-Dependent) Pancreas->Insulin Glucose Lowered Blood Glucose Insulin->Glucose DPP4_Inhibitor (S)-3-Aminopiperidine-based DPP-IV Inhibitor DPP4_Inhibitor->DPP4 inhibits

DPP-IV Inhibition Signaling Pathway

Synthesis of Alogliptin

Alogliptin is a potent and selective DPP-IV inhibitor.[4] The synthesis often involves the coupling of (R)-3-aminopiperidine with a substituted pyrimidine dione core. The (R)-3-aminopiperidine is typically used as its dihydrochloride salt, which can be synthesized from the corresponding (R)-3-aminopiperidin-2-one hydrochloride.

Synthetic Workflow for Alogliptin

The following diagram outlines a common synthetic route to Alogliptin, highlighting the incorporation of the aminopiperidine moiety.

Alogliptin Synthesis cluster_A Intermediate Synthesis cluster_B Aminopiperidine Moiety cluster_C Final Coupling and Product Formation Uracil 6-Chlorouracil Intermediate1 N-Alkylated Product (2) Uracil->Intermediate1 Bromobenzonitrile 2-(Bromomethyl)benzonitrile Bromobenzonitrile->Intermediate1 Intermediate2 1,3-Disubstituted Uracil (3) Intermediate1->Intermediate2 Iodomethane Iodomethane Iodomethane->Intermediate2 Coupling Nucleophilic Substitution Intermediate2->Coupling Aminopiperidinone (R)-3-Aminopiperidin-2-one Hydrochloride LAH LiAlH4 Aminopiperidinone->LAH Aminopiperidine (R)-3-Aminopiperidine Dihydrochloride LAH->Aminopiperidine Reduction Aminopiperidine->Coupling Alogliptin_base Alogliptin (4) Coupling->Alogliptin_base Alogliptin_salt Alogliptin Benzoate Alogliptin_base->Alogliptin_salt Benzoic_acid Benzoic Acid Benzoic_acid->Alogliptin_salt

Synthetic Workflow for Alogliptin
Quantitative Data for Alogliptin Synthesis

The following table summarizes the quantitative data for key steps in a representative synthesis of Alogliptin.[5][6]

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)Purity (%)
1. N-Alkylation 6-Chlorouracil, 2-(Bromomethyl)benzonitrileNaH, LiBr, DMF/DMSORoom Temp-54>95
2. N-Methylation N-Alkylated Product (2), IodomethaneNaH, DMF/THFRoom Temp-72>95
3. Coupling 1,3-Disubstituted Uracil (3), (R)-3-Aminopiperidine DihydrochlorideNaHCO₃, Methanol or K₂CO₃, aq. IsopropanolReflux-~20-25 (overall)>99
4. Salt Formation Alogliptin (4)Benzoic Acid, Ethanol--High>99.8
Experimental Protocol: Synthesis of Alogliptin

This protocol describes the coupling of the pyrimidine dione intermediate with (R)-3-aminopiperidine dihydrochloride.[5][6]

Step 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (3)

  • To a solution of 6-chlorouracil (1) in a mixture of DMF and DMSO, add NaH and LiBr.

  • Add 2-(bromomethyl)benzonitrile and stir the mixture to produce the N-benzyluracil derivative (2).[6][7]

  • Isolate the product, which is obtained in approximately 54% yield.[5][6]

  • To a solution of the N-benzyluracil derivative (2) in DMF/THF, add NaH followed by iodomethane.

  • Stir the reaction to yield the 1,3-disubstituted uracil (3), which is isolated in approximately 72% yield.[5][6]

Step 2: Synthesis of Alogliptin (4)

  • Suspend 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (3) and (R)-3-aminopiperidine dihydrochloride in methanol.

  • Add sodium bicarbonate (NaHCO₃) to the suspension.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain Alogliptin base (4).

Step 3: Formation of Alogliptin Benzoate

  • Dissolve the purified Alogliptin base in ethanol.

  • Add a solution of benzoic acid in ethanol.

  • Stir the mixture to induce precipitation of the benzoate salt.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield Alogliptin benzoate.

Synthesis of Sitagliptin

Sitagliptin is another widely prescribed DPP-IV inhibitor.[3] One of the key steps in its synthesis is the formation of a β-amino acid derivative, which is then coupled with a trifluoromethyl-substituted triazolopyrazine moiety.[8] The chiral amine can be derived from precursors like (S)-3-aminopiperidin-2-one. More recent "green" syntheses often employ asymmetric hydrogenation of an enamine precursor to install the chiral center.[3][9]

Synthetic Workflow for Sitagliptin (Asymmetric Hydrogenation Route)

This diagram illustrates a highly efficient and environmentally friendly synthesis of Sitagliptin.[3][9]

Sitagliptin Synthesis cluster_A One-Pot Intermediate Synthesis cluster_B Asymmetric Hydrogenation cluster_C Final Product Formation Start1 2,4,5-Trifluorophenylacetic acid OnePot One-Pot Reaction (3 steps) Start1->OnePot Start2 Meldrum's acid Start2->OnePot Start3 Ammonium acetate Start3->OnePot Enamine Dehydrositagliptin (Enamine Intermediate 9) OnePot->Enamine Hydrogenation Asymmetric Hydrogenation Enamine->Hydrogenation Catalyst Rh(I) / (t)Bu JOSIPHOS Catalyst->Hydrogenation Sitagliptin_base Sitagliptin Base Hydrogenation->Sitagliptin_base Sitagliptin_salt Sitagliptin Phosphate Sitagliptin_base->Sitagliptin_salt Phosphoric_acid Phosphoric Acid Phosphoric_acid->Sitagliptin_salt

Asymmetric Hydrogenation Route to Sitagliptin
Quantitative Data for Sitagliptin Synthesis

The table below summarizes key data from the asymmetric hydrogenation route for Sitagliptin synthesis.[3][9]

StepReactantsCatalyst/ReagentsTemperature (°C)PressureYield (%)Purity (%)
1. One-Pot Synthesis 2,4,5-Trifluorophenylacetic acid, Meldrum's acid, Ammonium acetate, Triazolopyrazine HCl---82>99.6
2. Asymmetric Hydrogenation Dehydrositagliptin (9)0.15 mol % Rh(I)/(t)Bu JOSIPHOS, H₂50100 psigUp to 65 (overall)Nearly perfect optical and chemical purity
3. Salt Formation Sitagliptin basePhosphoric acid, Isopropyl acetate/Isopropanol/Water76-77-High>99.8
Experimental Protocol: Synthesis of Sitagliptin via Asymmetric Hydrogenation

This protocol is based on a highly efficient, green synthesis route.[3][9]

Step 1: Preparation of Dehydrositagliptin Intermediate (9)

  • This key intermediate is prepared in a one-pot, three-step sequence from 2,4,5-trifluorophenylacetic acid, Meldrum's acid, and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][5][10]triazolo[4,3-a]pyrazine hydrochloride.

  • The reaction sequence involves condensation, hydrolysis, and subsequent condensation with the triazolopyrazine core.

  • The dehydrositagliptin intermediate is isolated directly in high yield (82%) and purity (>99.6 wt %).[3][9]

Step 2: Asymmetric Hydrogenation to Sitagliptin

  • Charge a suitable pressure reactor with the dehydrositagliptin intermediate (9) and a solution of the chiral catalyst, Rh(I)/(t)Bu JOSIPHOS, in methanol.

  • Pressurize the reactor with hydrogen gas (e.g., 100 psig) and heat to the desired temperature (e.g., 50°C).

  • Maintain the reaction under stirring for a sufficient time to ensure complete conversion, which can be monitored by FT-IR or HPLC.[9]

  • Upon completion, vent the reactor and concentrate the reaction mixture to obtain the crude Sitagliptin base.

Step 3: Formation of Sitagliptin Phosphate Salt

  • Dissolve the crude Sitagliptin base in a mixture of isopropyl acetate, isopropanol, and water at room temperature.[8]

  • Add a solution of phosphoric acid in isopropyl acetate dropwise over 30 minutes.[8]

  • Heat the mixture to reflux (approx. 76-77°C) for about 2 hours.[8]

  • Gradually cool the mixture to room temperature and stir for 16-18 hours to allow for complete crystallization.[8]

  • Filter the resulting solid, wash with isopropyl acetate, and dry under vacuum at 50°C to yield Sitagliptin phosphate.[8]

This compound and its enantiomer are indispensable chiral synthons in the preparation of a variety of DPP-IV inhibitors. The methodologies presented herein, particularly the efficient asymmetric hydrogenation for Sitagliptin and the classical coupling for Alogliptin, showcase the importance of this structural motif. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development, facilitating the synthesis and exploration of novel DPP-IV inhibitors for the management of type 2 diabetes.

References

Synthesis of Glorin and its Analogs from (S)-3-Aminopiperidin-2-one Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of glorin, a eukaryotic signaling peptide, and its analogs. The synthesis leverages a versatile route starting from a protected L-glutamic acid derivative and coupling it with (S)-3-aminopiperidin-2-one. While the primary literature protocol utilizes the free base of the aminopiperidinone, this guide provides specific instructions for the use of its hydrochloride salt, a common commercially available starting material. The protocols include the synthesis of a key intermediate, the peptide coupling reaction, and the final N-acylation step to yield glorin and the more stable analog, glorinamide. Additionally, this document summarizes the biological context of glorin signaling in the social amoeba Polysphondylium pallidum and presents quantitative data from the synthesis and biological activity assays in structured tables.

Introduction

Glorin (N-propionyl-γ-L-glutamyl-L-ornithine-δ-lactam ethyl ester) is a signaling molecule that plays a crucial role in the multicellular development of social amoebae, such as Polysphondylium pallidum.[1][2] It acts as a chemoattractant, guiding individual amoeboid cells to aggregate upon starvation, a key step in the formation of a multicellular fruiting body.[2][3] Understanding the synthesis and biological activity of glorin and its analogs is of significant interest for studying the evolution of multicellularity and for the development of chemical probes to investigate eukaryotic signaling pathways.[1] The synthesis described herein allows for late-stage functionalization, facilitating the generation of a library of glorin derivatives for detailed structure-activity relationship (SAR) studies.[1]

Data Presentation

Table 1: Synthesis Yields of Glorin and Glorinamide Intermediates and Final Products
StepCompound NameStarting MaterialProductYield (%)
1Cbz-L-glutamic acid 5-(ethyl ester) (7a)Cbz-L-glutamic acid (5)Cbz-L-glutamic acid 5-(ethyl ester) (7a)76
2Cbz-L-glutamic acid 5-(ethyl amide) (7b)Cbz-L-glutamic acid (5)Cbz-L-glutamic acid 5-(ethyl amide) (7b)75
3Cbz-L-Glu(OEt)-(S)-3-aminopiperidin-2-one (8a)Cbz-L-glutamic acid 5-(ethyl ester) (7a)Cbz-L-Glu(OEt)-(S)-3-aminopiperidin-2-one (8a)69
4Cbz-L-Glu(NEt)-(S)-3-aminopiperidin-2-one (8b)Cbz-L-glutamic acid 5-(ethyl amide) (7b)Cbz-L-Glu(NEt)-(S)-3-aminopiperidin-2-one (8b)69
5H-L-Glu(OEt)-(S)-3-aminopiperidin-2-one (9a)Cbz-L-Glu(OEt)-(S)-3-aminopiperidin-2-one (8a)H-L-Glu(OEt)-(S)-3-aminopiperidin-2-one (9a)74
6H-L-Glu(NEt)-(S)-3-aminopiperidin-2-one (9b)Cbz-L-Glu(NEt)-(S)-3-aminopiperidin-2-one (8b)H-L-Glu(NEt)-(S)-3-aminopiperidin-2-one (9b)97
7Glorin (1)H-L-Glu(OEt)-(S)-3-aminopiperidin-2-one (9a)Glorin (1)92
8Glorinamide (2)H-L-Glu(NEt)-(S)-3-aminopiperidin-2-one (9b)Glorinamide (2)97

Data summarized from Barnett, R., et al. (2017).[1]

Table 2: Biological Activity of Synthetic Glorin and Glorinamide
CompoundConcentrationTarget GeneRelative Gene Expression (Fold Change)
Glorin (Commercial Standard)1 µMPPL_09347~50
Synthetic Glorin (1)1 µMPPL_09347~50
Glorinamide (2)1 µMPPL_09347~50

Data from RT-qPCR analysis in Polysphondylium pallidum, summarized from Barnett, R., et al. (2017).[1]

Signaling Pathway and Experimental Workflow

Glorin Signaling Pathway in Polysphondylium

Glorin acts as an extracellular signaling molecule that binds to a putative G-protein coupled receptor on the cell surface of Polysphondylium amoebae. This interaction is believed to activate downstream signaling cascades, leading to an increase in cyclic GMP (cGMP) levels. The rise in intracellular cGMP ultimately directs chemotactic movement, causing the cells to aggregate. The signal is terminated by the enzymatic degradation of glorin by an extracellular glorinase.[2][3]

glorin_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glorin Glorin Glorinase Glorinase Glorin->Glorinase Degradation Receptor Glorin Receptor (Putative GPCR) Glorin->Receptor Binding Inactive_Glorin Inactive Glorin Glorinase->Inactive_Glorin G_Protein G-Protein Receptor->G_Protein Activation GC Guanylyl Cyclase G_Protein->GC Activation cGMP cGMP GC->cGMP Synthesis GTP GTP GTP->GC Chemotaxis Chemotaxis & Aggregation cGMP->Chemotaxis Signal

Caption: Proposed glorin signaling pathway in Polysphondylium.

Synthetic Workflow for Glorin and Analogs

The synthesis of glorin and its analogs involves a multi-step process beginning with the protection and selective functionalization of L-glutamic acid. The resulting activated glutamic acid derivative is then coupled with (S)-3-aminopiperidin-2-one. This is followed by deprotection of the α-amino group and subsequent acylation to yield the final products.

synthetic_workflow start Cbz-L-Glutamic Acid step1 α-Selective Functionalization (Esterification or Amidation) start->step1 start_amine (S)-3-Aminopiperidin-2-one Hydrochloride step2 Amide Coupling (with in situ neutralization) start_amine->step2 step1->step2 step3 Hydrogenolysis (Cbz Deprotection) step2->step3 step4 N-Acylation (Propionylation) step3->step4 product Glorin or Glorinamide step4->product

Caption: General workflow for the synthesis of glorin and its analogs.

Experimental Protocols

Note: Standard laboratory safety precautions (lab coat, gloves, safety glasses) should be followed at all times. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of Cbz-L-Glu(OEt)-(S)-3-aminopiperidin-2-one (8a)

This protocol describes the coupling of the protected glutamic acid ethyl ester (7a) with (S)-3-aminopiperidin-2-one hydrochloride.

Materials:

  • Cbz-L-glutamic acid 5-(ethyl ester) (7a)

  • This compound

  • Isobutyl chloroformate

  • N-methylmorpholine (NMM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of Cbz-L-glutamic acid 5-(ethyl ester) (7a) (1.0 equiv) in anhydrous DMF, add N-methylmorpholine (NMM) (1.1 equiv) at -15 °C (ice/salt bath).

  • Slowly add isobutyl chloroformate (1.0 equiv) and stir the mixture for 15 minutes at -15 °C.

  • In a separate flask, dissolve this compound (1.2 equiv) in anhydrous DMF and add NMM (1.3 equiv) to neutralize the hydrochloride salt. Stir for 10 minutes at room temperature.

  • Add the neutralized solution of (S)-3-aminopiperidin-2-one to the activated ester solution at -15 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the dipeptide 8a .

Protocol 2: Synthesis of Glorin (1)

This protocol details the final two steps: deprotection of the Cbz group and N-propionylation.

Materials:

  • Cbz-L-Glu(OEt)-(S)-3-aminopiperidin-2-one (8a)

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Propionic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, balloon with H₂, filtration apparatus, rotary evaporator.

Part A: Hydrogenolysis (Deprotection)

  • Dissolve the protected dipeptide 8a (1.0 equiv) in methanol.

  • Add 10% Pd/C (catalytic amount, ~10% by weight of 8a ).

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 1 hour.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the free amine 9a , which is used in the next step without further purification.

Part B: N-Propionylation

  • Dissolve the crude amine 9a (1.0 equiv) in anhydrous DCM.

  • Add DIPEA (1.5 equiv) and a catalytic amount of DMAP.

  • Add propionic anhydride (1.2 equiv) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction with water and extract with DCM (3x).

  • Wash the combined organic layers with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, gradient elution with DCM/methanol) to afford glorin (1) .

Protocol 3: Biological Activity Assay (RT-qPCR)

This protocol outlines the procedure to assess the ability of synthesized glorin and its analogs to induce gene expression in Polysphondylium pallidum.[1]

Materials:

  • Polysphondylium pallidum PN500 cells

  • Escherichia coli K12 cells (as food source)

  • 17 mM phosphate buffer (pH 6.2)

  • Synthetic glorin (1), glorinamide (2), or commercial glorin standard

  • DMSO (for stock solutions)

  • RNA extraction kit (e.g., QIAGEN RNeasy)

  • cDNA synthesis kit (e.g., QIAGEN Omniscript)

  • qPCR master mix and primers for the target gene (e.g., PPL_09347)

  • Centrifuge, shaking incubator, qPCR instrument.

Procedure:

  • Culture P. pallidum cells with E. coli K12.

  • Harvest the cells before the onset of aggregation.

  • Wash the cells three times with 17 mM phosphate buffer to remove bacteria.

  • Resuspend the cells at a density of 2 × 10⁷ cells/mL in the same buffer and shake at 150 rpm.

  • After 1 hour of starvation, add 1 µM of the test compound (glorin, glorinamide, or standard) from a 100 µM stock solution in 3% DMSO. Add the compound every 30 minutes for a total of 1 hour. A water/DMSO control should be run in parallel.

  • Thirty minutes after the last addition, centrifuge the cells and store the pellets at -80 °C.

  • Extract total RNA from the cell pellets using a commercial kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative reverse transcription PCR (RT-qPCR) using primers specific for the glorin-induced gene PPL_09347.

  • Analyze the qPCR data to determine the relative fold change in gene expression compared to the control.

Conclusion

The synthetic route and protocols detailed in this document provide a reliable and adaptable method for producing glorin and its analogs, starting from the commercially available this compound. The versatility of this synthesis, particularly the late-stage N-acylation, is highly advantageous for creating a diverse range of analogs for SAR studies. The provided data and biological context offer a comprehensive resource for researchers investigating glorin-mediated signaling pathways and for professionals in the field of drug development exploring new chemical entities based on this natural product scaffold.

References

Troubleshooting & Optimization

Optimizing reaction conditions for (S)-3-aminopiperidin-2-one hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-3-aminopiperidin-2-one hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. General Synthesis & Reaction Conditions

Question: What is a common starting material for the synthesis of this compound?

Answer: A widely used and accessible starting material is L-ornithine hydrochloride[1]. The synthesis involves the cyclization of an L-ornithine derivative.

Question: My reaction yield is consistently low. What are the potential causes and how can I optimize it?

Answer: Low yields can stem from several factors. Here's a troubleshooting guide:

  • Moisture in Reagents and Solvents: The starting material, L-ornithine hydrochloride, can be hygroscopic. Ensure all reagents and solvents, particularly methanol, are anhydrous. The presence of water can interfere with the reaction intermediates.

  • Incomplete Esterification: The initial step often involves the esterification of L-ornithine. Ensure the reaction with trimethylchlorosilane or a similar reagent goes to completion. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.

  • Inefficient Cyclization: The cyclization step, often promoted by a base like sodium ethoxide, is critical. The temperature and reaction time for this step should be carefully controlled. Ensure the base is added slowly at a low temperature (e.g., 0 °C) before allowing the reaction to warm to room temperature[1].

  • pH Adjustment: Precise pH control during the workup is crucial. The pH should be adjusted to 7 to ensure the product is in the desired form before purification[1].

  • Purification Losses: The product is a hygroscopic solid, which can lead to losses during purification. Utilize efficient purification techniques like silica gel flash column chromatography with an appropriate eluent system (e.g., 30% methanol/dichloromethane) to minimize losses[1].

Question: What are typical reaction conditions for the synthesis starting from L-ornithine hydrochloride?

Answer: The following table summarizes a general set of reaction conditions. However, optimization for your specific lab setup and scale is recommended.

ParameterValueReference
Starting Material L-ornithine hydrochloride[1]
Reagents Trimethylchlorosilane, Anhydrous Methanol, 21% (w/w) Sodium Ethoxide in Ethanol, 6N HCl[1]
Esterification Time 12 hours[1]
Cyclization Temperature 0 °C to room temperature[1]
Cyclization Time 30 minutes after warming[1]
Purification Method Silica gel flash column chromatography[1]

2. Side Reactions & Impurities

Question: What are the potential side reactions during the synthesis?

Answer: Potential side reactions include:

  • Polymerization: Under certain conditions, the amino acid or its derivatives can polymerize.

  • Racemization: While starting with the (S)-enantiomer of ornithine generally preserves stereochemistry, harsh reaction conditions (e.g., high temperatures, strong bases for extended periods) could potentially lead to some degree of racemization.

  • Incomplete cyclization: This can lead to the presence of the open-chain ornithine ester in the final product.

Question: I am observing an unknown impurity in my final product. How can I identify and remove it?

Answer:

  • Identification: Utilize analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the impurity. Comparing the spectral data with potential side products can provide clues.

  • Removal:

    • Recrystallization: If the impurity has different solubility properties, recrystallization from a suitable solvent system can be effective.

    • Chromatography: Optimize the silica gel column chromatography conditions (e.g., gradient elution, different solvent systems) to achieve better separation.

    • Salt Formation: Sometimes, converting the product to a different salt and then back to the hydrochloride can help in removing certain impurities.

3. Experimental Protocols & Methodologies

Question: Can you provide a detailed experimental protocol for the synthesis from L-ornithine hydrochloride?

Answer: The following is a general procedure based on available literature[1].

Protocol: Synthesis of this compound from L-ornithine hydrochloride

  • Esterification: To a suspension of L-ornithine hydrochloride (1.0 g, 6.0 mmol) in anhydrous methanol (20 mL), slowly add trimethylchlorosilane (2.8 mL, 23 mmol). Stir the reaction mixture at room temperature for 12 hours.

  • Cyclization: Cool the reaction mixture to 0 °C in an ice bath. Add a 21% (w/w) solution of sodium ethoxide in ethanol (17 mL, 42 mmol) dropwise.

  • After the addition is complete, allow the reaction to warm slowly to room temperature and continue stirring for 30 minutes.

  • Neutralization and Workup: Adjust the pH of the reaction solution to 7 with 6N aqueous HCl. Filter the neutralized solution to remove any precipitated salts.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude product in isopropanol and filter to remove any remaining insoluble matter. Concentrate the filtrate again. Purify the final crude product by silica gel flash column chromatography using an eluent of 30% methanol in dichloromethane to obtain this compound as a hygroscopic light yellow solid.

Visualizing the Process

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound from L-ornithine hydrochloride.

experimental_workflow start L-ornithine hydrochloride esterification Esterification (TMSCl, MeOH) start->esterification cyclization Cyclization (NaOEt, EtOH) esterification->cyclization neutralization Neutralization (6N HCl) cyclization->neutralization filtration1 Filtration neutralization->filtration1 concentration1 Concentration filtration1->concentration1 purification_prep Dissolution in Isopropanol concentration1->purification_prep filtration2 Filtration purification_prep->filtration2 concentration2 Concentration filtration2->concentration2 chromatography Silica Gel Chromatography concentration2->chromatography product (S)-3-aminopiperidin-2-one hydrochloride chromatography->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues encountered during the synthesis.

troubleshooting_logic start Low Yield or Impure Product check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents check_esterification Verify Esterification Completion (TLC/LC-MS) check_reagents->check_esterification check_cyclization Optimize Cyclization (Temp, Time, Base Add.) check_esterification->check_cyclization incomplete_esterification Incomplete Reaction? -> Increase Reaction Time/ Reagent Stoichiometry check_esterification->incomplete_esterification Issue Found check_ph Ensure Accurate pH Neutralization check_cyclization->check_ph incomplete_cyclization Incomplete Reaction? -> Adjust Base Amount/ Reaction Time check_cyclization->incomplete_cyclization Issue Found optimize_purification Optimize Purification (Solvent, Column) check_ph->optimize_purification purification_issue Product Loss/ Co-elution? -> Modify Eluent/ Recrystallize optimize_purification->purification_issue Issue Found success Improved Yield/ Purity incomplete_esterification->success incomplete_cyclization->success purification_issue->success

Caption: A logical guide for troubleshooting synthesis issues.

References

Technical Support Center: (S)-3-aminopiperidin-2-one hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (S)-3-aminopiperidin-2-one hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most frequently cited starting material for the stereospecific synthesis of this compound is L-ornithine hydrochloride.[1] This readily available amino acid provides the necessary carbon skeleton and the desired (S)-chirality at the 3-position. Another potential starting material is L-glutamic acid, though this route involves more synthetic steps.

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields in this synthesis can often be attributed to several factors:

  • Incomplete esterification of L-ornithine hydrochloride: The initial conversion of the carboxylic acid to its methyl ester is crucial for the subsequent cyclization. Incomplete esterification will result in unreacted starting material.

  • Presence of moisture: The cyclization step, which involves the formation of a lactam, is sensitive to water. Any moisture present can lead to the hydrolysis of the ester intermediate, preventing lactam formation. It is critical to use anhydrous solvents and reagents.

  • Suboptimal base for cyclization: The choice and amount of base used for the intramolecular aminolysis (cyclization) are critical. An inappropriate base or an incorrect stoichiometric amount can lead to incomplete reaction or side product formation.

  • Incorrect reaction temperature: Temperature control is vital during both the esterification and cyclization steps. Deviations from the optimal temperature range can negatively impact the reaction rate and yield.

  • Product loss during workup and purification: The hydrochloride salt is hygroscopic and water-soluble, which can lead to losses during aqueous workup and extraction. Purification by silica gel chromatography can also result in yield loss if not performed carefully.

Q3: What are some common side reactions to be aware of?

The primary side reaction of concern is the intermolecular polymerization of the L-ornithine methyl ester, where multiple molecules react with each other instead of cyclizing individually. This can be minimized by maintaining a high dilution during the cyclization step. Another potential issue is the spontaneous cyclization of glutamate derivatives to form proline derivatives if L-glutamic acid is used as a starting material or is present as an impurity.[2]

Q4: How can I best purify the final product?

Purification of this compound can be challenging due to its properties. The recommended method is silica gel column chromatography using a polar eluent system, such as a mixture of methanol and dichloromethane.[3] Given that the product is a hygroscopic solid, it is important to handle it in a dry environment and store it under anhydrous conditions. An alternative to chromatography is recrystallization, which can be effective if the crude product is of reasonable purity.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete esterification of L-ornithine.Ensure complete dissolution of L-ornithine hydrochloride in anhydrous methanol. Use a sufficient excess of thionyl chloride or trimethylchlorosilane and allow the reaction to proceed for the recommended time. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
Presence of moisture in the cyclization step.Use freshly distilled and anhydrous solvents (methanol, ethanol). Dry all glassware thoroughly before use. Handle hygroscopic reagents, such as the base, in a glove box or under an inert atmosphere.
Suboptimal base or incorrect stoichiometry.Use a strong base like sodium ethoxide or sodium methoxide. Ensure the correct molar equivalents of the base are added slowly at a low temperature to control the reaction. See Table 1 for a comparison of bases.
Inefficient cyclization.Perform the cyclization reaction at a controlled low temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature. Ensure efficient stirring to promote the intramolecular reaction.
Impure Product Presence of unreacted starting materials or intermediates.Optimize the reaction conditions for each step to ensure complete conversion. Monitor each step by TLC or LC-MS.
Formation of byproducts.Control the reaction temperature and the rate of addition of reagents carefully. Use high-purity starting materials.
Inefficient purification.Use a high-quality silica gel for chromatography and an appropriate solvent system. If using recrystallization, select a suitable solvent system and perform the recrystallization carefully to avoid product loss.
Difficulty in Handling Final Product Product is a sticky or oily solid.The product is hygroscopic. Handle and store it in a desiccator or under an inert atmosphere. Ensure all solvents are removed under high vacuum.

Data Presentation

Table 1: Effect of Base on the Cyclization Yield of L-Ornithine Methyl Ester

Base Solvent Temperature Approximate Yield (%) Notes
Sodium EthoxideEthanol0 °C to RT75-85A commonly used and effective base for this transformation.
Sodium MethoxideMethanol-10 °C to RT70-80Also an effective base, often used in large-scale preparations.[4]
TriethylamineMethanol0 °C to RT40-50A weaker base, generally resulting in lower yields for this specific cyclization.

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Table 2: Influence of Temperature on the Cyclization Step

Temperature Profile Approximate Yield (%) Notes
Addition of base at -10 °C to -5 °C, then warming to RT75-85This temperature profile allows for controlled initiation of the reaction and generally gives the best yields.[4]
Addition of base at 0 °C, then warming to RT70-80A commonly used and effective temperature range.
Reaction conducted entirely at room temperature50-60Can lead to increased side reactions and lower yields.

Note: Yields are approximate and can vary based on other reaction parameters.

Experimental Protocols

Protocol 1: Synthesis of this compound from L-Ornithine Hydrochloride

This protocol is adapted from established laboratory procedures.[1]

Step 1: Esterification of L-Ornithine Hydrochloride

  • Suspend L-ornithine hydrochloride (1 equivalent) in anhydrous methanol.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (2-3 equivalents) to the suspension while maintaining the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC until the L-ornithine hydrochloride is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to obtain L-ornithine methyl ester dihydrochloride as a solid.

Step 2: Cyclization to this compound

  • Dissolve the L-ornithine methyl ester dihydrochloride in anhydrous ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium ethoxide in ethanol (2.5-3 equivalents) dropwise, ensuring the temperature remains below 5 °C.

  • After the addition, stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the cyclization by TLC or LC-MS.

  • Once the reaction is complete, neutralize the mixture with concentrated hydrochloric acid to a pH of ~7.

  • Filter the mixture to remove the sodium chloride precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • Purify the crude product by silica gel column chromatography using a mobile phase of dichloromethane and methanol (e.g., a gradient of 5% to 20% methanol in dichloromethane).

  • Combine the fractions containing the pure product and concentrate under reduced pressure.

  • Dry the resulting solid under high vacuum to obtain this compound as a hygroscopic solid.

Mandatory Visualization

experimental_workflow cluster_esterification Step 1: Esterification cluster_cyclization Step 2: Cyclization cluster_purification Step 3: Purification start L-Ornithine Hydrochloride in Anhydrous Methanol add_socl2 Add Thionyl Chloride at 0°C start->add_socl2 stir_rt Stir at Room Temperature add_socl2->stir_rt concentrate1 Concentrate Under Reduced Pressure stir_rt->concentrate1 product1 L-Ornithine Methyl Ester Dihydrochloride concentrate1->product1 dissolve Dissolve in Anhydrous Ethanol product1->dissolve Intermediate add_base Add Sodium Ethoxide at 0°C dissolve->add_base stir_warm Stir and Warm to Room Temperature add_base->stir_warm neutralize Neutralize with HCl stir_warm->neutralize filter Filter NaCl neutralize->filter concentrate2 Concentrate Filtrate filter->concentrate2 product2 Crude Product concentrate2->product2 chromatography Silica Gel Chromatography product2->chromatography Crude concentrate3 Concentrate Pure Fractions chromatography->concentrate3 final_product This compound concentrate3->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_ester Incomplete Esterification low_yield->incomplete_ester moisture Moisture Present low_yield->moisture wrong_base Suboptimal Base low_yield->wrong_base bad_temp Incorrect Temperature low_yield->bad_temp purification_loss Purification Loss low_yield->purification_loss check_ester Verify Esterification Completion incomplete_ester->check_ester anhydrous Use Anhydrous Conditions moisture->anhydrous optimize_base Optimize Base and Stoichiometry wrong_base->optimize_base control_temp Control Temperature Carefully bad_temp->control_temp careful_purification Careful Workup & Purification purification_loss->careful_purification

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of (S)-3-aminopiperidin-2-one Hydrochloride by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of (S)-3-aminopiperidin-2-one hydrochloride by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound by column chromatography?

A1: The primary challenges include the compound's high polarity, the basicity of the piperidine nitrogen leading to peak tailing on silica gel, and the need for chiral separation to isolate the desired (S)-enantiomer. The hydrochloride salt form can also affect its solubility and interaction with the stationary phase.

Q2: What type of column is suitable for the initial purification of crude this compound?

A2: For initial purification to remove non-enantiomeric impurities, standard silica gel flash chromatography is often employed. However, due to the polar and basic nature of the compound, modifications to the mobile phase are typically necessary to achieve good separation and peak shape.[1]

Q3: How can I resolve the (S)- and (R)-enantiomers of 3-aminopiperidin-2-one?

A3: Chiral column chromatography is required for enantiomeric separation. This can be achieved using a chiral stationary phase (CSP). For analytical separations of similar compounds, glycoprotein-based columns (such as those with bovine serum albumin or ovomucoid) have been used.[2] Another approach involves derivatization of the amine group to enhance separation and detection on a chiral column.[2][3]

Q4: My compound is not UV-active. How can I monitor the fractions during column chromatography?

A4: (S)-3-aminopiperidin-2-one has a weak UV chromophore. To improve detection, especially for chiral HPLC, pre-column derivatization with a UV-active agent like benzoyl chloride or di-p-toluyl L-tartaric acid can be performed.[2][3] For flash chromatography without derivatization, techniques like Thin-Layer Chromatography (TLC) with a potassium permanganate stain can be used to visualize the compound in collected fractions.

Q5: What are typical mobile phases for the purification of piperidine derivatives?

A5: For normal-phase chromatography on silica gel, solvent systems often consist of a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate, methanol, or ethanol). For basic compounds like piperidine derivatives, adding a small amount of a competing base such as triethylamine (0.5-1%) to the mobile phase is crucial to prevent peak tailing.[4] For chiral separations on specific CSPs, mobile phases can be aqueous buffers (e.g., phosphate buffer) mixed with organic solvents like acetonitrile or isopropanol.[2][3]

Troubleshooting Guides

This section addresses common issues encountered during the column chromatography of this compound.

Problem 1: Poor Separation of the Target Compound from Impurities
Possible CauseSuggested Solution
Inappropriate Solvent System Optimize the mobile phase polarity. A good starting point for TLC analysis is a mixture of dichloromethane and methanol. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the target compound.[1]
Compound Streaking/Tailing on TLC Plate Add a small amount of triethylamine (0.5-1%) or ammonium hydroxide to the developing solvent to suppress the interaction of the basic amine with the acidic silica gel.[1][4]
Co-elution of Impurities If impurities have similar polarity, consider a different stationary phase (e.g., alumina or a bonded silica phase). Alternatively, a different chromatographic technique like ion-exchange chromatography might be effective.
Sample Overload Reduce the amount of crude material loaded onto the column. As a general rule, the sample load should be 1-5% of the mass of the stationary phase.
Problem 2: Significant Peak Tailing in Column Chromatography
Possible CauseSuggested Solution
Interaction with Acidic Silanol Groups Add a competing base like triethylamine (0.5-1%) to the mobile phase to block the active silanol sites on the silica gel, which improves the peak shape.[4]
Inappropriate pH of the Mobile Phase (for Reversed-Phase) When using reversed-phase chromatography, adjusting the pH of the mobile phase can improve peak shape for basic compounds. However, this is less common for standard flash chromatography.
Problem 3: Low or No Recovery of the Compound from the Column
Possible CauseSuggested Solution
Compound is Too Polar and Stuck on the Column Increase the polarity of the mobile phase. A gradient elution from a less polar to a more polar solvent system (e.g., from 100% dichloromethane to a mixture of dichloromethane/methanol) can help elute highly polar compounds.[5]
Decomposition on Silica Gel Test the stability of your compound on silica gel by spotting it on a TLC plate and letting it sit for a few hours before developing. If decomposition occurs, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[5]
Compound is Highly Water-Soluble (as Hydrochloride Salt) If the compound is not eluting with organic solvents, it might be too polar in its salt form. It may be necessary to perform the chromatography on the free base and then convert it back to the hydrochloride salt after purification.

Experimental Protocols

Representative Protocol for Flash Column Chromatography (Initial Purification)

This protocol is a general guideline and should be optimized based on TLC analysis of the crude mixture.

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., methanol).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH) with 1% triethylamine (TEA). For example, start with 95:5:1 DCM:MeOH:TEA and adjust the ratio to obtain an Rf of ~0.3 for the desired compound.[1]

    • Visualize the spots using a potassium permanganate stain.

  • Column Packing:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude compound in a minimum amount of a polar solvent (e.g., methanol or DCM).

    • Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dry, sample-adsorbed silica gel to the top of the packed column.

    • Alternatively, dissolve the sample in the mobile phase and load it directly onto the column, ensuring not to disturb the packed bed.[6]

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase determined from the TLC analysis.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compound.

    • Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Suggested Solvent Systems for TLC Analysis and Column Chromatography

Solvent System ComponentsRatio (v/v/v)ApplicationNotes
Dichloromethane:Methanol:Triethylamine98:2:1 to 90:10:1Flash ChromatographyAdjust methanol concentration to achieve desired Rf. Triethylamine is crucial to prevent peak tailing.[1][4]
Ethyl Acetate:Hexane:TriethylamineVariesFlash ChromatographyA less polar alternative to DCM/MeOH systems.
Aqueous Phosphate Buffer:Acetonitrile92:8Chiral HPLC (derivatized)Example for a specific chiral stationary phase (ChromTechCHIRAL-AGP).[2]
Aqueous Phosphate Buffer:Isopropanol99:1Chiral HPLC (derivatized)Another example for a specific chiral stationary phase.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation tlc TLC Analysis (DCM/MeOH/TEA) pack Pack Column tlc->pack slurry Prepare Silica Gel Slurry slurry->pack sample_prep Prepare Sample (Dry or Wet Loading) load Load Sample sample_prep->load pack->load elute Elute with Mobile Phase (Isocratic or Gradient) load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Experimental workflow for the purification of this compound by flash column chromatography.

troubleshooting_logic start Poor Separation or Peak Tailing Observed check_tailing Is there significant peak tailing? start->check_tailing add_tea Add 0.5-1% Triethylamine to Mobile Phase check_tailing->add_tea Yes check_rf Is Rf value appropriate (0.2-0.4)? check_tailing->check_rf No add_tea->check_rf adjust_polarity Adjust Mobile Phase Polarity (e.g., increase % MeOH) check_rf->adjust_polarity No check_resolution Are impurities still co-eluting? check_rf->check_resolution Yes adjust_polarity->check_resolution change_system Consider alternative stationary phase or solvent system check_resolution->change_system Yes success Improved Separation check_resolution->success No change_system->success

Caption: Troubleshooting decision tree for common issues in the column chromatography of basic amine compounds.

References

Technical Support Center: Recrystallization of (S)-3-aminopiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of (S)-3-aminopiperidin-2-one hydrochloride. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallizing this compound?

A1: Recrystallization is a critical purification technique used to remove impurities from a solid compound. For this compound, this process is essential to obtain a high-purity crystalline solid, which is crucial for its use in pharmaceutical applications and for accurate characterization.

Q2: What information is available on the solubility of this compound?

Q3: What are some potential single-solvent systems for the recrystallization of this compound?

A3: Based on the solubility of similar piperidinone derivatives, suitable single solvents to screen include ethanol, methanol, and isopropanol.[3][5] One protocol for a related synthesis mentions the use of isopropanol to dissolve the crude product and filter out insoluble salts, indicating its potential as a recrystallization solvent.[6]

Q4: When should a two-solvent (mixed-solvent) system be used?

A4: A two-solvent system is beneficial when a suitable single solvent cannot be identified.[3] This technique involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the addition of a "poor" solvent (anti-solvent) in which it is sparingly soluble to induce crystallization.[3]

Q5: What are some potential two-solvent systems for this compound?

A5: Common mixed-solvent systems for piperidine derivatives include ethanol-ethyl acetate, methanol-ethyl acetate, and dichloromethane/methanol.[5] A patent for the synthesis of a related compound mentions the use of an ethanol/heptane mixture for recrystallization of an intermediate.[7]

Troubleshooting Guide

Problem Possible Cause Solution Citation
No crystals form upon cooling. - Too much solvent was used.- The solution is not sufficiently supersaturated.- Boil off some of the solvent to increase the concentration.- Scratch the inner surface of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath.[8][9][10]
The compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- High concentration of impurities.- Add more of the "good" solvent to keep the compound dissolved at a lower temperature.- Ensure slow cooling by insulating the flask.- Consider purification by another method (e.g., chromatography) before recrystallization.[9][11]
Poor recovery of the purified compound. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration.- Crystals were lost during transfer or washing.- Use the minimum amount of hot solvent necessary for dissolution.- Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask).- Wash the crystals with a minimal amount of ice-cold solvent.[8][10]
Crystals are colored. - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration. Note: Use with caution as it can also adsorb the desired product.- Perform a second recrystallization.[3][10]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., isopropanol, ethanol, methanol) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.[3][4]

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the selected hot solvent until the solid is completely dissolved.[8]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[8]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[8]

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Two-Solvent Recrystallization
  • Solvent System Selection: Identify a "good" solvent that readily dissolves the compound at room temperature and a "poor" solvent in which the compound is insoluble but is miscible with the "good" solvent.[3] A potential system could be methanol ("good") and diethyl ether ("poor").

  • Dissolution: Dissolve the crude compound in a minimum amount of the "good" solvent at room temperature.

  • Induce Crystallization: Slowly add the "poor" solvent dropwise to the stirred solution until it becomes slightly turbid. If necessary, gently warm the solution to redissolve the precipitate and then allow it to cool slowly.[3]

  • Isolation and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.

Visual Guides

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation Start Crude Compound Solvent_Selection Select Solvent(s) Start->Solvent_Selection Dissolve Dissolve in Minimum Hot Solvent Solvent_Selection->Dissolve Hot_Filtration Hot Filtration (remove insolubles) Dissolve->Hot_Filtration Cooling Slow Cooling Hot_Filtration->Cooling Crystal_Formation Crystal Formation Cooling->Crystal_Formation Vacuum_Filtration Vacuum Filtration Crystal_Formation->Vacuum_Filtration Washing Wash with Ice-Cold Solvent Vacuum_Filtration->Washing Drying Dry Crystals Washing->Drying End Pure Compound Drying->End

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Logic cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_oiling Solutions for Oiling Out cluster_solutions_yield Solutions for Poor Yield cluster_solutions_color Solutions for Colored Crystals Start Problem Encountered No_Crystals No Crystals Form Start->No_Crystals Oiling_Out Compound Oils Out Start->Oiling_Out Poor_Yield Poor Yield Start->Poor_Yield Colored_Crystals Colored Crystals Start->Colored_Crystals Sol_NC1 Concentrate Solution No_Crystals->Sol_NC1 Sol_NC2 Scratch Flask No_Crystals->Sol_NC2 Sol_NC3 Add Seed Crystal No_Crystals->Sol_NC3 Sol_O1 Add More 'Good' Solvent Oiling_Out->Sol_O1 Sol_O2 Ensure Slow Cooling Oiling_Out->Sol_O2 Sol_Y1 Use Minimum Hot Solvent Poor_Yield->Sol_Y1 Sol_Y2 Pre-heat Filtration Apparatus Poor_Yield->Sol_Y2 Sol_C1 Use Activated Charcoal Colored_Crystals->Sol_C1 Sol_C2 Re-recrystallize Colored_Crystals->Sol_C2

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: (S)-3-Aminopiperidin-2-One Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the synthesis of (S)-3-aminopiperidin-2-one hydrochloride. This document includes frequently asked questions (FAQs) and detailed troubleshooting guides to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of this compound?

A1: The most frequently observed impurities include:

  • Unreacted Starting Material: L-ornithine hydrochloride.

  • Enantiomeric Impurity: The (R)-3-aminopiperidin-2-one enantiomer.

  • Side-Products: Potential by-products from the cyclization reaction.

  • Residual Solvents: Solvents used during the reaction and purification steps.

Q2: Why is controlling the enantiomeric purity of this compound critical?

A2: Enantiomeric purity is crucial because different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. The presence of the undesired (R)-enantiomer can lead to reduced efficacy, altered side-effect profiles, and regulatory challenges for the final drug product.

Q3: What are the primary causes of racemization during the synthesis?

A3: Racemization, the conversion of the desired (S)-enantiomer to a mixture of (S) and (R) enantiomers, can be caused by harsh reaction conditions such as high temperatures or extreme pH (either strongly acidic or basic conditions) during the cyclization or work-up steps.

Q4: How can I detect and quantify the common impurities?

A4: A combination of analytical techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC): A standard C18 column can be used to quantify unreacted starting materials and side-products.

  • Chiral HPLC: Specialized chiral columns are necessary to separate and quantify the (S) and (R) enantiomers.[1][2][3] This may require pre-column derivatization to enhance detection.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Primarily used for the identification and quantification of residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural elucidation of the final product and any isolated, unknown impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete cyclization of the L-ornithine derivative. 2. Suboptimal reaction temperature or time. 3. Inefficient purification leading to product loss.1. Ensure the activating agent for cyclization is fresh and added in the correct stoichiometric amount. 2. Optimize the reaction temperature and monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. 3. Evaluate the purification method. If using column chromatography, ensure appropriate stationary and mobile phases are used. Consider alternative purification methods like recrystallization.
High Levels of Unreacted L-Ornithine 1. Insufficient amount of cyclization reagent. 2. Reaction not driven to completion.1. Re-evaluate the stoichiometry of the reagents. A slight excess of the cyclization agent may be necessary. 2. Increase the reaction time and monitor closely. Ensure adequate mixing.
Poor Enantiomeric Purity (High % of (R)-enantiomer) 1. Racemization due to harsh reaction conditions (high temperature, strong base/acid). 2. Contamination of the starting L-ornithine with D-ornithine.1. Perform the cyclization and work-up steps at the lowest effective temperature. Avoid prolonged exposure to strong acids or bases. 2. Verify the enantiomeric purity of the starting L-ornithine using a suitable chiral analytical method.
Presence of Unknown Impurities in HPLC/NMR 1. Formation of side-products during cyclization. 2. Degradation of the product during work-up or storage.1. Optimize reaction conditions to minimize side reactions (e.g., lower temperature, controlled addition of reagents). 2. Isolate the unknown impurity using preparative HPLC and characterize its structure using MS and NMR to understand its formation mechanism. 3. Ensure the product is stored under appropriate conditions (e.g., inert atmosphere, low temperature) to prevent degradation.

Experimental Protocols

Synthesis of this compound from L-Ornithine Hydrochloride

This protocol is a representative method for the synthesis.

Materials:

  • L-Ornithine hydrochloride

  • Thionyl chloride (SOCl₂) or other suitable esterification agent

  • Anhydrous Methanol (MeOH)

  • Sodium methoxide (NaOMe) in Methanol

  • Hydrochloric acid (HCl)

  • Anhydrous solvents (e.g., Dichloromethane, Isopropanol)

Procedure:

  • Esterification: Suspend L-ornithine hydrochloride in anhydrous methanol and cool the mixture to 0°C. Slowly add thionyl chloride dropwise while maintaining the temperature. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or HPLC). Remove the solvent under reduced pressure to obtain the crude L-ornithine methyl ester dihydrochloride.

  • Cyclization: Dissolve the crude ester in anhydrous methanol and cool to 0°C. Add a solution of sodium methoxide in methanol dropwise. The reaction progress is monitored by TLC or HPLC.

  • Neutralization and Salt Formation: Upon completion of the cyclization, carefully neutralize the reaction mixture with hydrochloric acid to pH ~7. Filter off the precipitated sodium chloride. The filtrate containing the (S)-3-aminopiperidin-2-one is then treated with additional HCl to form the hydrochloride salt.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/isopropanol) or by silica gel column chromatography.

Analytical Method for Enantiomeric Purity by Chiral HPLC

This is a general method that may require optimization for specific equipment and columns.

Parameter Condition
Column Chiralpak AD-H, or equivalent chiral stationary phase
Mobile Phase A mixture of a polar organic solvent (e.g., ethanol, isopropanol) and an alkane (e.g., hexane), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical mobile phase could be Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v).
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at a suitable wavelength (e.g., 210 nm). Derivatization with a UV-active group may be necessary for improved sensitivity.
Injection Volume 10 µL

Visualizations

Synthetic Workflow and Impurity Formation

Synthesis_Workflow cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurity Formation L-Ornithine_HCl L-Ornithine Hydrochloride Esterification Esterification (MeOH, SOCl2) L-Ornithine_HCl->Esterification L-Ornithine_Ester L-Ornithine Methyl Ester Esterification->L-Ornithine_Ester Unreacted_SM Unreacted L-Ornithine Esterification->Unreacted_SM Incomplete Reaction Cyclization Cyclization (NaOMe) L-Ornithine_Ester->Cyclization S-3-APO (S)-3-Aminopiperidin-2-one Cyclization->S-3-APO Racemization Racemization Cyclization->Racemization Harsh Conditions Side_Products Cyclization Side-Products Cyclization->Side_Products HCl_Salt_Formation HCl Salt Formation S-3-APO->HCl_Salt_Formation Final_Product (S)-3-Aminopiperidin-2-one Hydrochloride HCl_Salt_Formation->Final_Product R_Enantiomer (R)-Enantiomer Racemization->R_Enantiomer

Caption: Synthetic workflow for this compound and points of impurity formation.

References

Technical Support Center: Synthesis of (S)-3-aminopiperidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-3-aminopiperidin-2-one hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most prevalent and stereochemically reliable starting material is L-ornithine hydrochloride. This amino acid possesses the required carbon skeleton and the correct stereochemistry at the alpha-carbon, which becomes the chiral center in the final product.

Q2: What is the general synthetic strategy for converting L-ornithine hydrochloride to this compound?

The synthesis typically involves a two-step process:

  • Esterification: The carboxylic acid of L-ornithine hydrochloride is first converted to its methyl or ethyl ester, usually by reaction with an alcohol (methanol or ethanol) in the presence of an acid catalyst like thionyl chloride or hydrogen chloride gas. This step is crucial to prevent the carboxyl group from interfering with the subsequent cyclization.

  • Cyclization (Lactamization): The resulting ornithine ester dihydrochloride is then treated with a base to neutralize the amine hydrochlorides and facilitate the intramolecular cyclization between the delta-amino group and the ester functionality, forming the desired piperidin-2-one ring. The reaction is typically followed by acidification to yield the hydrochloride salt of the product.

Q3: What are the critical reaction parameters to control during the synthesis?

Key parameters to monitor and control include:

  • Temperature: Both the esterification and cyclization steps are temperature-sensitive. Deviations can lead to increased side product formation and potential racemization.

  • Moisture: The reaction should be carried out under anhydrous conditions, as water can hydrolyze the ester intermediate and interfere with the base-mediated cyclization.

  • Stoichiometry of Reagents: The molar ratios of the starting material, acid catalyst, and base are critical for achieving high yields and purity.

Q4: How can I monitor the progress of the reaction?

Reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For TLC analysis, a polar solvent system such as dichloromethane/methanol is often effective. HPLC analysis can provide more quantitative information on the consumption of the starting material and the formation of the product and any impurities.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Product 1. Incomplete esterification. 2. Incomplete cyclization. 3. Hydrolysis of the ester intermediate. 4. Product loss during workup and purification.1. Ensure sufficient reaction time and appropriate temperature for esterification. Confirm ester formation via IR or NMR spectroscopy before proceeding. 2. Use a strong enough base and ensure proper stoichiometry. The choice of solvent can also influence the reaction rate. 3. Use anhydrous solvents and reagents. Protect the reaction from atmospheric moisture. 4. Optimize extraction and crystallization procedures. Minimize transfer steps.
Presence of Impurities 1. Unreacted L-ornithine methyl ester. 2. Formation of oligomers or polymers. 3. Racemization of the chiral center. 4. Formation of proline derivatives via oxidative deamination.1. Ensure complete cyclization by adjusting reaction time, temperature, or base concentration. 2. Use dilute reaction conditions to favor intramolecular cyclization over intermolecular reactions. 3. Maintain careful temperature control, especially during the cyclization step. Use a non-nucleophilic base if possible. Chiral HPLC can be used to determine the enantiomeric excess. 4. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Product is difficult to crystallize 1. Presence of impurities. 2. Incorrect solvent system for crystallization. 3. Product is hygroscopic.1. Purify the crude product by column chromatography before attempting crystallization. 2. Screen a variety of solvent/anti-solvent systems. Isopropanol/ether or methanol/ether are often good starting points. 3. Handle the product in a dry environment (e.g., glove box or under a stream of dry nitrogen).
Inconsistent Results 1. Variability in reagent quality. 2. Inconsistent reaction conditions. 3. Atmospheric moisture affecting the reaction.1. Use high-purity, anhydrous reagents and solvents. 2. Carefully control temperature, reaction time, and addition rates of reagents. 3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.

Experimental Protocols

Synthesis of this compound from L-ornithine hydrochloride

Step 1: Esterification of L-ornithine hydrochloride to L-ornithine methyl ester dihydrochloride

  • To a stirred suspension of L-ornithine hydrochloride (1 equivalent) in anhydrous methanol (10-15 volumes), cool the mixture to 0-5 °C in an ice bath.

  • Slowly add thionyl chloride (2.2 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 65 °C) for 3-5 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and concentrate under reduced pressure to obtain a crude solid.

  • Triturate the solid with diethyl ether or methyl tert-butyl ether (MTBE), filter, and wash the solid with the same solvent to yield L-ornithine methyl ester dihydrochloride. Dry the product under vacuum.

Step 2: Cyclization to this compound

  • Dissolve the L-ornithine methyl ester dihydrochloride (1 equivalent) in anhydrous methanol (10-15 volumes) and cool to 0-5 °C under an inert atmosphere.

  • Prepare a solution of sodium methoxide in methanol (2.1 equivalents) and add it dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition, allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to 0-5 °C and carefully adjust the pH to 2-3 with concentrated hydrochloric acid or a solution of HCl in an alcohol.

  • Filter the precipitated sodium chloride and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system such as isopropanol/diethyl ether.

Visualizations

Reaction_Pathway L-Ornithine HCl L-Ornithine HCl L-Ornithine Methyl Ester 2HCl L-Ornithine Methyl Ester 2HCl L-Ornithine HCl->L-Ornithine Methyl Ester 2HCl MeOH, SOCl2 (S)-3-aminopiperidin-2-one (S)-3-aminopiperidin-2-one L-Ornithine Methyl Ester 2HCl->(S)-3-aminopiperidin-2-one NaOMe, MeOH (S)-3-aminopiperidin-2-one HCl (S)-3-aminopiperidin-2-one HCl (S)-3-aminopiperidin-2-one->(S)-3-aminopiperidin-2-one HCl HCl

Caption: Synthetic pathway of (S)-3-aminopiperidin-2-one HCl.

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Analysis cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Impure Product Analyze Analyze Reaction Parameters & Purity (TLC, HPLC, NMR) Start->Analyze IncompleteReaction Incomplete Reaction? Analyze->IncompleteReaction SideReactions Side Reactions? Analyze->SideReactions WorkupIssues Workup/Purification Issues? Analyze->WorkupIssues OptimizeConditions Optimize Time/Temp/Reagents IncompleteReaction->OptimizeConditions Yes ControlAtmosphere Inert Atmosphere/Anhydrous Conditions SideReactions->ControlAtmosphere Yes OptimizePurification Optimize Extraction/Crystallization WorkupIssues->OptimizePurification Yes End Improved Result OptimizeConditions->End Re-run Experiment ControlAtmosphere->End Re-run Experiment OptimizePurification->End Re-process Material

Caption: Troubleshooting workflow for synthesis optimization.

Side_Reactions cluster_main Desired Reaction cluster_side Potential Side Reactions L-Ornithine_Ester L-Ornithine Methyl Ester Product (S)-3-aminopiperidin-2-one L-Ornithine_Ester->Product Intramolecular Cyclization Racemization Racemization (R)-enantiomer L-Ornithine_Ester->Racemization Harsh Basic Conditions Polymerization Oligomers/Polymers L-Ornithine_Ester->Polymerization Intermolecular Reaction (High Concentration) Proline_Deriv Proline Derivative (Oxidative Deamination) L-Ornithine_Ester->Proline_Deriv Presence of Oxidants

Caption: Potential side reactions in the synthesis.

Troubleshooting guide for reactions involving (S)-3-aminopiperidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S)-3-aminopiperidin-2-one hydrochloride

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments involving this versatile chemical building block.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: this compound is a white to off-white solid.[1] It is the hydrochloride salt of a chiral cyclic amine, which enhances its stability and shelf-life compared to the free base. Key properties are summarized in the table below.

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 42538-31-8[1]
Molecular Formula C₅H₁₁ClN₂O[1]
Molecular Weight 150.61 g/mol [1]
Appearance White to Off-White Solid[1][2]
Melting Point 180-203°C (with decomposition)[1][2]
Stability Hygroscopic[1][2]

Q2: How should I store and handle this compound?

A2: Due to its hygroscopic nature, the compound should be stored in a tightly-closed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.[1][2]

Q3: What are the common solvents for this compound?

A3: The solubility of this compound can be challenging. It is slightly soluble in water, methanol, and DMSO.[1][2] For reactions, it is often used as a suspension in aprotic solvents like Dichloromethane (DCM), Acetonitrile (ACN), or N,N-Dimethylformamide (DMF) in the presence of a base.

Table 2: Solubility Data

SolventSolubility
Water Slightly Soluble
Methanol (MeOH) Slightly Soluble
Dimethyl Sulfoxide (DMSO) Slightly Soluble
Chloroform (CHCl₃) Slightly Soluble

Troubleshooting Guide for Common Reactions

This guide addresses common issues encountered during reactions such as acylations, reductive aminations, and condensations.

Q4: My acylation/amidation reaction with an acid chloride or activated ester shows low or no conversion. What are the potential causes?

A4: This is a frequent issue stemming from the nature of the starting material.

  • Insufficient Basicity: The primary amine is protonated as a hydrochloride salt, rendering it non-nucleophilic. You must add a base to neutralize the HCl and liberate the free amine. For most reactions, 2.0-2.5 equivalents of a non-nucleophilic base are recommended to neutralize the starting material's HCl and the acid generated during the reaction.

  • Poor Solubility: The starting material's low solubility in common organic solvents can limit reaction rates. Consider using a more polar aprotic solvent like DMF or NMP, or gently heating the reaction mixture if your substrates are stable.

  • Moisture Contamination: As the compound is hygroscopic, absorbed water can hydrolyze your acid chloride or activated ester. Ensure you are using anhydrous solvents and handling the reagent under an inert atmosphere.

Q5: I am observing multiple byproducts in my reaction. What could be the cause?

A5: Side product formation can arise from several factors:

  • Over-acylation: If using a highly reactive acylating agent, reaction at the lactam nitrogen is possible, though less likely than at the primary amine. Using controlled stoichiometry (1.0 equivalent of the acylating agent) and moderate temperatures can minimize this.

  • Lactam Ring Opening: Under harsh basic or acidic conditions, the lactam ring can be susceptible to hydrolysis or other cleavage reactions. It is best to use non-nucleophilic bases (e.g., DIPEA, triethylamine) and avoid strong acids during work-up if possible.[3]

  • Reagent Instability: Ensure the stability of your coupling partner under the reaction conditions.

Q6: My reaction seems to work, but I experience significant product loss during the aqueous work-up. Why is this happening?

A6: The product, especially if it retains the polar piperidinone core, may have significant water solubility.[3]

  • Solution: To minimize loss, extract the aqueous layer multiple times with a more polar organic solvent like ethyl acetate or a mixture of DCM/isopropanol. If the product is still lost, consider back-extraction or saturation of the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer.[3]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation

This protocol provides a general method for the acylation of the primary amine of this compound.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).

  • Solvent & Base: Add an anhydrous aprotic solvent (e.g., DCM, ACN, or DMF) to create a suspension (approx. 0.1 M). Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.2 eq.). Stir the mixture at room temperature for 15-30 minutes.

  • Reagent Addition: Dissolve the acid chloride or anhydride (1.0-1.1 eq.) in a minimal amount of anhydrous solvent and add it dropwise to the stirring suspension at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visual Guides

// Nodes start [label="Reaction Start:\nLow Conversion or Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_base [label="Is sufficient base (≥2 eq.) present?", shape=diamond, fillcolor="#FBBC05"]; add_base [label="Action: Add additional\nnon-nucleophilic base.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_solubility [label="Is the starting material fully dissolved or a fine suspension?", shape=diamond, fillcolor="#FBBC05"]; change_solvent [label="Action: Switch to a more polar\nsolvent (e.g., DMF) or\ngently heat the reaction.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_moisture [label="Were anhydrous conditions used?", shape=diamond, fillcolor="#FBBC05"]; use_dry_reagents [label="Action: Repeat reaction using\ndried reagents/solvents under\nan inert atmosphere.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup_issue [label="Problem persists?\nConsider work-up or purification issue.", shape=diamond, fillcolor="#FBBC05"]; check_aq_layer [label="Action: Check aqueous layer for\nproduct and perform\nback-extraction.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_base; check_base -> add_base [label="No"]; add_base -> check_solubility; check_base -> check_solubility [label="Yes"]; check_solubility -> change_solvent [label="No"]; change_solvent -> check_moisture; check_solubility -> check_moisture [label="Yes"]; check_moisture -> use_dry_reagents [label="No"]; use_dry_reagents -> workup_issue; check_moisture -> workup_issue [label="Yes"]; workup_issue -> check_aq_layer [label="Yes"]; workup_issue -> success [label="No"]; check_aq_layer -> success; } caption="Troubleshooting workflow for low-yield reactions."

References

Technical Support Center: (S)-3-aminopiperidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of (S)-3-aminopiperidin-2-one hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, it is recommended to keep this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] To maintain product quality, storage under an inert atmosphere, such as argon or nitrogen, is advised.[3] For optimal stability, especially for reference standards or small quantities, storing in a freezer at or below -20°C is also recommended.[4][5][6] The compound should be protected from moisture and strong light/heat.[7]

Q2: Is this compound sensitive to moisture?

A2: Yes, this compound is hygroscopic, meaning it can absorb moisture from the atmosphere.[3][8][9][10] It is crucial to store it in a dry environment and handle it in a way that minimizes exposure to humidity.

Q3: What is the appearance and stability of this compound under recommended conditions?

A3: this compound is typically a white to off-white or light yellow solid.[7][8][9][10] When stored under the recommended conditions (cool, dry, inert atmosphere), the product is chemically stable.

Q4: In which solvents is this compound soluble?

A4: The compound is slightly soluble in DMSO, methanol, and water.[8][9][10] It is also reported to be soluble in chloroform, dichloromethane, and acetone.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., clumping, discoloration) Moisture absorption: The compound is hygroscopic and may have been exposed to a humid environment.Discard the affected reagent as its purity may be compromised. For future use, ensure the container is tightly sealed and consider storing it in a desiccator.
Degradation: Exposure to light, elevated temperatures, or incompatible materials can cause degradation.Review storage conditions to ensure they align with the recommendations (cool, dark, dry). Avoid storing near strong oxidizing agents.[1]
Inconsistent experimental results Compound degradation: Improper storage or handling may have led to the degradation of the compound, affecting its activity.Use a fresh vial of the compound stored under optimal conditions. It is advisable to aliquot the compound upon receipt to minimize freeze-thaw cycles and moisture exposure for the bulk stock.
Incomplete dissolution: The compound has limited solubility in some solvents.Ensure complete dissolution before use. Gentle warming or sonication may aid dissolution in appropriate solvents.[4][5][6]
Difficulty in handling the solid Hygroscopicity: The compound readily absorbs moisture, which can make it sticky or difficult to weigh accurately.Handle the compound in a controlled environment, such as a glove box with low humidity. If a glove box is unavailable, minimize the time the container is open to the atmosphere.

Data Presentation

Table 1: Physical and Storage Properties of this compound

PropertyValueCitations
Appearance White to Off-White/Light Yellow Solid[7][8][9][10]
Molecular Formula C5H11ClN2O[8][9][10]
Molecular Weight 150.61 g/mol [8][9][10]
Melting Point 180-203°C (decomposition)[8][9][10]
Storage Temperature Room temperature, or freezer (-20°C) for long-term[4][5][6][8][9][10]
Stability Stable under recommended conditions; Hygroscopic[8][9][10]
Solubility Slightly soluble in DMSO, Methanol, Water[8][9][10]

Experimental Protocols

Protocol 1: General Procedure for Handling and Preparing a Stock Solution

  • Environment: To minimize moisture absorption, handle the solid compound in a controlled, low-humidity environment (e.g., a glove box or a room with a dehumidifier).

  • Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature, especially if stored in a freezer. This prevents condensation from forming on the cold solid.

  • Weighing: Quickly weigh the desired amount of the compound and tightly reseal the container.

  • Dissolution: Add the desired solvent to the weighed compound. If necessary, use sonication or gentle warming to facilitate dissolution.

  • Storage of Solution: For stock solutions, it is recommended to store them at -20°C or -80°C.[11] Use within one month when stored at -20°C and within six months when stored at -80°C.[11] Protect from light.[11] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Short-Term Stability Assessment of a Solution

  • Preparation: Prepare a stock solution of known concentration in a relevant buffer or solvent.

  • Initial Analysis: Immediately after preparation (T=0), analyze the solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the initial purity and concentration.

  • Storage: Store aliquots of the solution under the intended experimental conditions (e.g., room temperature, 4°C).

  • Time-Point Analysis: Analyze the aliquots at various time points (e.g., 1, 4, 8, 24 hours).

  • Evaluation: Compare the purity and concentration at each time point to the initial T=0 analysis. A significant decrease in purity or concentration indicates instability under the tested conditions.

Visualizations

experimental_workflow Experimental Workflow for Solution Preparation and Use cluster_prep Preparation cluster_storage Storage cluster_use Usage start Equilibrate solid to room temperature weigh Weigh compound in low humidity start->weigh dissolve Dissolve in appropriate solvent weigh->dissolve aliquot Aliquot into smaller volumes dissolve->aliquot store Store at -20°C or -80°C, protected from light aliquot->store thaw Thaw a single aliquot for use store->thaw experiment Use in experiment thaw->experiment

Caption: Workflow for preparing and storing solutions.

troubleshooting_logic Troubleshooting Inconsistent Experimental Results cluster_outcomes Potential Causes & Solutions issue Inconsistent Results Observed check_storage Were storage recommendations followed? (Cool, dry, dark, inert atmosphere) issue->check_storage check_handling Was the compound handled properly? (Low humidity, minimal exposure) check_storage->check_handling Yes degradation Likely Cause: Compound Degradation Solution: Use a fresh, properly stored vial. check_storage->degradation No check_solution Was the solution preparation correct? (Complete dissolution, fresh solvent) check_handling->check_solution Yes handling_error Likely Cause: Moisture Absorption Solution: Handle in a controlled environment. check_handling->handling_error No check_solution->degradation Yes, but still inconsistent dissolution_issue Likely Cause: Incomplete Dissolution Solution: Ensure complete dissolution before use. check_solution->dissolution_issue No

Caption: Logic diagram for troubleshooting inconsistent results.

References

Technical Support Center: (S)-3-aminopiperidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling the hygroscopic compound (S)-3-aminopiperidin-2-one hydrochloride. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and experimental protocols to ensure the material's integrity and achieve reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What does it mean that this compound is hygroscopic?

A1: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere. For this compound, this means that upon exposure to air, it will readily take up water vapor. This can lead to significant changes in its physical and chemical properties.[1][2]

Q2: Why is the hygroscopic nature of this compound a concern for my experiments?

A2: Moisture absorption can lead to several critical issues:

  • Inaccurate Weighing: The measured weight will include an unknown amount of water, leading to errors in molar calculations and reagent stoichiometry.

  • Physical Changes: The compound can transform from a free-flowing powder into a clumpy, sticky solid, or even a paste, making it difficult to handle and transfer.[1]

  • Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, reducing the purity and stability of the compound.[2][3] This is particularly relevant for amine hydrochlorides and lactam structures.

  • Altered Solubility and Dissolution Rates: Changes in the physical form due to water absorption can affect how the compound dissolves, impacting reaction kinetics and analytical results.[4]

Q3: How should I properly store this compound?

A3: Proper storage is the first line of defense against moisture.

  • Airtight Containers: Always store the compound in a tightly sealed, airtight container. The original manufacturer's packaging is often suitable if it can be securely resealed.

  • Desiccator: For long-term storage or after opening the original container, place it inside a desiccator containing an active drying agent (e.g., silica gel, calcium chloride, or molecular sieves).[5]

  • Controlled Environment: If possible, store the desiccator in a cool, dry place with controlled low humidity (<40% RH).[6] For highly sensitive applications, storage within a glove box under an inert atmosphere (Nitrogen or Argon) is ideal.

Q4: What are the visible signs that the compound has absorbed moisture?

A4: Be vigilant for the following physical changes:

  • Clumping: The powder is no longer free-flowing and forms aggregates.

  • "Wet" Appearance: The solid may look damp or darken in color.

  • Caking: The material becomes a hard, solid mass.

  • Deliquescence: In extreme cases of high humidity and high hygroscopicity, the solid may absorb enough water to dissolve and form a concentrated aqueous solution.

Q5: Can I dry the compound if I suspect it has absorbed water?

A5: Yes, but it must be done carefully. A common method is drying under vacuum at a slightly elevated temperature. However, you must first confirm the compound's thermal stability to avoid degradation. It is often preferable to use a fresh, properly stored sample. If drying is necessary, refer to the protocol below. Desiccators are primarily for keeping compounds dry, not for actively drying already wet materials.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or drifting weight on the analytical balance. The compound is actively absorbing moisture from the air during weighing.Minimize exposure time. Use the "weighing by difference" technique (see Protocol 1). Work quickly and in a low-humidity environment if possible. Consider placing a container of desiccant inside the balance chamber.
The compound has clumped or become a sticky solid. Prolonged or repeated exposure to ambient humidity. Improper storage.The material has been compromised. For non-critical applications, you may attempt to dry it (see Protocol 3). For quantitative or sensitive experiments, it is highly recommended to discard the compromised material and use a fresh, unopened sample.
Poor yield or unexpected byproducts in a chemical reaction. 1. Inaccurate molar quantity due to weighing water with the compound.2. Water from the hygroscopic compound is participating in or catalyzing side reactions.1. Ensure the compound is dry and weighed accurately using proper technique.2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude all sources of moisture.
Inconsistent analytical results (e.g., HPLC, NMR, Karl Fischer). 1. The amount of water in the sample is variable, affecting concentration calculations.2. Degradation of the compound has occurred.1. Always use a fresh sample from a properly stored container for preparing analytical standards.2. If variability is observed, determine the water content of the batch using Karl Fischer titration (see Protocol 2) and correct the sample weight accordingly.

Quantitative Data Presentation

To properly classify the hygroscopic nature of this compound, its water sorption should be measured at 25°C and 80% relative humidity (RH) for 24 hours. The resulting percentage weight gain can be used to classify it according to the European Pharmacopoeia.[7][8]

Table 1: European Pharmacopoeia (Ph. Eur.) Hygroscopicity Classification [7][8]

Hygroscopicity Class Weight Gain (% w/w) after 24h at 25°C / 80% RH
Non-hygroscopic< 0.12%
Slightly hygroscopic≥ 0.2% and < 2%
Moderately hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%

Researchers can use this table to benchmark their material after performing hygroscopicity testing, such as Gravimetric Sorption Analysis (GSA).

Experimental Protocols

Protocol 1: Accurate Weighing of a Hygroscopic Compound

Objective: To accurately weigh a specific mass of this compound while minimizing moisture absorption. The "weighing by difference" method is recommended.[9]

Materials:

  • Analytical balance

  • Spatula

  • Weighing bottle with a secure cap or a small vial with a screw cap

  • Receiving flask/vessel for the experiment

  • Gloves and forceps[10]

Procedure:

  • Place the capped weighing bottle containing a sufficient amount of the compound onto the analytical balance pan.

  • Tare the balance to zero.

  • Remove the weighing bottle from the balance.

  • Working quickly, hold the weighing bottle over your reaction flask and carefully dispense a small amount of the compound into the flask. Do not place the reaction flask on the balance.

  • Securely recap the weighing bottle immediately.

  • Place the capped weighing bottle back onto the balance pan.

  • The balance will display a negative value. The absolute value of this number is the precise mass of the compound transferred to your reaction flask.

  • Repeat steps 4-7 until the desired amount has been transferred.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Objective: To quantify the exact water content (% w/w) in a sample of this compound.

Background: Karl Fischer (KF) titration is a highly specific and accurate method for water determination.[11] It is based on the stoichiometric reaction of water with an iodine-sulfur dioxide reagent. Both volumetric and coulometric KF systems can be used.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Appropriate KF reagents (e.g., Hydranal™)

  • Anhydrous methanol or a suitable solvent

  • Gas-tight syringe for sample introduction

  • The sample of this compound

Procedure (General Volumetric Method):

  • System Preparation: Prepare the KF titrator according to the manufacturer's instructions. The titration vessel must be pre-titrated to a dry, stable endpoint to remove any ambient moisture.

  • Sample Preparation: Accurately weigh the hygroscopic sample in a sealed container using the "weighing by difference" method.

  • Sample Introduction: Quickly and carefully introduce the weighed sample directly into the conditioned titration vessel. Ensure the vessel is sealed immediately to prevent atmospheric moisture from entering.

  • Titration: Start the titration. The instrument will automatically add the KF titrant until all the water from the sample has been consumed. The endpoint is typically detected potentiometrically.

  • Calculation: The instrument's software will calculate the amount of water based on the volume of titrant used and its known concentration (titer). The result is usually expressed as a percentage (%) or parts per million (ppm) of water.

  • Titer Determination: The concentration of the KF titrant should be regularly standardized using a certified water standard or a stable hydrate like sodium tartrate dihydrate.[12]

Protocol 3: Drying a Hygroscopic Compound

Objective: To remove absorbed moisture from a sample of this compound.

Caution: This procedure should only be performed if the compound's thermal stability is known. Overheating can cause decomposition.

Materials:

  • Vacuum oven

  • Schlenk flask or a suitable vacuum-rated flask

  • Vacuum pump with a cold trap

  • Desiccator

Procedure:

  • Place a thin layer of the compound in the Schlenk flask. A thin layer maximizes surface area for efficient drying.

  • Connect the flask to the vacuum pump (ensure a cold trap is in place).

  • Slowly apply vacuum to avoid disturbing the powder.

  • If the compound is thermally stable, gently heat the sample using the vacuum oven. A temperature of 30-40°C is a conservative starting point. Do not exceed the compound's melting or decomposition temperature.

  • Dry for several hours (e.g., 4-12 hours) under high vacuum.

  • Turn off the heat and allow the sample to cool to room temperature under vacuum.

  • Gently break the vacuum by backfilling the flask with an inert gas like nitrogen or argon.

  • Immediately transfer the dried compound to a desiccator for storage.

Visualizations

Handling_Workflow cluster_storage Secure Storage cluster_handling Controlled Handling cluster_reaction Experiment cluster_analysis Quality Control Storage Store in Airtight Container within Desiccator (<40% RH) Weighing Weigh Quickly (Use Weighing by Difference) Storage->Weighing Analysis Verify Water Content (Karl Fischer Titration) Storage->Analysis Periodic Check Transfer Immediate Transfer to Reaction Vessel Weighing->Transfer Reaction Perform Experiment under Inert Atmosphere (N2/Ar) Transfer->Reaction Troubleshooting_Flowchart Start Start: Inconsistent Experimental Results CheckWeighing Was 'Weighing by Difference' used? Start->CheckWeighing CheckStorage Was compound stored in a desiccator? CheckWeighing->CheckStorage Yes Solution_Weigh Action: Re-weigh using proper technique (Protocol 1) CheckWeighing->Solution_Weigh No CheckAppearance Is the compound clumped or caked? CheckStorage->CheckAppearance Yes Solution_Store Action: Store correctly and use a fresh sample. CheckStorage->Solution_Store No Solution_Discard Action: Discard compromised material. Use a fresh, dry sample. CheckAppearance->Solution_Discard Yes Solution_KF Action: Quantify water content via Karl Fischer (Protocol 2). Correct for water mass. CheckAppearance->Solution_KF No (Subtle moisture suspected) End Problem Resolved Solution_Weigh->End Solution_Store->End Solution_Discard->End Solution_KF->End

References

Challenges in the scale-up of (S)-3-aminopiperidin-2-one hydrochloride production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of (S)-3-aminopiperidin-2-one hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, particularly during scale-up.

Issue Potential Cause Recommended Action
Low Yield of (S)-3-aminopiperidin-2-one Incomplete cyclization of the L-ornithine derivative.- Optimize Reaction Temperature: Ensure the temperature is maintained within the optimal range for lactam formation. For the cyclization of L-ornithine methyl ester, this is typically around room temperature to slightly elevated temperatures. - Base Selection and Stoichiometry: The choice and amount of base (e.g., sodium ethoxide, sodium methoxide) are critical. Ensure the base is added slowly and at the correct stoichiometric ratio to promote cyclization without causing significant side reactions. - Moisture Control: The presence of water can hydrolyze the ester intermediate and impede cyclization. Use anhydrous solvents and maintain a dry reaction atmosphere.
Side reactions, such as polymerization or degradation of the starting material or product.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid prolonged reaction times that can lead to by-product formation.
Low Purity of Crude Product Presence of unreacted starting materials or intermediates.- Optimize Reaction Conditions: Re-evaluate reaction time, temperature, and stoichiometry to drive the reaction to completion. - Work-up Procedure: Ensure the work-up procedure effectively removes unreacted reagents. This may involve pH adjustment and extractions.
Formation of by-products during cyclization.- Control Temperature of Base Addition: Adding the base at a controlled, lower temperature (e.g., 0°C) can minimize side reactions. - Alternative Cyclization Promoters: Investigate milder cyclization promoters if strong bases are causing degradation.
Difficulty in Product Isolation and Purification The product is hygroscopic and highly soluble in polar solvents, making precipitation and extraction challenging.- Solvent Selection for Crystallization: Use a combination of a polar solvent in which the product is soluble (e.g., methanol, isopropanol) and a non-polar anti-solvent to induce crystallization. - Column Chromatography Optimization: For purification, silica gel chromatography is often used. A common eluent system is a mixture of methanol and dichloromethane (e.g., 30% methanol in dichloromethane).[1] The gradient and solvent ratio may need to be optimized for efficient separation.
Co-precipitation of inorganic salts.- Thorough Salt Removal: After neutralization, ensure complete removal of inorganic salts by filtration. Washing the crude product with a solvent in which the salts are insoluble but the product has some solubility can be effective. Dissolving the crude product in a solvent like isopropanol and filtering off the insoluble salts is a common practice.[1]
Inconsistent Crystal Form Polymorphism of the final product.- Controlled Crystallization: Implement controlled cooling rates, seeding with desired polymorph crystals, and consistent solvent systems to ensure the formation of a stable and consistent crystal form.
Racemization Loss of stereochemical integrity during the reaction or work-up.- Mild Reaction Conditions: Avoid harsh basic or acidic conditions and high temperatures that could lead to racemization at the chiral center.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and direct precursor is L-ornithine hydrochloride.[1] The synthesis involves the cyclization of an L-ornithine derivative, typically the methyl ester, to form the δ-lactam ring.

Q2: What are the critical process parameters to monitor during the cyclization step?

A2: The critical parameters for the cyclization of the L-ornithine ester are:

  • Temperature: To control the reaction rate and minimize side reactions.

  • Base Addition Rate: Slow and controlled addition of the base is crucial to prevent localized high concentrations that can lead to by-products.

  • Moisture Content: The reaction should be carried out under anhydrous conditions to prevent hydrolysis.

  • Reaction Time: Monitoring the reaction to completion is essential to maximize yield and minimize the presence of unreacted starting materials.

Q3: Are there alternative methods for the synthesis of (S)-3-aminopiperidin-2-one?

A3: Yes, alternative synthetic routes have been explored, often starting from different chiral precursors. For instance, methods starting from N-Boc-3-piperidone and using a chiral auxiliary have been developed for the synthesis of both (R)- and (S)-3-aminopiperidine derivatives. These routes may offer advantages in terms of stereocontrol but can be longer and more complex.

Q4: How can the purity of this compound be improved at a large scale?

A4: For large-scale purification, silica gel chromatography can be inefficient and costly. Alternative methods to consider include:

  • Recrystallization: This is a highly effective method for purifying crystalline solids. A systematic study of solvent systems is necessary to find conditions that provide good recovery and high purity.

  • Slurry Washes: Washing the crude solid with a solvent in which the impurities are soluble but the product is not can be an effective purification step.

Q5: What are the main safety concerns during the scale-up of this process?

A5: Key safety considerations include:

  • Handling of Strong Bases: Reagents like sodium ethoxide or sodium methoxide are corrosive and react violently with water. Appropriate personal protective equipment (PPE) and handling procedures are essential.

  • Exothermic Reactions: The neutralization and cyclization steps can be exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions, especially at a larger scale.

  • Solvent Handling: The use of flammable organic solvents requires adequate ventilation and adherence to safety protocols for handling and storage.

Data Presentation

Table 1: Representative Process Parameters for 3-Aminopiperidin-2-one Hydrochloride Synthesis at Different Scales
ParameterLab Scale (1 g)[1]Pilot Scale (Hypothetical)Production Scale (Hypothetical)
Starting Material L-Ornithine HydrochlorideL-Ornithine HydrochlorideL-Ornithine Hydrochloride
Esterification Reagent Trimethylchlorosilane in MethanolThionyl Chloride in MethanolThionyl Chloride in Methanol
Cyclization Base 21% (w/w) Sodium Ethoxide in EthanolSodium Methoxide in MethanolSodium Methoxide in Methanol
Reaction Temperature (Cyclization) 0°C to Room Temperature-5°C to 10°C-5°C to 5°C
Purification Method Silica Gel ChromatographyRecrystallizationRecrystallization / Slurry Wash
Typical Yield Not explicitly stated85-95%90-97%
Typical Purity >95%>98%>99%

Note: Data for pilot and production scales are representative examples based on analogous chemical processes and may vary depending on the specific process optimization.

Experimental Protocols

Lab-Scale Synthesis of this compound from L-Ornithine Hydrochloride[1]
  • Esterification: To a suspension of L-ornithine hydrochloride (1.0 g, 6.0 mmol) in anhydrous methanol (20 mL), slowly add trimethylchlorosilane (2.8 mL, 23 mmol, 4 eq.) at room temperature. Stir the reaction mixture for 12 hours.

  • Cyclization: Cool the reaction mixture to 0°C. Add a 21% (w/w) solution of sodium ethoxide in ethanol (17 mL, 42 mmol) dropwise over 5 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30 minutes.

  • Neutralization and Work-up: Adjust the pH of the reaction solution to 7 with 6N aqueous HCl. Filter the neutralized solution to remove precipitated salts. Concentrate the filtrate under reduced pressure.

  • Salt Removal: Dissolve the crude product in isopropanol and filter to remove any remaining insoluble salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel flash column chromatography using an eluent of 30% methanol in dichloromethane to afford this compound as a hygroscopic light yellow solid.

Visualizations

Synthesis_Workflow Start L-Ornithine Hydrochloride Esterification Esterification (e.g., TMSCl, MeOH) Start->Esterification Intermediate L-Ornithine Methyl Ester Hydrochloride Esterification->Intermediate Cyclization Cyclization (e.g., NaOEt, EtOH) Intermediate->Cyclization Crude_Product Crude (S)-3-aminopiperidin-2-one HCl Cyclization->Crude_Product Neutralization Neutralization & Salt Removal (HCl, Filtration) Crude_Product->Neutralization Purification Purification (Chromatography/Crystallization) Neutralization->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Problem Low Yield or Purity Incomplete_Reaction Incomplete Reaction Problem->Incomplete_Reaction Side_Reactions Side Reactions Problem->Side_Reactions Purification_Issues Purification Issues Problem->Purification_Issues Check_Time_Temp Check Reaction Time & Temperature Incomplete_Reaction->Check_Time_Temp Check_Reagents Verify Reagent Quality & Stoichiometry Incomplete_Reaction->Check_Reagents Optimize_Base Optimize Base Addition & Temperature Side_Reactions->Optimize_Base Optimize_Purification Optimize Purification Method (Solvents, Technique) Purification_Issues->Optimize_Purification

Caption: Logic diagram for troubleshooting common issues in the synthesis.

References

Preventing racemization during the synthesis of (S)-3-aminopiperidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing racemization during the synthesis of (S)-3-aminopiperidin-2-one hydrochloride. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the synthesis of a product with high enantiomeric purity.

Troubleshooting Guide: Preventing Racemization

This guide addresses specific issues that can lead to a loss of enantiomeric excess (% ee) during the synthesis of this compound.

Issue ID Problem Potential Cause Recommended Action
RAC-001 Low enantiomeric excess in the final product after cyclization.High Reaction Temperature: The base-mediated cyclization is exothermic and higher temperatures can promote epimerization at the chiral center.Maintain a strict internal reaction temperature between -10°C and 0°C during the addition of the base and for the duration of the cyclization reaction. Use a reliable cooling bath and monitor the internal temperature closely.
RAC-002 Inconsistent enantiomeric excess between batches.Choice and Quality of Base: The strength and steric hindrance of the base can influence the rate of racemization. The presence of impurities in the base can also lead to side reactions.Use a freshly prepared solution of sodium methoxide in methanol. Avoid using stronger or more sterically hindered bases like potassium tert-butoxide, which may increase the risk of racemization. Ensure the base is fully dissolved and homogenous before addition.
RAC-003 Significant drop in enantiomeric excess after work-up and purification.Acidic or Basic Conditions During Work-up: Prolonged exposure to acidic or basic conditions, especially at elevated temperatures, during work-up and purification can cause racemization.Neutralize the reaction mixture promptly after cyclization. Use a buffered aqueous solution if necessary. Avoid excessive heat during solvent evaporation.
RAC-004 Broad or tailing peaks during chiral HPLC analysis, making ee% determination inaccurate.Inappropriate Chiral Stationary Phase or Mobile Phase: The enantiomers of 3-aminopiperidin-2-one may not be well-resolved on the selected chiral column.Use a cellulose-based chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase consisting of a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
RAC-005 Racemization detected in the starting material, (S)-methyl 2,5-diaminopentanoate dihydrochloride.Harsh Conditions During Esterification: The esterification of (S)-2,5-diaminopentanoic acid can cause racemization if not performed under controlled conditions.During the esterification of (S)-2,5-diaminopentanoic acid hydrochloride, add acetyl chloride to methanol at a low temperature (0°C to 10°C) before adding the amino acid.[1] Avoid prolonged heating at high temperatures.

Frequently Asked Questions (FAQs)

Q1: At which step is racemization most likely to occur during the synthesis of this compound?

A1: Racemization is most likely to occur during the base-mediated intramolecular cyclization of (S)-methyl 2,5-diaminopentanoate dihydrochloride to form the piperidinone ring. This step involves the use of a strong base, which can deprotonate the α-carbon of the chiral center, leading to a planar enolate intermediate that can be protonated from either face, resulting in racemization.

Q2: What is the effect of the base on the extent of racemization?

A2: The choice of base is critical. Strong, non-hindered bases like sodium methoxide are effective for cyclization. However, stronger bases or those with greater steric bulk, such as potassium tert-butoxide, may increase the propensity for racemization by favoring deprotonation over the desired intramolecular cyclization. It is crucial to use the appropriate equivalents of the base to ensure complete reaction without promoting side reactions.

Q3: How critical is temperature control during the cyclization step?

A3: Temperature control is extremely critical. The abstraction of the proton at the chiral center is temperature-dependent. Maintaining a low temperature (between -10°C and 0°C) throughout the base addition and cyclization minimizes the rate of proton abstraction and subsequent racemization.[1]

Q4: Can I use a different solvent for the cyclization reaction?

A4: Methanol is the recommended solvent when using sodium methoxide, as it is the conjugate acid of the base and will not interfere with the reaction. Using other solvents may alter the solubility of the reactants and the reactivity of the base, potentially leading to increased side reactions and racemization.

Q5: How can I accurately determine the enantiomeric excess of my product?

A5: The most reliable method for determining the enantiomeric excess of (S)-3-aminopiperidin-2-one is through chiral High-Performance Liquid Chromatography (HPLC). A suitable method would involve a chiral stationary phase, such as a polysaccharide-based column, and a mobile phase optimized to achieve baseline separation of the two enantiomers.

Data Presentation

The following table summarizes illustrative data on the impact of different bases and temperatures on the enantiomeric excess (% ee) of 3-aminopiperidin-2-one during the cyclization step. This data is based on general principles of organic chemistry, as a direct comparative study for this specific molecule was not found in the literature.

Entry Base Solvent Temperature (°C) Reaction Time (h) Yield (%) Enantiomeric Excess (% ee)
1Sodium MethoxideMethanol-5285>99
2Sodium MethoxideMethanol2528895
3Potassium tert-Butoxidetert-Butanol-528297
4Potassium tert-Butoxidetert-Butanol2528590
5Sodium EthoxideEthanol-5284>99
6DBUDichloromethane-547596

Experimental Protocols

Protocol 1: Synthesis of this compound with Prevention of Racemization[1]

This protocol is adapted from established large-scale syntheses and is optimized to maintain high enantiomeric purity.

Step 1: Esterification of (S)-2,5-diaminopentanoic acid hydrochloride

  • To a stirred solution of methanol, add acetyl chloride (2.0 equivalents) dropwise at a temperature between 0°C and 10°C.

  • Add (S)-2,5-diaminopentanoic acid hydrochloride (1.0 equivalent) to the solution.

  • Heat the reaction mixture to 50-60°C and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture and concentrate under reduced pressure to obtain crude (S)-methyl 2,5-diaminopentanoate dihydrochloride.

Step 2: Cyclization to (S)-3-aminopiperidin-2-one

  • Dissolve the crude (S)-methyl 2,5-diaminopentanoate dihydrochloride in methanol.

  • Cool the solution to between -10°C and 0°C.

  • Slowly add a solution of sodium methoxide (2.5 equivalents) in methanol to the reaction mixture, ensuring the internal temperature does not exceed 0°C.

  • Stir the reaction mixture at -10°C to 0°C for 2-3 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-3-aminopiperidin-2-one.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude (S)-3-aminopiperidin-2-one in methanol.

  • Cool the solution to 0-10°C.

  • Add a solution of hydrochloric acid in methanol (1.1 equivalents) dropwise.

  • Stir the mixture for 1 hour at 0-10°C to allow for precipitation.

  • Filter the solid, wash with cold methanol, and dry under vacuum to afford this compound.

Protocol 2: Chiral HPLC Analysis of (S)-3-aminopiperidin-2-one
  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Heptane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

Visualizations

Racemization_Mechanism cluster_S (S)-Enantiomer cluster_R (R)-Enantiomer S_intermediate H | Cα-C=O Enolate Planar Enolate Intermediate (Loss of Chirality) S_intermediate->Enolate + Base - H+ R_intermediate O=C-Cα  |  H R_intermediate->Enolate + Base - H+ Enolate->S_intermediate + H+ Enolate->R_intermediate + H+

Caption: Mechanism of base-catalyzed racemization at the α-carbon.

Synthesis_Workflow Start (S)-2,5-diaminopentanoic acid hydrochloride Esterification Esterification (MeOH, AcCl, 50-60°C) Start->Esterification Intermediate (S)-methyl 2,5-diaminopentanoate dihydrochloride Esterification->Intermediate Cyclization Cyclization (NaOMe, MeOH, -10 to 0°C) Intermediate->Cyclization Lactam (S)-3-aminopiperidin-2-one Cyclization->Lactam Salt_Formation Salt Formation (HCl in MeOH, 0-10°C) Lactam->Salt_Formation Product (S)-3-aminopiperidin-2-one hydrochloride Salt_Formation->Product

Caption: Experimental workflow for the synthesis of (S)-3-aminopiperidin-2-one HCl.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of (S)-3-aminopiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of (S)-3-aminopiperidin-2-one hydrochloride, a key chiral intermediate in pharmaceutical synthesis. The following sections detail various analytical techniques, presenting their performance metrics, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC) for Chiral Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the enantiomeric purity and quantifying this compound. Due to the compound's lack of a strong chromophore, derivatization is often employed to enhance UV detection.[1][2]

Comparison of Chiral HPLC Methods

The following table summarizes the performance of different chiral HPLC methods applicable to the analysis of 3-aminopiperidine enantiomers. These methods are directly relevant for the analysis of the hydrochloride salt.

ParameterMethod 1: Pre-column Derivatization with PTSCMethod 2: Alternative Chiral Separation
Description Estimation of (S)-enantiomer in (R)-piperidin-3-amine dihydrochloride using pre-column derivatization with para-toluene sulfonyl chloride (PTSC).[1][2]A general chiral HPLC method for baseline separation of enantiomers.
Column Chiralpak AD-H[1][2]Chiralcel OD-H or similar polysaccharide-based column
Mobile Phase 0.1% Diethylamine in Ethanol[1][2]Isopropanol/Hexane with a suitable amine modifier
Flow Rate 0.5 mL/min[1][2]1.0 mL/min
Detection UV at 228 nm[1][2]UV at 220 nm
Resolution (Rs) > 4.0 between enantiomers[1][2]> 2.0
Linearity (r²) > 0.9995[1]> 0.998
Limit of Detection (LOD) 0.15 µg/mL[1]Typically in the range of 0.1-0.5 µg/mL
Limit of Quantification (LOQ) 0.44 µg/mL[1]Typically in the range of 0.5-1.5 µg/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 99.9% - 104.4%[1]98% - 102%
Experimental Protocol: Chiral HPLC with Pre-column Derivatization

This protocol is adapted from a validated method for the enantiomeric purity of a closely related compound and is suitable for this compound.[1][2]

1. Derivatization Procedure:

  • Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile).

  • Add a base (e.g., triethylamine) to neutralize the hydrochloride and facilitate the reaction.

  • Add a solution of para-toluene sulfonyl chloride (PTSC) in acetonitrile.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes).

  • Quench the reaction with a suitable reagent if necessary.

  • Dilute the resulting solution to a known volume with the mobile phase.

2. HPLC Conditions:

  • Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase: 0.1% Diethylamine in Ethanol.[1][2]

  • Flow Rate: 0.5 mL/min.[1][2]

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detector: UV at 228 nm.[1][2]

3. Data Analysis:

  • Integrate the peak areas for the (S) and (R) enantiomers.

  • Calculate the enantiomeric excess (%ee) using the formula: %ee = [((Area_S - Area_R) / (Area_S + Area_R))] x 100.

Experimental Workflow: Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing a Weigh Sample b Dissolve in Solvent a->b c Add Base b->c d Add Derivatizing Agent (PTSC) c->d e React d->e f Dilute to Final Concentration e->f g Inject Sample f->g h Chiral Separation on Column g->h i UV Detection h->i j Integrate Peak Areas i->j k Calculate Enantiomeric Purity j->k

Caption: Workflow for chiral HPLC analysis with pre-column derivatization.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are essential for confirming the chemical structure and identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry.

Experimental Protocol: 1H and 13C NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Add an internal standard (e.g., TMS) if required.

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • 1H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters: spectral width of -2 to 12 ppm, sufficient number of scans for good signal-to-noise ratio.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • This provides a single peak for each unique carbon atom.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish 1H-1H couplings.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded 1H and 13C atoms.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range 1H-13C correlations, confirming the carbon skeleton.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the 1H NMR signals to determine proton ratios.

    • Assign chemical shifts and coupling constants to the respective nuclei in the molecule.

Logical Relationship for NMR Structural Elucidation

NMR_Logic 1H_NMR 1H NMR Proton Environment Proton Environment 1H_NMR->Proton Environment 13C_NMR 13C NMR Carbon Skeleton Carbon Skeleton 13C_NMR->Carbon Skeleton COSY COSY H-H Connectivity H-H Connectivity COSY->H-H Connectivity HSQC HSQC Direct C-H Bonds Direct C-H Bonds HSQC->Direct C-H Bonds HMBC HMBC Long-Range C-H Connectivity Long-Range C-H Connectivity HMBC->Long-Range C-H Connectivity Structure Molecular Structure Proton Environment->Structure Carbon Skeleton->Structure H-H Connectivity->Structure Direct C-H Bonds->Structure Long-Range C-H Connectivity->Structure

Caption: Interplay of NMR experiments for structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Protocol: LC-MS/MS

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with the mobile phase (e.g., methanol/water).

  • Liquid Chromatography (LC):

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Full Scan (MS1): Acquire a full scan spectrum to determine the mass of the protonated molecule [M+H]⁺.

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.

  • Data Analysis:

    • Determine the accurate mass of the parent ion.

    • Analyze the fragmentation pattern to identify characteristic fragment ions, which can help in structural confirmation. The fragmentation of the piperidinone ring is expected.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in the molecule.

Experimental Protocol: FT-IR

  • Sample Preparation: Prepare a solid sample by mixing a small amount of this compound with dry potassium bromide (KBr) and pressing it into a thin pellet. Alternatively, analyze the neat solid using an attenuated total reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present, such as N-H stretching (amine and amide), C=O stretching (amide), and C-N stretching. For the hydrochloride salt, broad absorptions in the 2800-2400 cm⁻¹ region due to the amine salt are expected.[3]

Elemental Analysis

Elemental analysis is a fundamental technique to determine the elemental composition of a pure compound, providing confirmation of its empirical formula.

Experimental Protocol: Elemental Analysis

  • Sample Preparation: Accurately weigh a small amount of the dried and pure this compound.

  • Instrumentation: Use a CHN analyzer. For chlorine analysis, a separate method such as titration or ion chromatography may be used after combustion.

  • Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Data Analysis: The weight percentages of carbon, hydrogen, and nitrogen are calculated. The percentage of chlorine is determined separately. The experimental percentages are then compared with the theoretical values calculated from the molecular formula (C₅H₁₁ClN₂O).

Comparison of Alternative Analytical Methods

Analytical MethodInformation ProvidedAdvantagesDisadvantages
NMR Spectroscopy Detailed molecular structure, stereochemistry, and purity.Provides unambiguous structural information.Requires a relatively large amount of sample; expensive instrumentation.
Mass Spectrometry Molecular weight and fragmentation pattern for structural confirmation.High sensitivity; can be coupled with chromatography (LC-MS).May not distinguish between isomers without chromatographic separation.
FT-IR Spectroscopy Presence of functional groups.Rapid, non-destructive, and requires minimal sample preparation.Provides limited structural information; not suitable for quantitative analysis.
Elemental Analysis Elemental composition and confirmation of empirical formula.Provides fundamental information on the purity and composition of the compound.Requires a pure sample; destructive technique.
X-ray Crystallography Absolute configuration and solid-state conformation.Provides definitive 3D structural information.Requires a single crystal of suitable quality, which can be challenging to obtain.

This guide provides a foundational understanding of the key analytical methods for the characterization of this compound. The choice of method will depend on the specific analytical goal, whether it is routine quality control, in-depth structural elucidation, or quantitative impurity profiling. For comprehensive characterization, a combination of these techniques is recommended.

References

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of (S)-3-aminopiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of pharmaceutical compounds is a critical quality attribute that can significantly impact therapeutic efficacy and safety. (S)-3-aminopiperidin-2-one hydrochloride is a chiral building block used in the synthesis of various pharmaceutical agents. Ensuring its enantiomeric purity is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography (GC), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC)—for the purity analysis of this compound.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for determining the enantiomeric purity of this compound depends on several factors, including the required sensitivity, sample throughput, and available instrumentation. High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for chiral separations.[1][2] However, alternative methods such as Gas Chromatography (GC), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC) offer distinct advantages in specific contexts.[3][4]

A summary of the key performance characteristics of these techniques is presented below.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)Supercritical Fluid Chromatography (SFC)
Principle Differential partitioning between a liquid mobile phase and a solid chiral stationary phase (CSP).[5]Partitioning between a gaseous mobile phase and a liquid or solid chiral stationary phase.[6]Differential migration of ions in an electric field, with a chiral selector in the background electrolyte.[4][7]Partitioning between a supercritical fluid mobile phase and a solid chiral stationary phase.
Derivatization Often required for compounds lacking a UV chromophore, such as (S)-3-aminopiperidin-2-one, to enable UV detection.[8]Generally required for polar and non-volatile compounds to improve thermal stability and peak shape.[6]Can often be performed without derivatization, offering a significant advantage.[7]May be required for detection, similar to HPLC.
Resolution High resolution is achievable with a wide variety of commercially available chiral stationary phases.[5]Very high resolution can be achieved with capillary columns.Excellent resolution and peak efficiency.[9]High resolution, often with faster analysis times than HPLC.
Sensitivity Dependant on the detector and the chromophore of the analyte or its derivative. Typical LOD/LOQ in the µg/mL range.[10]High sensitivity, especially with detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS).Good sensitivity, with LOD and LOQ values often in the µg/mL range.[7]High sensitivity, comparable to HPLC.
Analysis Time Typically 15-60 minutes per sample.Faster than HPLC for volatile compounds, typically 5-30 minutes.Very fast analysis times, often less than 15 minutes.[7]Significantly faster than HPLC.
Solvent Consumption High, uses significant volumes of organic solvents.Low, primarily uses carrier gas.Very low, uses minimal amounts of buffer and organic modifiers.[9]Significantly lower organic solvent consumption compared to HPLC, uses compressed CO2.
Precision (%RSD) Typically <2% for validated methods.Typically <5% for validated methods.Typically <3% for validated methods.[11]Comparable to HPLC, typically <2%.
Accuracy (% Recovery) Typically 98-102% for validated methods.Typically 95-105% for validated methods.Typically 97-103% for validated methods.[11]Comparable to HPLC, typically 98-102%.

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong UV-absorbing chromophore in (S)-3-aminopiperidin-2-one, a pre-column derivatization step is necessary for sensitive UV detection. Derivatization with benzoyl chloride is a common and effective strategy.[8]

1. Derivatization Protocol (Benzoylation):

  • Dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of water and a compatible organic solvent like acetonitrile).

  • Add a base (e.g., sodium bicarbonate or triethylamine) to neutralize the hydrochloride and facilitate the reaction.

  • Add an excess of benzoyl chloride and allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated).

  • Quench the reaction and extract the derivatized product into an organic solvent.

  • Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC Conditions:

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H or Chiralcel® OD-H, is recommended due to their broad applicability for chiral separations.[8]

  • Mobile Phase: A normal-phase mobile phase consisting of a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is typically used. A small amount of an amine additive, such as diethylamine (0.1%), may be added to improve peak shape.[8] A typical starting mobile phase composition would be n-Hexane:Isopropanol (80:20 v/v) + 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 230 nm (the benzoyl derivative will have a strong absorbance at this wavelength).

  • Injection Volume: 10 µL.

Gas Chromatography (GC)

For GC analysis, derivatization is essential to increase the volatility and thermal stability of the analyte.

1. Derivatization Protocol (Trifluoroacetylation):

  • Dissolve the sample in a suitable aprotic solvent.

  • Add a derivatizing agent such as trifluoroacetic anhydride (TFAA) and a catalyst if necessary.

  • Heat the mixture to complete the reaction.

  • The resulting solution can often be directly injected into the GC system.

2. GC Conditions:

  • Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Rt-βDEXcst).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 100 °C and ramping up to 250 °C.

Capillary Electrophoresis (CE)

CE offers the significant advantage of potentially analyzing the compound without derivatization.

1. CE Conditions:

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): A low pH buffer, such as a phosphate buffer at pH 2.5, containing a chiral selector.[5]

  • Chiral Selector: A cyclodextrin derivative, such as sulfated-β-cyclodextrin, is commonly used.[7]

  • Voltage: 20-30 kV.

  • Temperature: 25 °C.

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm) if no derivatization is performed, or at a higher wavelength if a derivatizing agent with a chromophore is used.

Supercritical Fluid Chromatography (SFC)

SFC is a "greener" and often faster alternative to HPLC for chiral separations.

1. SFC Conditions:

  • Column: Polysaccharide-based chiral stationary phases are commonly used.

  • Mobile Phase: Supercritical carbon dioxide as the primary mobile phase with a co-solvent (modifier) such as methanol or ethanol. An amine additive like diethylamine may be used to improve peak shape.

  • Back Pressure: Maintained to keep the mobile phase in a supercritical state (e.g., 100-150 bar).

  • Flow Rate: Typically higher than in HPLC, for example, 2-5 mL/min.

  • Detection: UV or Mass Spectrometry (MS).

Visualizations

The following diagrams illustrate the experimental workflow for the HPLC analysis and the logical relationship for selecting an appropriate analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample (S)-3-aminopiperidin-2-one hydrochloride Sample Derivatization Derivatization (e.g., Benzoylation) Sample->Derivatization Extraction Extraction & Reconstitution Derivatization->Extraction HPLC Chiral HPLC System Extraction->HPLC Separation Enantiomeric Separation on Chiral Column HPLC->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% enantiomeric excess) Integration->Calculation Report Report Calculation->Report Final Report

Caption: Experimental workflow for the chiral HPLC analysis of this compound.

Method_Selection Start Start: Select Analytical Method for Chiral Purity Derivatization Is derivatization acceptable? Start->Derivatization Speed Is high throughput/speed critical? Derivatization->Speed Yes CE CE Derivatization->CE No Solvent Is minimizing solvent consumption a priority? Speed->Solvent Yes HPLC HPLC Speed->HPLC No GC GC Solvent->GC No SFC SFC Solvent->SFC Yes

Caption: Decision tree for selecting an analytical method for chiral purity analysis.

Conclusion

Chiral HPLC is a robust and widely accessible technique for the purity analysis of this compound, particularly after derivatization to enable sensitive UV detection. It offers high resolution and is well-suited for routine quality control. For applications where derivatization is undesirable, Capillary Electrophoresis presents a strong alternative with the benefits of high efficiency and low solvent consumption. Gas Chromatography can be a viable option if high sensitivity is required and the derivatized analyte is thermally stable. Supercritical Fluid Chromatography stands out as a "green" and high-throughput alternative to HPLC, although method development may be more specialized. The ultimate choice of method will depend on the specific analytical requirements, available instrumentation, and desired sample throughput.

References

Chiral HPLC Methods for Determining the Enantiomeric Excess of (S)-3-Aminopiperidin-2-one Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical aspect of quality control and regulatory compliance. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods applicable to the analysis of (S)-3-aminopiperidin-2-one hydrochloride, a chiral cyclic amine derivative.

Due to the weak ultraviolet (UV) absorption of 3-aminopiperidin-2-one, direct analysis by HPLC with UV detection is challenging. The primary strategy to overcome this limitation is pre-column derivatization, which introduces a chromophore into the molecule, enhancing detection sensitivity and enabling chiral separation on a suitable stationary phase. This guide compares established methods for the analogous compound, 3-aminopiperidine, which serve as a strong foundation for developing a validated method for this compound.

Comparison of Chiral HPLC Methods

The following table summarizes key performance parameters of different chiral HPLC methods based on pre-column derivatization of the amino group. These methods, primarily developed for 3-aminopiperidine, are presented as robust starting points for the analysis of 3-aminopiperidin-2-one.

Method ParameterMethod 1: PTSC DerivatizationMethod 2: Benzoyl Chloride DerivatizationMethod 3: Alternative Derivatization
Derivatizing Agent p-Toluene Sulfonyl Chloride (PTSC)Benzoyl Chloride(R)-α-methyl-2-naphthaleneacetyl chloride
Chiral Stationary Phase Chiralpak AD-H (amylose derivative)ChromTech CHIRAL-AGP (glycoprotein)Reversed-phase C18 (for diastereomer separation)
Mobile Phase 0.1% Diethylamine in Ethanol0.015 M Phosphate buffer/Acetonitrile (92:8)Acetonitrile/Water
Detection Wavelength 228 nm254 nmNot specified
Resolution (Rs) > 4.0[1]Baseline separation reportedNot specified
Key Advantages High resolution, simple mobile phaseGood reproducibility, stable derivativeUtilizes standard C18 columns
Considerations Derivatization step requiredDouble derivatization possibleChiral derivatizing agent required

Experimental Protocols

A detailed experimental protocol for a representative method is provided below.

Method 1: Chiral HPLC with Pre-column PTSC Derivatization

This method is adapted from a validated procedure for the enantiomeric purity of piperidin-3-amine.[1]

1. Derivatization Procedure:

  • Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Add a base (e.g., triethylamine or sodium bicarbonate) to neutralize the hydrochloride and facilitate the reaction.

  • Add a solution of p-toluene sulfonyl chloride (PTSC) in acetonitrile.

  • Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration.

  • Quench the reaction and dilute the sample to the final concentration with the mobile phase.

2. HPLC Conditions:

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: 0.1% (v/v) Diethylamine in Ethanol

  • Flow Rate: 0.5 mL/min

  • Column Temperature: Ambient (e.g., 25 °C)

  • Detection: UV at 228 nm

  • Injection Volume: 10 µL

3. Enantiomeric Excess Calculation:

The enantiomeric excess (% ee) is calculated from the peak areas of the S- and R-enantiomers in the chromatogram using the following formula:

% ee = [(AreaS - AreaR) / (AreaS + AreaR)] x 100

Where AreaS is the peak area of the (S)-enantiomer and AreaR is the peak area of the (R)-enantiomer.

Alternative Analytical Approaches

While chiral HPLC with derivatization is a robust and widely used technique, other methods can be considered for determining the enantiomeric excess of chiral amines and their derivatives.

  • Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable derivatives. Derivatization is often necessary to improve volatility and separation.

  • Supercritical Fluid Chromatography (SFC): Offers faster separations and reduced solvent consumption compared to HPLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilizes chiral solvating agents or chiral derivatizing agents to induce chemical shift differences between enantiomers.

  • Capillary Electrophoresis (CE): Employs chiral selectors in the background electrolyte to achieve enantiomeric separation.

The choice of method depends on factors such as the physicochemical properties of the analyte, required sensitivity, sample matrix, and available instrumentation.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for determining the enantiomeric excess of this compound using a pre-column derivatization HPLC method.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis Chiral HPLC Analysis cluster_data_analysis Data Analysis Sample Weigh (S)-3-aminopiperidin-2-one HCl Dissolve Dissolve in Solvent Sample->Dissolve Neutralize Add Base Dissolve->Neutralize Derivatize Add Derivatizing Agent (e.g., PTSC) Neutralize->Derivatize React Reaction Derivatize->React Dilute Dilute to Final Concentration React->Dilute Inject Inject Sample Dilute->Inject Separate Chiral Separation on Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: Workflow for Chiral HPLC Analysis with Pre-column Derivatization.

References

A Comparative Guide to the Structural Validation of (S)-3-aminopiperidin-2-one Hydrochloride by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of chiral molecules is a cornerstone of modern drug discovery and development. For active pharmaceutical ingredients (APIs) like (S)-3-aminopiperidin-2-one hydrochloride, a key building block in medicinal chemistry, unambiguous confirmation of its structure and stereochemistry is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and powerful tool for this purpose. This guide provides a comprehensive comparison of NMR spectroscopy with other analytical techniques for the structural validation of this compound, supported by detailed experimental protocols and data interpretation workflows.

Structural Validation by NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed for complete structural assignment.

Predicted NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H33.5 - 3.8ddJ = 5.0, 12.0
H4eq2.1 - 2.3m
H4ax1.8 - 2.0m
H5eq2.0 - 2.2m
H5ax1.7 - 1.9m
H6eq3.3 - 3.5m
H6ax3.1 - 3.3m
NH7.5 - 8.5br s
NH₃⁺8.0 - 9.0br s

Note: Chemical shifts are referenced to a suitable internal standard (e.g., TMS at 0 ppm). The hydrochloride salt form and the choice of deuterated solvent will influence the exact chemical shifts, particularly for the amine and amide protons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C2170 - 175
C350 - 55
C425 - 30
C520 - 25
C640 - 45

Note: The chemical shifts are influenced by the solvent and the protonation state of the molecule.

Experimental Protocols

A generalized protocol for acquiring NMR spectra for a small molecule like this compound is provided below. Instrument-specific parameters may require optimization.[1]

Sample Preparation

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can affect the chemical shifts and the exchange rate of labile protons (NH and NH₃⁺).

  • Filter the solution into a clean 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the chosen solvent.

1D NMR Spectroscopy

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-64 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 1-5 seconds, depending on the T₁ relaxation times of the protons.

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30').

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different spin systems.

Workflow for NMR-based Structural Validation

The following diagram illustrates a typical workflow for the structural validation of an organic molecule using various NMR techniques.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_interpretation Data Interpretation & Structure Confirmation H1_NMR ¹H NMR Proton_Env Proton Environments (Chemical Shift, Integration) H1_NMR->Proton_Env Proton_Connectivity Proton-Proton Connectivity (J-Coupling) H1_NMR->Proton_Connectivity C13_NMR ¹³C NMR Carbon_Env Carbon Environments (Chemical Shift) C13_NMR->Carbon_Env COSY COSY COSY->Proton_Connectivity HSQC HSQC Proton_Carbon_Direct Direct ¹H-¹³C Correlation HSQC->Proton_Carbon_Direct HMBC HMBC Proton_Carbon_LongRange Long-Range ¹H-¹³C Correlation HMBC->Proton_Carbon_LongRange Final_Structure Final Structure Confirmation Proton_Env->Final_Structure Proton_Connectivity->Final_Structure Carbon_Env->Final_Structure Proton_Carbon_Direct->Final_Structure Proton_Carbon_LongRange->Final_Structure

Caption: Workflow for structural validation using NMR spectroscopy.

Logical Relationships in Spectral Interpretation

The following diagram shows how data from different NMR experiments are logically combined to confirm the structure of (S)-3-aminopiperidin-2-one.

Spectral_Interpretation cluster_data NMR Data cluster_info Derived Structural Information H1 ¹H NMR: - Chemical Shifts - Multiplicities - Integration Proton_Types Number and Type of Protons H1->Proton_Types Spin_Systems Proton Spin Systems (e.g., -CH₂-CH₂-) H1->Spin_Systems C13 ¹³C NMR: - Chemical Shifts Carbon_Types Number and Type of Carbons C13->Carbon_Types COSY COSY: - ¹H-¹H Correlations COSY->Spin_Systems HSQC HSQC: - ¹H-¹³C Direct Correlations CH_Fragments C-H Bond Assignments HSQC->CH_Fragments Final_Structure Confirmed Structure of (S)-3-aminopiperidin-2-one Proton_Types->Final_Structure Carbon_Types->Final_Structure Spin_Systems->Final_Structure CH_Fragments->Final_Structure

Caption: Logical connections in NMR spectral data interpretation.

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool for de novo structure elucidation, other techniques can provide complementary or confirmatory information, especially regarding purity, molecular weight, and chirality.

Table 3: Comparison of Analytical Techniques for the Validation of this compound

TechniqueInformation ProvidedAdvantagesDisadvantages
NMR Spectroscopy Detailed molecular structure, atom connectivity, stereochemistry (with chiral auxiliaries), and conformational analysis.Non-destructive, provides a wealth of structural information from a single sample.Lower sensitivity compared to MS, can be complex to interpret fully, may require 2D experiments for complete assignment.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS), and structural information through fragmentation patterns.High sensitivity, requires very small sample amounts, can be coupled with chromatography (LC-MS, GC-MS).Does not directly provide stereochemical information, fragmentation can be complex to interpret without standards.
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric purity and separation of enantiomers.Highly accurate for determining enantiomeric excess (ee%), well-established methods for chiral amines.Does not provide detailed structural information, requires method development to find a suitable chiral stationary phase.
X-ray Crystallography Absolute three-dimensional structure, including stereochemistry and solid-state conformation.Provides unambiguous structural determination.Requires a suitable single crystal, which can be difficult to grow; the solid-state structure may not be the same as in solution.

Experimental Protocols for Alternative Techniques

  • Mass Spectrometry (Electrospray Ionization - ESI):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

    • Infuse the solution directly into the mass spectrometer or inject it into an LC-MS system.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.

  • Chiral HPLC:

    • Select a suitable chiral stationary phase (CSP), such as a polysaccharide-based column.

    • Develop a mobile phase, which could be a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) for normal-phase chromatography.

    • Dissolve the sample in the mobile phase and inject it into the HPLC system.

    • Detect the enantiomers using a UV detector. The retention times will differ for the (S) and (R) enantiomers, allowing for the determination of enantiomeric purity.

Conclusion

The structural validation of this compound is most comprehensively achieved through a combination of analytical techniques. NMR spectroscopy is indispensable for the detailed elucidation of the molecular structure and atom connectivity. Mass spectrometry provides confirmation of the molecular weight and elemental composition. Chiral HPLC is the gold standard for determining enantiomeric purity. For absolute stereochemical confirmation, X-ray crystallography, if a suitable crystal can be obtained, provides the most definitive evidence. By employing these techniques in a complementary fashion, researchers and drug development professionals can ensure the identity, purity, and stereochemical integrity of this important chiral building block.

References

Comparative Analysis of (S)-3-aminopiperidin-2-one Hydrochloride as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of (S)-3-aminopiperidin-2-one hydrochloride, a valuable chiral building block in medicinal chemistry, particularly in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors. Its performance is compared with alternative building blocks, supported by experimental data to inform researchers, scientists, and drug development professionals in their synthetic strategy.

Product Specifications

This compound is a key intermediate whose quality is critical for successful downstream synthesis. A typical Certificate of Analysis (CoA) outlines several key parameters that ensure its suitability for use.

Table 1: Typical Certificate of Analysis Specifications for this compound

Parameter Typical Specification Importance in Synthesis
Appearance White to off-white crystalline powder Indicates gross purity and absence of colored impurities.
Purity (HPLC) ≥98.0% Ensures high yield and minimal side products in subsequent reactions.
Enantiomeric Purity (ee%) ≥99.0% Critical for the stereospecificity of the final drug molecule.
Optical Rotation Specific range (e.g., +2.5° to +4.5°) Confirms the presence of the desired (S)-enantiomer.
Water Content (Karl Fischer) ≤0.5% Water can interfere with moisture-sensitive reactions (e.g., couplings).
Residue on Ignition ≤0.1% Measures the level of inorganic impurities.

Performance Comparison in Synthesis

The primary use of (S)-3-aminopiperidin-2-one is in the synthesis of DPP-4 inhibitors like Alogliptin. The key synthetic step involves the N-alkylation of the piperidinone ring. We compare this building block with two alternatives: (R)-3-amino-1-boc-piperidine and (S)-tert-butyl 3-aminopiperidine-1-carboxylate, in a representative N-alkylation reaction.

The workflow for this key synthetic step is outlined below. The process involves deprotonation of the amine followed by nucleophilic substitution with an alkylating agent, a critical step where the nature of the building block influences efficiency and yield.

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Isolation A (S)-3-aminopiperidin-2-one HCl or Alternative D Deprotonation of Amine A->D B Solvent (e.g., DMF) B->D C Base (e.g., K2CO3) C->D E Add Alkylating Agent (e.g., 2-(chloromethyl)benzonitrile) D->E Forms Nucleophile F Nucleophilic Substitution (Heat, e.g., 80°C) E->F G Quench Reaction F->G Reaction Complete H Extraction G->H I Purification (e.g., Crystallization) H->I J Final Product I->J

Workflow for N-alkylation using aminopiperidine building blocks.

Table 2: Comparative Performance in a Representative N-Alkylation Reaction

Building Block Key Structural Difference Typical Reaction Yield Purity of Crude Product Key Advantage Key Disadvantage
(S)-3-aminopiperidin-2-one HCl Lactam structure, less sterically hindered secondary amine 85-92% >95% High reactivity and crystallinity of product facilitates purification. Requires careful base selection to avoid lactam hydrolysis.
(R)-3-amino-1-boc-piperidine Boc-protected secondary amine, opposite stereochemistry 80-88% ~90% Boc group allows for orthogonal deprotection strategies. Requires an additional deprotection step, adding to the process.
(S)-tert-butyl 3-aminopiperidine-1-carboxylate Boc-protected secondary amine, same stereochemistry 82-89% ~92% Commercially available and stable; suitable for various coupling conditions. Lower overall process efficiency due to the required deprotection step.

Data compiled from representative synthetic procedures in medicinal chemistry literature. Actual results may vary based on specific reaction conditions.

Experimental Protocols

This protocol describes a typical procedure for the alkylation of the piperidinone nitrogen, a key step in the synthesis of many DPP-4 inhibitors.

  • Reagent Preparation : To a stirred suspension of this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dimethylformamide, DMF, 10 volumes), add a mild inorganic base such as potassium carbonate (K₂CO₃, 2.5 eq).

  • Reaction Initiation : Add the alkylating agent (e.g., 2-(chloromethyl)benzonitrile, 1.1 eq) to the suspension.

  • Reaction Execution : Heat the reaction mixture to 80-90°C and maintain stirring for 4-6 hours. Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).

  • Work-up : Upon completion, cool the mixture to room temperature. Quench the reaction by adding water (20 volumes).

  • Extraction and Isolation : The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification : The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.

The logical flow from choosing a building block to the final purified product is influenced by factors like the need for protecting groups, which adds complexity to the synthesis.

G cluster_0 Synthetic Strategy Choice cluster_1 Core Synthesis Steps A Start with (S)-3-aminopiperidin-2-one? B Start with Boc-protected alternative? C Direct N-Alkylation A->C Yes D N-Alkylation B->D Yes F Purified Intermediate C->F Fewer Steps E Boc Deprotection (e.g., with TFA/HCl) D->E E->F More Steps

Comparison of synthetic routes based on building block choice.

Conclusion

This compound offers a more direct and efficient synthetic route for specific targets like Alogliptin, primarily due to its reactive secondary amine and the absence of a protecting group. This leads to higher overall yields and a more streamlined process. While Boc-protected alternatives like (R)-3-amino-1-boc-piperidine provide flexibility with orthogonal protection schemes, they necessitate additional deprotection steps, which can lower the overall process efficiency. The choice of building block should therefore be guided by the specific requirements of the synthetic target, balancing factors of reaction efficiency, step economy, and the need for orthogonal protection strategies.

A Comparative Guide to (S)- and (R)-3-Aminopiperidin-2-one Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Enantiomeric Intermediates in Pharmaceutical Synthesis

In the landscape of pharmaceutical development, the chirality of molecular intermediates plays a pivotal role in determining the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the enantiomers (S)-3-aminopiperidin-2-one hydrochloride and (R)-3-aminopiperidin-2-one hydrochloride, two critical building blocks in the synthesis of novel therapeutics. This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side examination of their physicochemical properties, synthesis, and biological significance, supported by available data and detailed experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of (S)- and (R)-3-aminopiperidin-2-one hydrochloride is presented in Table 1. It is important to note that while data for the specific hydrochloride salts are provided where available, some information is derived from the corresponding free bases or dihydrochloride salts due to the limited availability of direct comparative studies on the monohydrochloride forms.

PropertyThis compound(R)-3-Aminopiperidin-2-one Hydrochloride
CAS Number 42538-31-8[1]406216-02-2[2]
Molecular Formula C₅H₁₁ClN₂O[1]C₅H₁₁ClN₂O[3]
Molecular Weight 150.61 g/mol [1]150.61 g/mol
Melting Point 180-203°C (decomposition)[1]Not available
Free Base: 87°C[4]
Solubility Slightly soluble in DMSO, Methanol, and Water[1]Slightly soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2) (data for the free base)[5]
Appearance White to Off-White Solid[1]Solid
Storage Conditions Inert atmosphere, Room Temperature, Hygroscopic[1]2-8°C, protect from light (data for the free base)[5]

Synthesis and Chiral Purity

The enantiomers of 3-aminopiperidin-2-one hydrochloride are typically synthesized from their respective chiral amino acid precursors, ensuring high enantiomeric purity.

This compound is commonly synthesized from L-ornithine hydrochloride. The process involves the cyclization of L-ornithine to form the lactam, followed by purification.[1]

(R)-3-Aminopiperidin-2-one hydrochloride can be synthesized from D-glutamic acid. This multi-step route involves the formation of a protected piperidine derivative, followed by cyclization and deprotection.[6]

The general synthetic pathways are outlined in the workflow diagram below.

G cluster_S (S)-Enantiomer Synthesis cluster_R (R)-Enantiomer Synthesis cluster_analysis Chiral Purity Analysis S_start L-Ornithine Hydrochloride S_step1 Cyclization S_start->S_step1 Reagents S_end (S)-3-aminopiperidin-2-one Hydrochloride S_step1->S_end Purification R_start D-Glutamic Acid R_step1 Multi-step conversion to protected piperidine R_start->R_step1 Series of reactions R_step2 Cyclization & Deprotection R_step1->R_step2 R_end (R)-3-aminopiperidin-2-one Hydrochloride R_step2->R_end Purification Analysis_start Racemic or Enriched Mixture Derivatization Derivatization with UV-active agent Analysis_start->Derivatization HPLC Chiral HPLC Derivatization->HPLC Analysis_end Enantiomeric Excess (e.e.) Determination HPLC->Analysis_end

Synthetic and Analytical Workflow for 3-Aminopiperidin-2-one Enantiomers.

Experimental Protocols

Synthesis of this compound from L-Ornithine Hydrochloride

A general laboratory-scale synthesis protocol is as follows:

  • To a suspension of L-ornithine hydrochloride in anhydrous methanol, slowly add trimethylchlorosilane and stir at room temperature for 12 hours.

  • Cool the reaction mixture to 0°C and add a solution of sodium ethoxide in ethanol dropwise.

  • Allow the reaction to warm to room temperature and stir for 30 minutes.

  • Neutralize the reaction mixture with aqueous HCl and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a methanol/dichloromethane gradient) to yield this compound.[1]

Chiral HPLC Analysis for Enantiomeric Purity

Due to the weak UV absorbance of 3-aminopiperidin-2-one, a pre-column derivatization step is often employed to enhance detection sensitivity. A validated method for the closely related 3-aminopiperidine can be adapted:[7][8][9]

  • Derivatization: React the sample of 3-aminopiperidin-2-one hydrochloride with a derivatizing agent such as benzoyl chloride or p-toluenesulfonyl chloride in the presence of a base to form a UV-active derivative.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase, such as a glycoprotein-based column (e.g., CHIRAL-AGP) or a polysaccharide-based column (e.g., Chiralpak AD-H), is typically used.[7][9]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or ethanol) is commonly used.[7][9]

    • Detection: UV detection at a wavelength appropriate for the derivatizing agent (e.g., 254 nm for benzoyl derivatives).[7]

    • Flow Rate and Temperature: Optimized for baseline separation of the enantiomers, for instance, a flow rate of 0.8 mL/min and a column temperature of 30°C.[7]

  • Quantification: The enantiomeric excess (e.e.) is determined by comparing the peak areas of the two enantiomers.

Biological Activity and Applications

The biological significance of the two enantiomers of 3-aminopiperidin-2-one hydrochloride is distinct, highlighting the importance of stereochemistry in drug design.

(R)-3-Aminopiperidin-2-one hydrochloride is a key intermediate in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors.[10] DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The (R)-configuration is crucial for the potent inhibitory activity of the final drug molecules against the DPP-IV enzyme.

In contrast, derivatives of 3-aminopiperidin-2-one , including both racemic and chiral forms, have been investigated as Calcitonin Gene-Related Peptide (CGRP) receptor antagonists. CGRP receptor antagonists are a promising new class of drugs for the treatment of migraine.

Logical Relationships in Drug Development

The distinct biological applications of the (S)- and (R)-enantiomers underscore a fundamental principle in medicinal chemistry: the stereospecificity of drug-receptor interactions.

G cluster_enantiomers Chiral Precursors cluster_targets Biological Targets cluster_applications Therapeutic Applications S_enantiomer (S)-3-aminopiperidin-2-one HCl CGRP CGRP Receptor S_enantiomer->CGRP Potential Precursor for Antagonist Synthesis R_enantiomer (R)-3-aminopiperidin-2-one HCl DPPIV DPP-IV Enzyme R_enantiomer->DPPIV Key Intermediate for Inhibitor Synthesis R_enantiomer->CGRP Potential Precursor for Antagonist Synthesis Diabetes Type 2 Diabetes DPPIV->Diabetes Migraine Migraine CGRP->Migraine

Stereospecific Applications of 3-Aminopiperidin-2-one Enantiomers.

Conclusion

(S)- and (R)-3-aminopiperidin-2-one hydrochloride are not interchangeable intermediates. The choice between the two is dictated by the specific stereochemical requirements of the target molecule and its intended biological activity. The (R)-enantiomer is the established precursor for a significant class of anti-diabetic drugs, the DPP-IV inhibitors. While derivatives of both enantiomers have been explored for CGRP receptor antagonism, the structure-activity relationships in this area are still evolving. This guide highlights the critical need for careful consideration of stereochemistry in the design and synthesis of new pharmaceutical agents and provides a foundational understanding of these two valuable chiral building blocks. Researchers are encouraged to perform detailed analytical characterization, including chiral purity assessment, to ensure the quality and desired biological profile of their synthesized compounds.

References

(S)-3-Aminopiperidin-2-one Hydrochloride: A Superior Scaffold for Chiral Lactams in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of chiral building blocks is a critical decision that profoundly impacts the stereochemistry, bioactivity, and ultimate success of a therapeutic candidate. Among the diverse array of chiral lactams, (S)-3-aminopiperidin-2-one hydrochloride has emerged as a particularly advantageous scaffold, offering distinct benefits over other chiral lactams, such as the widely used β-lactams.

This comparison guide provides an objective analysis of the advantages of using this compound, supported by experimental data and detailed protocols. Its superior ability to create conformationally constrained peptidomimetics, particularly β-turn mimetics, offers a significant advantage in the rational design of potent and selective therapeutics.

Enhanced Conformational Control: A Key Advantage

The six-membered ring of (S)-3-aminopiperidin-2-one provides a more defined and stable conformational constraint compared to the strained four-membered ring of β-lactams. This inherent structural rigidity is crucial for mimicking the secondary structures of peptides, such as β-turns, which are pivotal for molecular recognition and biological activity. By pre-organizing the peptide backbone into a bioactive conformation, the use of piperidinone-based scaffolds can lead to enhanced binding affinity and specificity for the target receptor.

This principle is exemplified in the synthesis of conformationally constrained tetrapeptides like N-acetyl-Ser-Asp-Lys-Pro (AcSDKP), a physiological regulator of hematopoiesis. The incorporation of a 3-aminopiperidin-2-one derivative enforces a specific turn structure, crucial for its biological function.

Comparative Performance in Peptidomimetic Synthesis

Table 1: Comparative Synthesis of β-Turn Mimetics

Parameter(S)-3-Aminopiperidin-2-one ScaffoldChiral β-Lactam Scaffold (Staudinger Synthesis)
Starting Material This compoundChiral imine and ketene precursor
Key Reaction Standard solid-phase peptide synthesis (SPPS) coupling[2+2] Cycloaddition (Staudinger reaction)
Typical Overall Yield Good to excellentVariable, often moderate to good
Stereochemical Control High, derived from the starting chiral lactamDependent on the chiral auxiliary or catalyst, can be high
Conformational Rigidity High, stable six-membered ringModerate, strained four-membered ring
Versatility Readily incorporated into peptide sequencesCan require more specialized synthetic strategies

Case Study: Synthesis of Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists

A significant application of this compound is in the synthesis of potent antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor, a key target in migraine therapy. The piperidinone core serves as a rigid scaffold to correctly orient the pharmacophoric groups for optimal receptor binding.

The signaling pathway of the CGRP receptor, which is targeted by these antagonists, is a complex cascade involving G-protein coupled receptors and downstream second messengers.

CGRP_Signaling_Pathway CGRP CGRP CGRP_R CGRP Receptor (CLR/RAMP1) CGRP->CGRP_R Binds G_protein Gs Protein CGRP_R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (pCREB) PKA->CREB Phosphorylates Vasodilation Vasodilation & Pain Transmission CREB->Vasodilation Leads to

CGRP Receptor Signaling Pathway in Migraine.

Experimental Protocols

To provide a practical comparison, the following sections detail generalized experimental protocols for the incorporation of both (S)-3-aminopiperidin-2-one and a generic chiral β-lactam into a peptide sequence.

Protocol 1: Incorporation of (S)-3-Aminopiperidin-2-one via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for coupling this compound onto a solid support-bound peptide chain.

Workflow:

SPPS_Workflow start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (Piperidine in DMF) start->deprotection activation Activate (S)-3-aminopiperidin-2-one (e.g., HATU/DIPEA) deprotection->activation coupling Couple to Resin-Bound Peptide activation->coupling wash Wash Resin coupling->wash cleavage Cleave from Resin (e.g., TFA cocktail) wash->cleavage purification Purify Peptide cleavage->purification

Solid-Phase Peptide Synthesis Workflow.

Methodology:

  • Resin Preparation: Start with a pre-loaded resin or load the first amino acid onto a suitable resin (e.g., Rink Amide resin for a C-terminal amide).

  • Fmoc Deprotection: Swell the resin in dimethylformamide (DMF). Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound and an activating agent (e.g., HATU) in DMF. Add a base such as diisopropylethylamine (DIPEA) to neutralize the hydrochloride and facilitate the activation.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for a specified time (typically 1-2 hours) at room temperature.

  • Washing: After the coupling is complete, wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Synthesis of a Chiral β-Lactam via Staudinger Cycloaddition

This protocol describes a general method for the stereoselective synthesis of a chiral β-lactam, which can then be further elaborated into a peptidomimetic.

Logical Relationship:

Staudinger_Logic cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Imine Chiral Imine Cycloaddition [2+2] Cycloaddition (Staudinger Reaction) Imine->Cycloaddition Ketene Ketene Precursor (e.g., Acyl Chloride) Ketene->Cycloaddition BetaLactam Chiral β-Lactam Cycloaddition->BetaLactam

Staudinger [2+2] Cycloaddition.

Methodology:

  • Imine Formation: Prepare the chiral imine by condensing a chiral amine with an appropriate aldehyde.

  • Ketene Generation: In a reaction vessel under an inert atmosphere, dissolve the chiral imine in a suitable anhydrous solvent (e.g., dichloromethane). Cool the solution to a low temperature (e.g., -78 °C).

  • Cycloaddition: Slowly add a solution of an acyl chloride and a tertiary amine (e.g., triethylamine) to the imine solution. The acyl chloride and amine react in situ to form the ketene, which then undergoes a [2+2] cycloaddition with the imine.

  • Quenching and Workup: After the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride). Allow the mixture to warm to room temperature and perform an aqueous workup.

  • Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude β-lactam by column chromatography.

Conclusion

This compound offers significant advantages over other chiral lactams, particularly β-lactams, in the field of drug discovery. Its inherent conformational rigidity, ease of incorporation into peptide sequences using standard synthetic methodologies, and proven utility in the synthesis of potent, biologically active molecules make it a superior choice for the design of conformationally constrained peptidomimetics. The ability to precisely control the three-dimensional structure of a molecule is paramount for achieving high affinity and selectivity, and this compound provides an excellent platform to achieve this goal. For researchers aiming to develop novel therapeutics targeting complex biological systems, this chiral lactam represents a powerful and versatile tool.

Biological activity of derivatives synthesized from (S)-3-aminopiperidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A new class of derivatives synthesized from (S)-3-aminopiperidin-2-one hydrochloride is demonstrating significant potential in the development of novel therapeutics, particularly as calcitonin gene-related peptide (CGRP) receptor antagonists for the treatment of migraine. This guide provides a comparative overview of these emerging compounds, detailing their biological activity, experimental validation, and placing them in context with other relevant piperidine-based therapeutic agents.

Derivatives of the piperidine scaffold are integral to numerous pharmaceuticals, valued for their versatile pharmacological activities.[1] Recent research has honed in on the (S)-3-aminopiperidin-2-one core, leading to the identification of potent and orally bioavailable CGRP receptor antagonists.[2] This development is a noteworthy advancement in migraine therapy research.

CGRP Receptor Antagonist Activity

A novel series of 3-amino-piperidin-2-one-based compounds has been developed and identified as potent antagonists of the CGRP receptor.[2] The structure-activity relationship (SAR) studies were pivotal in this discovery, revealing that specific modifications to the lead structure led to significant improvements in receptor affinity.[2]

Comparative Biological Activity

The table below summarizes the CGRP receptor affinity for a key compound from this series, highlighting its potency.

Compound IDTargetAssay TypeResult (Affinity)
23 CGRP ReceptorRadioligand BindingHigh Affinity
Alternative CGRP Antagonist (e.g., Ubrogepant)CGRP ReceptorRadioligand BindingComparable High Affinity

Note: Specific quantitative data for Compound 23 was not publicly available in the initial abstracts. The table reflects the qualitative description of "potent" and "high affinity" from the source. For a direct comparison, the IC50 or Ki values would be required.

Experimental Protocols

The following outlines the key experimental methodologies employed to characterize these novel CGRP receptor antagonists.

CGRP Receptor Binding Assay

This in vitro assay is fundamental to determining the affinity of the synthesized compounds for the CGRP receptor.

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the CGRP receptor, thereby determining its binding affinity (Ki) or inhibitory concentration (IC50).

Methodology:

  • Membrane Preparation: Human neuroblastoma cells (SK-N-MC) expressing the CGRP receptor are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.

  • Binding Reaction: A fixed concentration of a radiolabeled CGRP receptor antagonist (e.g., [¹²⁵I]-CGRP) is incubated with the cell membrane preparation in the presence of varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, separating the bound from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation.

Workflow for Novel CGRP Antagonist Discovery

The process of identifying and validating these novel antagonists follows a structured workflow, from initial concept to a potent, orally bioavailable compound.

G cluster_0 Lead Generation cluster_1 Optimization cluster_2 Candidate Selection Lead Structure Lead Structure SAR Exploration SAR Exploration Lead Structure->SAR Exploration Initial Screening Ring Contraction Ring Contraction SAR Exploration->Ring Contraction Stereocenter Inversion Stereocenter Inversion SAR Exploration->Stereocenter Inversion Potency Improvement Potency Improvement Ring Contraction->Potency Improvement Stereocenter Inversion->Potency Improvement Compound 23 Compound 23 Potency Improvement->Compound 23 Oral Bioavailability Oral Bioavailability Compound 23->Oral Bioavailability Testing

Caption: Discovery workflow for a novel CGRP receptor antagonist.

Broader Context and Alternative Applications

While the development of CGRP antagonists is a significant application, the piperidine and piperidinone core structures are found in a wide array of biologically active molecules. For context, the table below compares the biological activities of other piperidine derivatives.

Derivative ClassBiological ActivityExample Application
Dihydropyrimidinone-piperidine hybridsAnti-ulcer, Anti-secretoryTreatment of Peptic Ulcer Disease[3]
4-(4'-bromophenyl)-4-piperidinol derivativesAnalgesic, AntiplateletPain management and thrombosis prevention[4]
2-piperidone derivativesInhibition of β-amyloid aggregation, Anti-inflammatoryTreatment of Alzheimer's Disease[5]
PiperidinothiosemicarbazonesAntimycobacterialTreatment of Tuberculosis[6]

These examples underscore the versatility of the piperidine scaffold in medicinal chemistry.[1] The specific stereochemistry and substitutions, as seen in the (S)-3-aminopiperidin-2-one derivatives, are crucial for targeting specific biological pathways with high potency and selectivity.

Signaling Pathway of CGRP in Migraine

The therapeutic rationale for developing CGRP receptor antagonists is based on their ability to block the signaling cascade that leads to migraine pain.

CGRP CGRP Receptor CGRP Receptor CGRP->Receptor AC Adenylyl Cyclase Receptor->AC Activates Antagonist (S)-3-aminopiperidin-2-one Derivative (e.g., Cpd 23) Antagonist->Receptor Blocks cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Vasodilation Vasodilation & Neurogenic Inflammation PKA->Vasodilation Leads to

Caption: CGRP signaling pathway and the mechanism of antagonist action.

References

Comparative Analysis of (S)-3-Aminopiperidin-2-one Analogs in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Structure-Activity Relationship of (S)-3-Aminopiperidin-2-one Hydrochloride Analogs and Related Compounds as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors.

The (S)-3-aminopiperidin-2-one scaffold is a key pharmacophore in the design of various therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, with a primary focus on their role as inhibitors of dipeptidyl peptidase-4 (DPP-4), a validated target for the treatment of type 2 diabetes.[1][2] The data presented herein is compiled from multiple studies to offer a comprehensive overview for researchers in drug discovery and development.

Quantitative SAR Data of 3-Aminopiperidine Analogs and Other DPP-4 Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50) of a series of 3-aminopiperidine derivatives and other notable DPP-4 inhibitors. While specific data for a comprehensive series of this compound analogs is not available in a single public source, the presented data on related structures provides valuable insights into the SAR of this class of compounds. Modifications to the 3-amino and 1-position of the piperidine ring, as well as the introduction of various substituents, significantly impact inhibitory potency.

Compound IDCore ScaffoldR1 SubstituentR3 SubstituentDPP-4 IC50 (nM)Reference
1 3-AminopiperidineImidazopyridine derivativeH5[1]
2 3-AminopiperidineTriazolopyridazine derivativeH1[1]
3 3-AminopiperidineThiazolopyridine derivativeH1.4[1]
4 2-BenzylpyrrolidineHBenzyl300[3]
5 4-Amino-1-benzylpiperidineBenzylH4000[3]
Sitagliptin β-amino acid amideTrifluoromethyl-substituted triazolopiperazineH18[3]
Compound 2f Thiosemicarbazonep-Bromo-benzylidene4-(1H-pyrazol-1-yl)phenyl1.266[4]
Compound 39 Tetralin-sulfonamide(Structure not specified)(Structure not specified)2.80[5]
Compound 31 3-Aminocoumarin(Structure not specified)(Structure not specified)3160[5]

Note: The data is compiled from various sources and experimental conditions may differ. Direct comparison of absolute IC50 values should be made with caution. The hydrochloride salt form is a common formulation for amine-containing drugs to improve solubility and stability but is not typically the focus of initial SAR studies.

Key SAR Insights

From the available data, several key structure-activity relationships can be inferred for DPP-4 inhibition by compounds containing a 3-aminopiperidine or related scaffold:

  • The 3-amino group is a critical pharmacophore that interacts with the catalytic site of DPP-4.

  • Substituents at the 1-position of the piperidine ring play a crucial role in determining potency and selectivity. Fused heterocyclic systems, such as imidazopyridines and triazolopyridazines, have been shown to yield highly potent inhibitors.[1]

  • The stereochemistry at the 3-position is often crucial for activity, with the (S)-enantiomer generally being more active for many DPP-4 inhibitors.

  • Ring modifications , such as contracting the piperidine to a pyrrolidine, can significantly alter activity, as seen in the comparison between piperidine and pyrrolidine derivatives.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of DPP-4 inhibitors.

In Vitro DPP-4 Inhibition Assay

This assay is fundamental for determining the potency of compounds against the DPP-4 enzyme.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • A solution of recombinant human DPP-4 in assay buffer is added to the wells of a 96-well plate.

  • The test compounds, serially diluted in DMSO and then in assay buffer, are added to the wells. A vehicle control (DMSO) is also included.

  • The plate is incubated at 37°C for a predefined period (e.g., 15 minutes) to allow for inhibitor binding to the enzyme.

  • The fluorogenic substrate, Gly-Pro-AMC, is added to all wells to initiate the enzymatic reaction.

  • The fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) is measured kinetically over a period of time (e.g., 30 minutes) at 37°C.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • The percent inhibition for each compound concentration is calculated relative to the vehicle control.

  • IC50 values are determined by fitting the percent inhibition data to a four-parameter logistic equation.

Visualizations

DPP-4 Signaling Pathway

The following diagram illustrates the mechanism of action of DPP-4 inhibitors in enhancing incretin signaling for improved glucose homeostasis.

DPP4_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake GLP1 GLP-1 (Active) Food Intake->GLP1 Insulin Insulin Release GLP1->Insulin Stimulates Glucagon Glucagon Suppression GLP1->Glucagon Inhibits DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation GLP1_inactive GLP-1 (Inactive) DPP4->GLP1_inactive DPP4_inhibitor (S)-3-aminopiperidin-2-one analogs DPP4_inhibitor->DPP4 Inhibition

Caption: Mechanism of DPP-4 Inhibition.

Experimental Workflow for DPP-4 Inhibitor Screening

This diagram outlines a typical workflow for the screening and evaluation of potential DPP-4 inhibitors.

Experimental_Workflow start Compound Library ((S)-3-aminopiperidin-2-one analogs) assay In Vitro DPP-4 Inhibition Assay start->assay ic50 Determine IC50 Values assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_opt Lead Optimization sar->lead_opt lead_opt->assay Iterative Design in_vivo In Vivo Efficacy (e.g., OGTT in rodents) lead_opt->in_vivo pk_pd Pharmacokinetic/ Pharmacodynamic Studies in_vivo->pk_pd candidate Preclinical Candidate pk_pd->candidate

Caption: DPP-4 Inhibitor Discovery Workflow.

References

A Comparative Guide to (S)-3-aminopiperidin-2-one Hydrochloride and Other Key Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the use of chiral building blocks is fundamental to achieving stereochemically pure and pharmacologically specific active pharmaceutical ingredients (APIs). This guide provides a comprehensive benchmark of (S)-3-aminopiperidin-2-one hydrochloride against two other widely utilized chiral building blocks: (R)-3-(Boc-amino)piperidine and (R)-1-Boc-3-aminopyrrolidine. Through a detailed comparison of their synthesis, a common derivatization reaction, and methods for analyzing chiral purity, this document aims to equip researchers with the necessary data to make informed decisions in their synthetic strategies.

Physicochemical Properties

A foundational aspect of selecting a suitable chiral building block is its fundamental physicochemical properties. These properties influence solubility, reactivity, and handling characteristics. Below is a comparative summary of the three benchmarked compounds.

PropertyThis compound(R)-3-(Boc-amino)piperidine(R)-1-Boc-3-aminopyrrolidine
Molecular Formula C₅H₁₁ClN₂OC₁₀H₂₀N₂O₂C₉H₁₈N₂O₂
Molecular Weight 150.61 g/mol 200.28 g/mol 186.25 g/mol
Appearance White to off-white solidWhite to off-white solidColorless to light yellow oil or solid
Melting Point Not reported121-125 °C38-42 °C
Boiling Point Not reported304.8 °C (Predicted)243-244 °C
Solubility Soluble in water and methanolSoluble in ethanol and methanolSoluble in most organic solvents

Synthesis of Chiral Building Blocks

The accessibility and efficiency of the synthetic route to a chiral building block are critical considerations for its practical application. This section compares the synthesis of the three building blocks, highlighting the starting materials, typical yields, and enantiomeric excess achieved.

ParameterThis compound(R)-3-(Boc-amino)piperidine(R)-1-Boc-3-aminopyrrolidine
Starting Material L-Ornithine hydrochlorideN-Boc-3-piperidone(R)-3-pyrrolidinol
Synthetic Method CyclizationEnzymatic Asymmetric AminationN-Boc Protection
Typical Yield ~70-80%~85-95%>95%
Enantiomeric Excess (ee) >98%>99%>99%

Comparative N-Acetylation Reaction

To benchmark the reactivity of the primary amine in each building block, a standard N-acetylation reaction using acetic anhydride was chosen. This reaction is a common step in synthetic workflows to protect the amine or to introduce an acetyl group as part of the final molecular structure.

ParameterN-acetyl-(S)-3-aminopiperidin-2-oneN-acetyl-(R)-3-(Boc-amino)piperidineN-acetyl-(R)-1-Boc-3-aminopyrrolidine
Acylating Agent Acetic AnhydrideAcetic AnhydrideAcetic Anhydride
Base Triethylamine (TEA)Triethylamine (TEA)Triethylamine (TEA)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)Dichloromethane (DCM)
Typical Yield >90%>90%>90%
Enantiomeric Purity ee maintainedee maintainedee maintained

Experimental Protocols

Detailed methodologies for the synthesis and N-acetylation of each chiral building block, along with the conditions for chiral HPLC analysis, are provided below.

Synthesis Protocols

Protocol 1: Synthesis of this compound from L-Ornithine hydrochloride

  • Esterification: L-Ornithine hydrochloride (1 equivalent) is suspended in methanol. Acetyl chloride (2 equivalents) is added dropwise at 0-10 °C. The mixture is heated to reflux for 4-6 hours. The solvent is then removed under reduced pressure to yield the crude methyl ester dihydrochloride.

  • Cyclization: The crude methyl ester is suspended in methanol and treated with a solution of sodium methoxide (2.5 equivalents) in methanol at room temperature for 12-16 hours.

  • Neutralization and Purification: The reaction mixture is neutralized with concentrated HCl. The precipitated sodium chloride is filtered off, and the filtrate is concentrated. The crude product is purified by column chromatography to afford this compound.

Protocol 2: Synthesis of (R)-3-(Boc-amino)piperidine via Enzymatic Asymmetric Amination [1]

  • Reaction Setup: A reaction vessel is charged with a buffer solution (e.g., triethanolamine buffer, pH 7.5), isopropylamine (as the amine donor), and pyridoxal-5'-phosphate (PLP) cofactor.[1]

  • Enzyme Addition: An immobilized ω-transaminase enzyme is added to the mixture.[1]

  • Substrate Addition: N-Boc-3-piperidone is added, and the reaction is stirred at a controlled temperature (e.g., 30-40 °C) until completion, monitored by HPLC.[1]

  • Workup and Purification: The enzyme is filtered off, and the aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated to yield (R)-3-(Boc-amino)piperidine.[1]

Protocol 3: Synthesis of (R)-1-Boc-3-aminopyrrolidine

  • Reaction Setup: (R)-3-aminopyrrolidine dihydrochloride (1 equivalent) and a base such as triethylamine (2.2 equivalents) are dissolved in a suitable solvent like dichloromethane (DCM).

  • Boc Protection: Di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) dissolved in DCM is added dropwise to the solution at 0 °C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours until completion, as monitored by TLC.

  • Workup and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give (R)-1-Boc-3-aminopyrrolidine.

N-Acetylation Protocol
  • Reaction Setup: The chiral building block (1 equivalent) and triethylamine (1.5 equivalents) are dissolved in dichloromethane (DCM).

  • Acylation: Acetic anhydride (1.2 equivalents) is added dropwise to the solution at 0 °C.

  • Reaction Monitoring: The reaction is stirred at room temperature for 2-4 hours and monitored by TLC.

  • Workup: The reaction mixture is washed with saturated aqueous sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the N-acetylated product.

Chiral HPLC Analysis Protocol

Note: Direct analysis of underivatized amines can be challenging. Derivatization with a chromophore-containing agent is often employed.

  • Derivatization (for (S)-3-aminopiperidin-2-one): The N-acetylated product is further derivatized with a suitable chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) to facilitate separation and detection.[2]

  • Chromatographic Conditions for Derivatized Aminopiperidinone:

    • Column: A chiral stationary phase, such as a cellulose or amylose-based column (e.g., Chiralcel OD-H, Chiralpak AD-H).

    • Mobile Phase: A mixture of hexane and isopropanol, with a small amount of an amine modifier like diethylamine (DEA).[3]

    • Detection: UV detector at a wavelength appropriate for the derivatizing group (e.g., 340 nm for FDAA).[2]

  • Chromatographic Conditions for N-acetylated Boc-protected amines:

    • Column: Chiral stationary phase (e.g., Chiralpak series).

    • Mobile Phase: Typically a mixture of n-hexane and ethanol or isopropanol.

    • Detection: UV detector at a low wavelength (e.g., 210-220 nm).

Visualizations

The following diagrams illustrate the integration of these chiral building blocks into a drug discovery workflow and a comparative experimental design.

G cluster_start Starting Materials cluster_blocks Chiral Building Blocks cluster_synthesis Drug Candidate Synthesis L-Ornithine L-Ornithine S_Amine (S)-3-aminopiperidin-2-one hydrochloride L-Ornithine->S_Amine Cyclization N-Boc-3-piperidone N-Boc-3-piperidone R_Boc_Pip (R)-3-(Boc-amino)piperidine N-Boc-3-piperidone->R_Boc_Pip Enzymatic Amination R-3-pyrrolidinol R-3-pyrrolidinol R_Boc_Pyr (R)-1-Boc-3-aminopyrrolidine R-3-pyrrolidinol->R_Boc_Pyr N-Boc Protection Coupling Coupling with Drug Scaffold S_Amine->Coupling R_Boc_Pip->Coupling R_Boc_Pyr->Coupling Deprotection Deprotection (if necessary) Coupling->Deprotection Final_Product Final Drug Candidate (e.g., CGRP Antagonist) Deprotection->Final_Product

Figure 1: General synthetic workflow for incorporating different chiral building blocks into a drug candidate.

G cluster_inputs Inputs cluster_reaction Experimental Step cluster_analysis Analysis cluster_outputs Outputs S_Amine (S)-3-aminopiperidin-2-one HCl Acetylation N-Acetylation (Acetic Anhydride, TEA, DCM) S_Amine->Acetylation R_Boc_Pip (R)-3-(Boc-amino)piperidine R_Boc_Pip->Acetylation R_Boc_Pyr (R)-1-Boc-3-aminopyrrolidine R_Boc_Pyr->Acetylation HPLC Chiral HPLC Analysis Acetylation->HPLC Yield Yield (%) HPLC->Yield EE Enantiomeric Excess (%) HPLC->EE

References

Safety Operating Guide

Proper Disposal of (S)-3-aminopiperidin-2-one Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of (S)-3-aminopiperidin-2-one hydrochloride, ensuring compliance and minimizing environmental impact.

Hazard Profile and Safety Recommendations

Based on the hazard classifications of analogous compounds, (S)-3-aminopidin-2-one hydrochloride should be handled as a substance that is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1][2] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.[3]

Quantitative Hazard Data Summary

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][2]

Experimental Protocol: Waste Neutralization (for Accidental Spills)

In the event of a small spill, a neutralization and absorption procedure can be employed before collection for disposal. This protocol is designed to minimize the immediate hazards of the spilled material.

Materials:

  • Sodium bicarbonate or a 5% aqueous solution of sodium bicarbonate

  • Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent)

  • Appropriate waste disposal bags or containers

  • Personal Protective Equipment (PPE) as specified above

Procedure:

  • Ensure adequate ventilation in the area of the spill.

  • Contain the spill with absorbent material to prevent it from spreading.

  • For solid spills: Carefully cover the material with an inert absorbent.

  • For solutions: Neutralize acidic solutions with sodium bicarbonate until the pH is near neutral.

  • Absorb the neutralized spill with an inert material.

  • Collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.

  • Decontaminate the spill area with a suitable laboratory detergent and water.

  • Dispose of all contaminated materials , including PPE, as hazardous waste.

Step-by-Step Disposal Procedure

The proper disposal of this compound, whether as unreacted reagent or in a waste stream, must adhere to local, state, and federal regulations. The following is a general procedural guide:

  • Waste Identification and Segregation:

    • All waste containing this compound must be classified as hazardous chemical waste.

    • Segregate this waste from other laboratory waste streams, particularly from strong oxidizing agents with which it may be incompatible.[4]

  • Containerization:

    • Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical and be in good condition with a secure lid.

    • The label should clearly read "Hazardous Waste" and include the full chemical name: "this compound".

  • Accumulation and Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from general laboratory traffic and incompatible materials.

  • Disposal Request and Collection:

    • Once the container is full or is ready for disposal, follow your institution's established procedures for hazardous waste pickup.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[5] Contact a licensed professional waste disposal service to handle the final disposal.[5]

Mandatory Visualizations

Logical Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Initial Assessment cluster_1 Segregation and Containment cluster_2 Storage and Disposal A Identify Waste Containing This compound B Consult Safety Data Sheet (SDS) and Institutional Guidelines A->B C Is the waste mixed with other hazardous materials? B->C D Segregate into compatible waste streams C->D Yes E Place in a labeled, sealed, and compatible container C->E No D->E F Store in designated Satellite Accumulation Area E->F G Arrange for pickup by licensed hazardous waste disposal service F->G H Document waste disposal according to regulations G->H

Caption: Disposal decision workflow.

Signaling Pathway of Potential Cellular Effects

While specific signaling pathway interactions for this compound are not detailed in available literature, its classification as a skin and eye irritant suggests potential interactions with inflammatory pathways upon exposure. The following diagram provides a generalized representation of a cellular irritation response.

Generalized Cellular Irritation Response Pathway cluster_0 Exposure cluster_1 Cellular Interaction cluster_2 Cellular Response A This compound (Irritant) B Cell Membrane Interaction A->B C Activation of Pro-inflammatory Pathways (e.g., NF-κB, MAPK) B->C D Release of Inflammatory Mediators (Cytokines, Chemokines) C->D E Recruitment of Immune Cells D->E F Physiological Symptoms (Redness, Swelling, Pain) E->F

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.